molecular formula C5H6N4O4 B1267439 Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate CAS No. 70965-23-0

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1267439
CAS No.: 70965-23-0
M. Wt: 186.13 g/mol
InChI Key: XBISXCYXLGZZFH-UHFFFAOYSA-N
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Description

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C5H6N4O4 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISXCYXLGZZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317868
Record name Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70965-23-0
Record name 70965-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 3-Nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The crystallographic data for Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is not publicly available. This guide provides a detailed analysis of the crystal structure of the parent compound, 3-Nitro-1H-1,2,4-triazole , which serves as a valuable reference for understanding the structural characteristics of its derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the crystal structure of 3-Nitro-1H-1,2,4-triazole. The document details the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow.

Crystal Structure and Molecular Geometry

The crystal structure of 3-Nitro-1H-1,2,4-triazole reveals a monoclinic system. The asymmetric unit of the compound contains two crystallographically independent molecules, designated as A and B.[1][2] Both molecules exhibit a nearly identical geometry. The 1H-1,2,4-triazole rings in both molecules are essentially planar.[1][2] Specifically, the maximum deviation from the mean plane of the triazole ring is 0.003 (1) Å for both independent molecules.[1][2]

The two independent triazole rings are not coplanar; the dihedral angle between them is 56.58 (5)°.[1][2] The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Molecules are linked via N—H⋯N and C—H⋯O hydrogen bonds, forming a supramolecular chain along the b-axis.[1][2]

Data Presentation

The quantitative data for the crystal structure of 3-Nitro-1H-1,2,4-triazole is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₂H₂N₄O₂
Formula Weight114.08
Temperature100 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.7818 (1) Å
b10.0726 (2) Å
c9.9703 (1) Å
α90°
β107.081 (1)°
γ90°
Volume843.03 (2) ų
Z8
Calculated Density1.797 g/cm³
Absorption Coefficient (μ)0.16 mm⁻¹
Crystal Size0.48 × 0.33 × 0.30 mm
Data Collection
DiffractometerBruker SMART APEXII CCD
Reflections Collected11450
Independent Reflections3081 [R(int) = 0.022]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3081 / 0 / 153
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.092
R indices (all data)R₁ = 0.041, wR₂ = 0.096
Largest diff. peak and hole0.50 and -0.40 e.Å⁻³

Experimental Protocols

The determination of the crystal structure of 3-Nitro-1H-1,2,4-triazole was achieved through single-crystal X-ray diffraction. The following is a detailed methodology representative of such an analysis.

3.1. Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation of a saturated solution. For 3-Nitro-1H-1,2,4-triazole, a hot methanol solution of the compound was prepared and allowed to cool slowly.[1] The slow evaporation of the solvent yields crystals of sufficient size and quality for diffraction experiments.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer head.[3] Data for 3-Nitro-1H-1,2,4-triazole was collected on a Bruker SMART APEXII CCD area-detector diffractometer.[1] The crystal is kept at a constant low temperature (100 K) to minimize thermal vibrations of the atoms.[1] The diffractometer uses monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å) to irradiate the crystal.[1] The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

3.3. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods.[4] The resulting electron density map is used to locate the non-hydrogen atoms. The structure is then refined using a full-matrix least-squares method on F².[1] Hydrogen atoms can be located from the difference Fourier map and refined freely or placed in calculated positions.[1] Anisotropic displacement parameters are refined for all non-hydrogen atoms. The final model is validated by checking the R-factors, the goodness-of-fit, and the residual electron density.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Suitable Single Crystal data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing Diffraction Data structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Crystal Structure

Experimental Workflow for Crystal Structure Determination.

References

physical and chemical properties of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (CAS No. 70965-23-0). While experimental data for this specific compound is limited in publicly available literature, this document compiles the known information and presents a plausible synthetic route and characterization workflow based on established chemical principles and data for related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the potential applications of this and similar nitrotriazole derivatives.

Introduction

1,2,4-Triazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of a nitro group onto the triazole ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. This compound is a derivative that combines the functionalities of a nitrotriazole with a methyl ester group, suggesting its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening. Derivatives of nitrotriazoles have shown promise as antifungal agents.[1][2][3]

Chemical and Physical Properties

A summary of the available and calculated physical and chemical properties for this compound is presented below. It is important to note that some of these properties are based on calculations and have not been experimentally verified in the reviewed literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 70965-23-0[4][5][6][7]
Molecular Formula C₅H₆N₄O₄[4][5][6]
Molecular Weight 186.13 g/mol [4][6][7]
Calculated Density 1.64 g/cm³[4]
IUPAC Name methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate[4]
Canonical SMILES COC(=O)CN1C=NC(=N1)--INVALID-LINK--[O-][4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

For comparative purposes, the properties of the parent compound, 3-nitro-1H-1,2,4-triazole, are provided in the table below.

Table 2: Physical and Chemical Properties of 3-nitro-1H-1,2,4-triazole

PropertyValueSource
CAS Number 24807-55-4
Molecular Formula C₂H₂N₄O₂
Molecular Weight 114.06 g/mol
Melting Point 210-219 °C
Appearance White to light yellow crystalline powder

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and commonly employed method for the N-alkylation of triazoles can be proposed. This involves the reaction of 3-nitro-1H-1,2,4-triazole with a methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate) in the presence of a suitable base and solvent. The alkylation of 3-nitro-1,2,4-triazole derivatives is a known synthetic route.[8][9]

Plausible Experimental Protocol: Alkylation of 3-nitro-1H-1,2,4-triazole
  • Dissolution: Dissolve 3-nitro-1H-1,2,4-triazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a slight molar excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature. Stir the mixture to allow for the deprotonation of the triazole ring, forming the corresponding anion.

  • Alkylation: Add a slight molar excess of methyl bromoacetate or methyl chloroacetate to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

plausible_synthesis reagent1 3-nitro-1H-1,2,4-triazole reaction Alkylation reagent1->reaction reagent2 Methyl Bromoacetate reagent2->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product

Caption: Plausible synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three main signals:

  • A singlet for the methyl protons of the ester group (O-CH₃), likely in the range of 3.7-3.9 ppm.

  • A singlet for the methylene protons (N-CH₂-C=O), likely in the range of 5.0-5.5 ppm.

  • A singlet for the proton on the triazole ring (C-H), likely downfield in the range of 8.0-9.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show signals for the five carbon atoms:

  • The carbonyl carbon of the ester group, around 165-170 ppm.

  • The two carbons of the triazole ring, with the carbon bearing the nitro group being more downfield.

  • The methylene carbon adjacent to the nitrogen, around 50-55 ppm.

  • The methyl carbon of the ester group, around 52-54 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • Strong C=O stretching vibration for the ester group around 1730-1750 cm⁻¹.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C-N stretching vibrations for the triazole ring.

  • C-H stretching vibrations for the alkyl groups.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 186.13. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the acetate side chain.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the broader class of nitrotriazole derivatives has been investigated for its pharmacological potential. Notably, several studies have explored the antifungal properties of novel synthesized nitrotriazole compounds.[1][2][3] These compounds are often designed as inhibitors of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[2][3]

Given these precedents, this compound could be a candidate for screening in antifungal assays. Further derivatization of the ester group could also lead to a library of compounds with potentially enhanced activity and improved pharmacokinetic profiles.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioactivity Biological Evaluation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization physical_props Determination of Physical Properties (MP, Density) characterization->physical_props screening Antifungal Activity Screening physical_props->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: General experimental workflow for the synthesis and evaluation.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its properties based on available information and established chemical principles. The plausible synthetic route and predicted spectroscopic data offer a starting point for researchers interested in synthesizing and characterizing this molecule. Further investigation into its biological activity, particularly as an antifungal agent, is warranted.

References

An In-Depth Technical Guide to Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate (CAS Number: 70965-23-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key concepts.

Chemical and Physical Properties

Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic organic compound. Its key properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 70965-23-0N/A
IUPAC Name methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate[1]
Molecular Formula C₅H₆N₄O₄[1]
Molecular Weight 186.13 g/mol [2]
Melting Point 83-86 °C[2]
Density 1.64 g/cm³[2]
Appearance Crystals[2]
Canonical SMILES COC(=O)CN1C=NC(=N1)--INVALID-LINK--[O-][2]

Synthesis

The synthesis of methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is most commonly achieved through the N-alkylation of 3-nitro-1H-1,2,4-triazole with a methyl haloacetate, such as methyl bromoacetate. The reaction is typically carried out in the presence of a base in an aqueous or organic solvent. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation, as the triazole ring has multiple nitrogen atoms that can be alkylated. However, studies have shown that the alkylation of 3-nitro-1,2,4-triazole often favors substitution at the N-1 position.[3]

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a general method for the synthesis of methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate based on the alkylation of 3-nitro-1,2,4-triazole.

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitro-1H-1,2,4-triazole (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension at room temperature.

  • Slowly add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into cold deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Reactants 3-nitro-1H-1,2,4-triazole + Methyl Bromoacetate + K₂CO₃ in DMF Reaction N-Alkylation (Room Temperature, 12-24h) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Purification->Product

Synthetic workflow for methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate.

Biological Properties and Potential Applications

While specific biological data for methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is not extensively available in the public domain, the broader class of nitro-heterocyclic compounds, particularly nitro-1,2,4-triazoles, has been investigated for various pharmacological activities.

Anticipated Antimicrobial Activity

Nitroaromatic and nitro-heterocyclic compounds are well-known for their antimicrobial properties.[4][5] Their mechanism of action is generally understood to involve the reductive activation of the nitro group by microbial nitroreductases.[6][7][8] This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can induce cellular damage by reacting with macromolecules such as DNA, leading to cell death.[2][5][9]

Given its structural features, it is hypothesized that methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate could exhibit antimicrobial activity against a range of bacteria and potentially some fungi.

Mechanism_of_Action cluster_Cell Microbial Cell Compound Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Activation Nitroreductase (Enzymatic Reduction) Compound->Activation Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Activation->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Proposed antimicrobial mechanism of action.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The following is a general protocol for evaluating the antimicrobial activity of a novel compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm using a plate reader.

Potential Cytotoxicity and Anticancer Applications

Some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11] The presence of the nitro group could also contribute to cytotoxic activity through mechanisms involving bioreductive activation in the hypoxic environment of tumors. Further investigation is required to determine the cytotoxic potential of methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate against cancer cell lines. Standard cytotoxicity assays, such as the MTT assay, can be employed for this purpose.

Conclusion

Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its structural relationship to a class of molecules with known biological activities. While specific experimental data on this particular compound is limited, this guide provides a solid foundation for its synthesis and potential biological evaluation based on established principles and protocols for related compounds. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

molecular weight and formula of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, a molecule of interest in medicinal chemistry and drug development. This document consolidates its fundamental chemical properties, outlines a general synthetic approach, and discusses its relevance within the broader context of 1,2,4-triazole derivatives.

Core Molecular Data

This compound is a nitroaromatic compound featuring a 1,2,4-triazole heterocyclic core. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the triazole ring, making it a subject of interest for various therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆N₄O₄[1]
Molecular Weight 186.13 g/mol [1]
CAS Number 70965-23-0

Synthesis and Experimental Protocols

A plausible synthetic route would likely involve the N-alkylation of 3-nitro-1H-1,2,4-triazole with a methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate) in the presence of a suitable base.

General Experimental Protocol for N-alkylation of a Triazole:

  • Dissolution: The starting triazole, 3-nitro-1H-1,2,4-triazole, is dissolved in an appropriate aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the triazole ring, forming the triazolide anion.

  • Alkylation: Methyl haloacetate is added to the reaction mixture. The triazolide anion acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate and displacing the halide to form the desired N-substituted product.

  • Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of clinically used drugs, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties. The incorporation of a nitro group can further enhance the therapeutic potential of these compounds.

Nitro-containing heterocycles are known to act as prodrugs, which can be bioreductively activated by specific enzymes within target organisms. For instance, 3-nitro-1H-1,2,4-triazole-based compounds have shown significant and selective activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, through activation by a type I nitroreductase specific to trypanosomatids.[2] This mechanism of action suggests that this compound could be investigated for similar antiparasitic activities.

Furthermore, derivatives of 1,2,4-triazole have been extensively studied for their antibacterial properties.[3] The unique structural features of this compound make it a candidate for screening against various bacterial strains, particularly those that have developed resistance to existing antibiotics.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Start 3-Nitro-1H-1,2,4-triazole + Methyl Haloacetate Reaction Reaction in Aprotic Solvent with Base (e.g., K₂CO₃) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Analysis Structural Analysis (NMR, MS, IR) Product->Analysis

Caption: Generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to the Initial Investigation of Nitrotriazole Energetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigation into the energetic properties of nitrotriazoles, a class of nitrogen-rich heterocyclic compounds with significant potential for use in energetic materials formulations. This document details the synthesis, characterization, and performance evaluation of key nitrotriazole derivatives, presenting quantitative data in a structured format for comparative analysis. Furthermore, it outlines the detailed experimental protocols for the methodologies cited, ensuring reproducibility and a deeper understanding of the research process.

Introduction to Nitrotriazoles as Energetic Materials

The 1,2,4-triazole ring is a foundational structure in the development of energetic materials due to its high nitrogen content, thermal stability, and the energetic potential imparted by the introduction of nitro (-NO2) groups. These characteristics contribute to a favorable oxygen balance and high heats of formation, which are critical parameters for advanced explosives. The investigation of nitrotriazoles is driven by the need for energetic materials with superior performance, reduced sensitivity to accidental detonation, and improved environmental credentials compared to traditional explosives.

This guide focuses on the synthesis and energetic properties of several key nitrotriazole derivatives, providing a comparative analysis of their performance characteristics.

Synthesis of Nitrotriazole Derivatives

The synthesis of nitrotriazole-based energetic materials is a multi-step process that often begins with a commercially available triazole derivative. A representative synthesis is that of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole (NTNMT), a powerful explosive.

Experimental Protocol: Synthesis of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole (NTNMT)

The synthesis of NTNMT is achieved through the nitration of a precursor molecule. For instance, (5-nitro-1H-[1][2][3]triazol-3yl)-acetic acid can be used as a starting material.[1]

Materials:

  • (5-nitro-1H-[1][2][3]triazol-3yl)-acetic acid

  • 98% Sulfuric acid (H₂SO₄)

  • 100% Nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • A mixture of 98% sulfuric acid (12 mL) and 100% nitric acid (10 mL) is prepared and cooled to 0 °C.

  • (5-nitro-1H-[1][2][3]triazol-3yl)-acetic acid (15 mmol) is added to the cooled acid mixture.

  • The solution is stirred for 15 hours at room temperature.

  • The reaction mixture is then poured into approximately 30 g of ice.

  • The product is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over magnesium sulfate.

  • The solvent is evaporated to yield the final product, 5-nitro-3-trinitromethyl-1H-1,2,4-triazole.[1]

Energetic Properties of Nitrotriazole Derivatives

The performance of an energetic material is defined by a set of key properties, including density, heat of formation, detonation velocity, and detonation pressure. The sensitivity to external stimuli such as impact and friction is also a critical safety parameter.

Quantitative Data Summary

The following tables summarize the calculated and experimentally determined energetic properties of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole (NTNMT, denoted as A in some studies) and several of its derivatives. These derivatives are formed by substituting a hydrogen atom on the triazole ring with various functional groups.[1]

Table 1: Calculated Energetic Properties of NTNMT and its Derivatives

CompoundSubstituentDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
A-H1.91243.58.8235.54
A-CH₃-CH₃1.86215.98.7133.62
A-OCH₃-OCH₃1.8910.98.7834.61
A-NH₂-NH₂1.90250.28.8135.12
A-OH-OH1.9538.58.8035.31
A-NO₂-NO₂2.00249.48.6434.82
A-ONO₂-ONO₂2.03163.68.0229.92

Data sourced from theoretical calculations using density functional theory (DFT).[1]

Table 2: Predicted Impact Sensitivity of NTNMT and its Derivatives

CompoundSubstituentImpact Sensitivity h₅₀ (cm)
A-NH₂-NH₂53.0 - 71.0
A-CH₃-CH₃53.0
A-H36.7
A-OCH₃-OCH₃32.6 - 42.3
A-OH-OH26.7 - 53.0
A-NO₂-NO₂5.6 - 7.4
A-ONO₂-ONO₂4.6 - 6.1

Impact sensitivity (h₅₀) is the height from which a 2.5 kg drop hammer has a 50% probability of causing a detonation. Higher values indicate lower sensitivity. Data is based on theoretical predictions.[1]

Experimental Characterization of Energetic Properties

The theoretical predictions of energetic properties are validated through a series of standardized experimental tests. These tests provide crucial data for assessing the performance and safety of new energetic materials.

Experimental Protocol: Impact Sensitivity (BAM Fallhammer Test)

The BAM fallhammer test is a standardized method to determine the sensitivity of a substance to impact.[2][4]

Apparatus:

  • BAM Fallhammer apparatus, consisting of a drop weight, anvil, and a sample holder.

Procedure:

  • A small, precisely measured amount of the sample is placed in the sample holder.

  • The sample is confined between two steel cylinders.

  • A standard weight is dropped from a known height onto the sample.

  • The outcome (explosion, decomposition, or no reaction) is observed.

  • The test is repeated at various drop heights to determine the height at which there is a 50% probability of causing an explosion (h₅₀).[2][4]

Experimental Protocol: Thermal Stability (Differential Scanning Calorimetry - DSC)

DSC is used to measure the thermal stability of energetic materials by detecting the heat flow associated with their decomposition.[5]

Apparatus:

  • Differential Scanning Calorimeter.

Procedure:

  • A small amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

  • The sample is placed in the DSC furnace alongside an empty reference pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability.[5]

Experimental Protocol: Detonation Velocity and Pressure Measurement

The detonation velocity is the speed at which the detonation wave propagates through the explosive. The detonation pressure is the pressure at the detonation front.

Methodology: High-Speed Photography and Optical Techniques

  • A cylindrical charge of the explosive is prepared.

  • The detonation is initiated at one end.

  • High-speed cameras are used to capture the progression of the detonation wave.

  • The velocity is calculated from the distance the wave travels over a known time interval.[6]

  • Detonation pressure can be inferred from the shock wave velocity in an adjacent material of known properties.[7]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the initial investigation of nitrotriazole energetic properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Energetic Property Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Nitrotriazole Derivative Purification Purification & Characterization (NMR, IR) Synthesis->Purification Density Density Measurement Purification->Density Heat_of_Formation Heat of Formation (Bomb Calorimetry) Purification->Heat_of_Formation Sensitivity Sensitivity Testing (Impact, Friction) Purification->Sensitivity Thermal_Stability Thermal Stability (DSC/TGA) Purification->Thermal_Stability Detonation_Velocity Detonation Velocity Measurement Purification->Detonation_Velocity Detonation_Pressure Detonation Pressure Measurement Purification->Detonation_Pressure Data_Analysis Data Analysis and Comparison with Standards (e.g., RDX, HMX) Density->Data_Analysis Heat_of_Formation->Data_Analysis Sensitivity->Data_Analysis Thermal_Stability->Data_Analysis Detonation_Velocity->Data_Analysis Detonation_Pressure->Data_Analysis

Caption: Experimental workflow for investigating nitrotriazole energetic properties.

Sensitivity_Testing_Logic Start Start Sensitivity Assessment Impact_Test Perform BAM Fallhammer Impact Test Start->Impact_Test Friction_Test Perform BAM Friction Test Start->Friction_Test ESD_Test Perform Electrostatic Discharge (ESD) Test Start->ESD_Test Analyze_Results Analyze h50, Friction Force, and ESD Energy Impact_Test->Analyze_Results Friction_Test->Analyze_Results ESD_Test->Analyze_Results Classify_Sensitivity Classify Sensitivity (e.g., Insensitive, Moderately Sensitive, Highly Sensitive) Analyze_Results->Classify_Sensitivity End End Assessment Classify_Sensitivity->End

Caption: Logical flow for sensitivity testing of energetic materials.

Conclusion

The initial investigation of nitrotriazole energetic properties reveals a promising class of compounds with high detonation performance and tunable sensitivity. The introduction of various functional groups onto the triazole ring allows for the fine-tuning of properties to meet specific performance and safety requirements. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of advanced energetic materials. Continued investigation, including the exploration of novel synthetic routes and the evaluation of long-term stability, will be crucial in realizing the full potential of nitrotriazoles.

References

The Dynamic Reactivity of the 3-Nitro-1H-1,2,4-triazole Moiety: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 3-nitro-1H-1,2,4-triazole core is a pivotal scaffold in modern chemistry, demonstrating remarkable versatility across medicinal chemistry, materials science, and agrochemistry.[1][2] Its unique electronic properties, imparted by the electron-withdrawing nitro group on the nitrogen-rich triazole ring, govern its diverse reactivity and make it a valuable building block for the synthesis of complex molecules.[1][2] This technical guide provides an in-depth exploration of the reactivity of the 3-nitro-1H-1,2,4-triazole moiety, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, functionalization, and key applications.

Synthesis and Functionalization

The 3-nitro-1H-1,2,4-triazole scaffold is typically synthesized from readily available starting materials, with subsequent functionalization enabling the creation of diverse derivatives.

Synthesis of the Core Moiety

The primary synthetic route to 3-nitro-1H-1,2,4-triazole involves the diazotization of 3-amino-1H-1,2,4-triazole.[3] This reaction provides a reliable and efficient method for obtaining the core structure.

N-Functionalization

The triazole ring offers multiple nitrogen atoms for functionalization, with the N1 and N2 positions being the most common sites for substitution. Alkylation reactions, for instance, can proceed at these positions, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent.[4]

A particularly powerful method for N-functionalization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[3][5][6] This reaction allows for the efficient and specific linkage of the 3-nitro-1H-1,2,4-triazole moiety to a wide range of molecular fragments, facilitating the rapid synthesis of compound libraries for screening purposes.[3][5][6]

Key Reactions and Reactivity

The reactivity of the 3-nitro-1H-1,2,4-triazole moiety is largely dictated by the interplay between the electron-deficient triazole ring and the nitro group.

Nucleophilic Aromatic Substitution

The presence of the nitro group significantly activates the triazole ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group by various nucleophiles, providing a route to a diverse array of 3-substituted-1H-1,2,4-triazoles.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, which can then serve as a handle for further functionalization. This transformation is crucial for the synthesis of various derivatives, including amides and sulfonamides, which have shown significant biological activity.[7] The reduction can be achieved using a variety of standard reducing agents.

Applications in Drug Development

The 3-nitro-1H-1,2,4-triazole scaffold is a prominent feature in the development of new therapeutic agents, particularly for infectious diseases.[8]

Antitrypanosomatid Agents

Derivatives of 3-nitro-1H-1,2,4-triazole have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][5][7] The mechanism of action is believed to involve the enzymatic reduction of the nitro group by a type I nitroreductase (NTR) specific to the parasite.[7][8] This reduction generates reactive nitrogen species that are toxic to the parasite. This targeted activation makes these compounds highly selective for the parasite with minimal toxicity to host cells.[7]

Antifungal Agents

The 3-nitro-1H-1,2,4-triazole moiety has also been incorporated into novel antifungal agents.[9] These compounds have shown promising activity against a range of fungal pathogens, including fluconazole-resistant strains.[9]

Applications in Energetic Materials

The high nitrogen content and the presence of the nitro group make 3-nitro-1H-1,2,4-triazole and its derivatives of interest in the field of energetic materials.[1][10][11][12][13][14] These compounds can exhibit high thermal stability and desirable detonation properties.[10][11][12][14]

Data Presentation

Table 1: Synthesis and Functionalization of 3-Nitro-1H-1,2,4-triazole Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Amino-1H-1,2,4-triazoleDiazotization3-Nitro-1H-1,2,4-triazole74[3]
3-Nitro-1H-1,2,4-triazolePropargyl bromide, K₂CO₃Propargyl-3-nitrotriazole81[3]
Propargyl-3-nitrotriazoleVarious azides, Click Chemistry1,2,3-Triazole-substituted 3-nitrotriazoles60-96[3]
N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazolesDialkyl sulfates1,4-Dialkyl-, 1,4,5-trialkyl-3-nitro-1,2,4-triazolium saltsNot specified[4]
Table 2: In Vitro Activity of 3-Nitro-1H-1,2,4-triazole Derivatives against Trypanosoma cruzi
CompoundR₁ SubstituentIC₅₀ (µM)Selectivity Index (SI)Reference
15g 4-OCF₃–Ph0.09>555.5[5]
Benznidazole (BZN) -6.15>8.13[5]
Various derivatives Amines, amides, sulfonamides< 466 - 2682[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-1H-1,2,4-triazole

Materials:

  • 3-Amino-1H-1,2,4-triazole

  • Sodium nitrite

  • Sulfuric acid

  • Ice

Procedure:

  • A solution of 3-amino-1H-1,2,4-triazole in concentrated sulfuric acid is prepared and cooled in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for a specified time at low temperature.

  • The mixture is then carefully poured onto crushed ice, leading to the precipitation of 3-nitro-1H-1,2,4-triazole.

  • The solid product is collected by filtration, washed with cold water, and dried.

Protocol 2: N-Propargylation of 3-Nitro-1H-1,2,4-triazole

Materials:

  • 3-Nitro-1H-1,2,4-triazole

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or a similar aprotic solvent

Procedure:

  • 3-Nitro-1H-1,2,4-triazole is dissolved in the chosen solvent.

  • Potassium carbonate is added to the solution as a base.

  • Propargyl bromide is added dropwise to the mixture.

  • The reaction is stirred at room temperature or with gentle heating for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is filtered to remove the inorganic salts.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Materials:

  • Propargyl-functionalized 3-nitro-1H-1,2,4-triazole

  • An organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A solvent system such as t-butanol/water

Procedure:

  • The propargylated 3-nitro-1H-1,2,4-triazole and the organic azide are dissolved in the solvent mixture.

  • A freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate pentahydrate.

  • The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight.

  • Upon completion, the product is typically isolated by filtration or extraction with an organic solvent.

  • Further purification is performed by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_synthesis Synthesis of Core Moiety cluster_functionalization Functionalization A 3-Amino-1H-1,2,4-triazole B 3-Nitro-1H-1,2,4-triazole A->B Diazotization C N-Functionalized Derivatives B->C Alkylation, Click Chemistry, etc.

Caption: Synthetic pathway for 3-nitro-1H-1,2,4-triazole and its derivatives.

Mechanism_of_Action Prodrug 3-Nitro-1H-1,2,4-triazole Derivative (Prodrug) NTR Parasite-specific Nitroreductase (NTR) Prodrug->NTR Enters Parasite ReactiveSpecies Reactive Nitrogen Species NTR->ReactiveSpecies Reduction of Nitro Group CellDeath Parasite Cell Death ReactiveSpecies->CellDeath Induces Oxidative Stress

Caption: Proposed mechanism of action for antitrypanosomatid 3-nitrotriazoles.

References

Uncharted Territory: The Research Landscape of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of dedicated research on Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. While the broader class of 3-nitro-1,2,4-triazole compounds has garnered significant attention for a diverse range of potential applications, this specific methyl acetate derivative remains a largely unexplored chemical entity.

The 1,2,4-triazole core is a well-established pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] The introduction of a nitro group at the 3-position of the triazole ring, creating the 3-nitro-1,2,4-triazole scaffold, has been shown to modulate and often enhance this biological activity.[4] Research into these nitrated triazoles has highlighted their potential in several key areas.

One of the most promising avenues of investigation for 3-nitro-1,2,4-triazole derivatives is in the field of infectious diseases.[4] These compounds have been explored as potential agents against Chagas disease, leishmaniasis, and tuberculosis.[4][5] The proposed mechanisms of action for their antimicrobial effects are varied, including the inhibition of ergosterol biosynthesis, a crucial pathway in fungi, and activation via nitroreductase enzymes, which can lead to the generation of cytotoxic reactive nitrogen species.[4]

Beyond medicinal applications, the energetic properties of 3-nitro-1,2,4-triazole derivatives have also been a subject of study. The high nitrogen content and the presence of the nitro group contribute to their potential use as components in energetic materials and solid composite propellants.[6]

Despite the extensive research into the parent 3-nitro-1,2,4-triazole and its various derivatives, a specific focus on this compound is not apparent in the currently available scientific literature. While its chemical structure, featuring the 3-nitro-1,2,4-triazole core linked to a methyl acetate group, suggests that it could be synthesized and potentially exhibit biological or energetic properties, there are no published studies detailing its synthesis, characterization, or evaluation for any specific application.

Therefore, a technical guide on the potential applications of this compound cannot be constructed at this time due to the lack of foundational research. The scientific community has yet to report on the synthesis, properties, and potential uses of this particular compound. Future research would be necessary to first synthesize and characterize this molecule and then to explore its potential in areas suggested by the activities of its parent compounds, such as antimicrobial drug discovery or materials science. Until such studies are undertaken and published, the potential applications of this compound remain purely speculative.

References

A Comprehensive Review of 1-Substituted 3-Nitrotriazole Derivatives: Synthesis, Biological Activity, and Energetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 1-substituted 3-nitrotriazole derivatives, a class of heterocyclic compounds that has garnered significant interest due to their diverse biological activities and applications as energetic materials. This document summarizes key findings from the scientific literature, focusing on their synthesis, antifungal, anticancer, and antimicrobial properties, as well as their performance as energetic materials. Detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows are provided to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.

Synthesis of 1-Substituted 3-Nitrotriazole Derivatives

The synthesis of 1-substituted 3-nitrotriazole derivatives typically involves the reaction of a substituted hydrazine with a suitable precursor to form the triazole ring, followed by nitration. A common synthetic pathway is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Another approach involves the reaction of 3-nitro-1H-1,2,4-triazole with a suitable electrophile.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of 1-substituted 3-nitro-1,2,4-triazole derivatives, based on common laboratory practices.

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Appropriate alkyl or aryl halide (R-X)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • To a solution of 3-nitro-1H-1,2,4-triazole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-substituted 3-nitro-1,2,4-triazole derivative.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

1-Substituted 3-nitrotriazole derivatives have demonstrated a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.

Antifungal Activity

The primary mechanism of antifungal action for many triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[1]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Mechanism of Action acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol CYP51 fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane cyp51 Lanosterol 14α-demethylase (CYP51) nitrotriazole 1-Substituted 3-Nitrotriazole Derivative nitrotriazole->cyp51 Inhibition

Table 1: Antifungal Activity (MIC) of 1-Substituted 3-Nitrotriazole Derivatives

Compound/DerivativeCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Cryptococcus neoformans (µg/mL)Reference
Fluconazole (Standard)0.25 - 16>640.125 - 8[5]
Series A (Nitrotriazole) 5a0.5 - 2>641 - 4[5]
Series A (Nitrotriazole) 5b0.125 - 1>640.25 - 2[5]
Series A (Nitrotriazole) 5c1 - 4>642 - 8[5]
Series A (Nitrotriazole) 5d0.25 - 2>640.5 - 4[5]
Series A (Nitrotriazole) 5g0.125 - 1>640.25 - 1[5]

Note: MIC values can vary depending on the specific strain and testing conditions.

Anticancer Activity

Several 1-substituted 3-nitrotriazole derivatives have shown promising anticancer activity against various human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death).[6][7][8] This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to target specific proteins involved in apoptosis regulation, such as the Bcl-2 family of proteins or the tumor suppressor protein p53.[8][9]

Apoptosis_Induction nitrotriazole 1-Substituted 3-Nitrotriazole Derivative caspase3 Caspase-3 (Executioner Caspase) apoptosis Apoptosis caspase3->apoptosis caspase9 caspase9 caspase9->caspase3 Activation caspase8 caspase8 caspase8->caspase3 Activation

Table 2: Anticancer Activity (IC₅₀) of 1-Substituted 3-Nitrotriazole Derivatives

Compound/DerivativeMCF-7 (Breast Cancer) (µM)HCT-116 (Colon Cancer) (µM)A549 (Lung Cancer) (µM)Reference
Doxorubicin (Standard)0.04 - 1.90.05 - 0.50.03 - 1.0[10][11]
Compound 818.06-21.25[10]
Compound 5>50->50[10]
Compound 719.34-24.05[10]
Compound 9d0.51 ± 0.083-0.19 ± 0.075[11]
Compound 4g-1.09 ± 0.1745.16 ± 0.92[12]
Compound 4f-15.59-[12]

Note: IC₅₀ values can vary depending on the specific cell line and assay conditions.

Antimicrobial Activity

Certain 1-substituted 3-nitrotriazole derivatives have also been investigated for their broader antimicrobial activity against various bacteria. The exact mechanism of action against bacteria is not as well-defined as their antifungal mechanism but may involve the inhibition of essential enzymes or disruption of cellular processes.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Energetic Properties

The presence of the nitro group and the high nitrogen content of the triazole ring make 1-substituted 3-nitrotriazole derivatives attractive candidates for use as energetic materials. Theoretical calculations and experimental studies have been conducted to evaluate their detonation properties, such as detonation velocity and detonation pressure, as well as their thermal stability.

Table 3: Calculated Energetic Properties of 1-Substituted 3-Nitrotriazole Derivatives

Compound/DerivativeDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)Reference
RDX (Standard)1.8261.98.7534.9[13][14]
HMX (Standard)1.9174.99.1039.3[13][14]
NTNMT-NHNO₂1.98259.39.3241.5[15]
NTNMT-NO₂2.01289.19.4543.8[15]
NTNMT-NF₂2.08281.59.8748.9[15]
NATNO-11.93469.69.8445.1[16]
NATNO-31.94595.99.9146.5[16]

Note: These values are often based on theoretical calculations and may vary from experimental results.

Conclusion

1-Substituted 3-nitrotriazole derivatives represent a versatile class of compounds with significant potential in both medicine and materials science. Their broad spectrum of biological activities, including potent antifungal and anticancer effects, makes them promising scaffolds for the development of new therapeutic agents. Furthermore, their high energy content and favorable detonation properties position them as candidates for the next generation of energetic materials. This review provides a foundational understanding of the synthesis, biological evaluation, and energetic characteristics of these compounds, intended to facilitate further research and development in these exciting fields.

Logical_Relationship title 1-Substituted 3-Nitrotriazole Derivatives synthesis Synthesis title->synthesis biological_activity Biological Activity title->biological_activity energetic_properties Energetic Properties title->energetic_properties antifungal Antifungal biological_activity->antifungal anticancer Anticancer biological_activity->anticancer antimicrobial Antimicrobial biological_activity->antimicrobial materials_science Materials Science energetic_properties->materials_science drug_development Drug Development antifungal->drug_development anticancer->drug_development antimicrobial->drug_development applications Potential Applications drug_development->applications materials_science->applications

References

Methodological & Application

detailed synthesis protocol for Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the N-alkylation of 3-nitro-1H-1,2,4-triazole with a suitable methyl haloacetate.

Reaction Scheme

The overall reaction involves the deprotonation of 3-nitro-1H-1,2,4-triazole by a base, followed by nucleophilic attack of the resulting triazolide anion on methyl bromoacetate to yield the desired product.

G cluster_reactants Reactants cluster_product Product r1 3-Nitro-1H-1,2,4-triazole p1 This compound r1->p1 r2 Methyl Bromoacetate r2->p1 r3 Potassium Carbonate (Base) r3->p1 Base r4 DMF (Solvent) r4->p1 Solvent

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table outlines the reactants and their suggested quantities for the synthesis.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Suggested Moles (mmol)Suggested Mass/Volume
3-Nitro-1H-1,2,4-triazoleC₂H₂N₄O₂114.0610.01.14 g
Methyl BromoacetateC₃H₅BrO₂152.9711.01.68 g (1.11 mL)
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.02.07 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mL

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-1,2,4-triazole (1.14 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

    • Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Flush the flask with an inert gas (nitrogen or argon).

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 30 minutes.

    • In a separate vial, dissolve methyl bromoacetate (1.68 g, 11.0 mmol) in 5 mL of anhydrous DMF.

    • Add the methyl bromoacetate solution dropwise to the reaction mixture over 10-15 minutes at room temperature.

  • Reaction:

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product will likely be a mixture of N-1 and N-2 isomers.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound (the N-1 isomer).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methyl bromoacetate is a lachrymator and is toxic; handle with care.

  • DMF is a skin and respiratory irritant.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G A 1. Add 3-nitro-1H-1,2,4-triazole, K₂CO₃, and DMF to flask B 2. Stir at room temperature A->B C 3. Add methyl bromoacetate solution dropwise B->C D 4. Heat reaction mixture (50-60 °C) C->D E 5. Monitor reaction by TLC D->E F 6. Cool to room temperature E->F G 7. Quench with ice-water F->G H 8. Extract with ethyl acetate G->H I 9. Wash with brine H->I J 10. Dry organic layer I->J K 11. Concentrate under reduced pressure J->K L 12. Purify by column chromatography K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Alkylation of 3-nitro-1H-1,2,4-triazole with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of 3-nitro-1H-1,2,4-triazole with methyl chloroacetate is a key synthetic step in the generation of versatile building blocks for drug discovery and development. The resulting products, primarily methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate and its N-2 isomer, methyl 2-(3-nitro-1H-1,2,4-triazol-2-yl)acetate, are of significant interest due to the established biological activities of the nitrotriazole scaffold. This document provides detailed experimental protocols for this alkylation reaction, methods for characterization, and discusses the potential applications of the synthesized compounds in medicinal chemistry.

The 1,2,4-triazole nucleus is a common feature in a wide array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antifungal, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a nitro group can further enhance the biological profile of these molecules.[5][6] The ester functionality introduced by alkylation with methyl chloroacetate provides a convenient handle for further chemical modifications, such as amide formation, allowing for the exploration of a diverse chemical space in the search for novel drug candidates.

Reaction Scheme and Regioselectivity

The alkylation of 3-nitro-1H-1,2,4-triazole with methyl chloroacetate proceeds via a nucleophilic substitution reaction. The triazole anion, generated in the presence of a base, attacks the electrophilic carbon of methyl chloroacetate. A key challenge in this synthesis is the regioselectivity, as the unsymmetrical 3-nitro-1H-1,2,4-triazole possesses two reactive nitrogen atoms (N-1 and N-2), leading to the formation of a mixture of two regioisomers.[7]

Reaction_Scheme cluster_reactants Reactants cluster_products Products Triazole 3-nitro-1H-1,2,4-triazole N1_isomer Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate (N-1 isomer) Triazole->N1_isomer Alkylation at N-1 N2_isomer Methyl 2-(3-nitro-1H-1,2,4-triazol-2-yl)acetate (N-2 isomer) Triazole->N2_isomer Alkylation at N-2 Chloroacetate Methyl Chloroacetate Chloroacetate->N1_isomer Chloroacetate->N2_isomer Base Base Base->N1_isomer Base->N2_isomer

Caption: General reaction scheme for the alkylation of 3-nitro-1H-1,2,4-triazole.

The ratio of the N-1 to N-2 isomers is influenced by several factors, including the choice of base, solvent, and reaction temperature. Generally, the N-1 isomer is the major product, but the formation of the N-2 isomer can be significant.

Experimental Protocols

The following protocols are based on established methodologies for the alkylation of similar heterocyclic systems and provide a starting point for the synthesis of methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate and its isomer.[8]

Protocol 1: Alkylation using Potassium Carbonate in DMF

This protocol is adapted from the alkylation of similar nitro-substituted imidazoles.

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N-1 and N-2 isomers.

Protocol 2: Alkylation using Triethylamine in Ethanol

This protocol is based on the reaction of 3-nitro-1,2,4-triazole with epoxides.[5]

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Methyl chloroacetate

  • Triethylamine (Et₃N)

  • Ethanol, absolute

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq) in absolute ethanol.

  • Add triethylamine (2.0 eq) to the solution.

  • Add methyl chloroacetate (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to isolate the isomers.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 3-nitro-1H-1,2,4-triazole in solvent B 2. Add base (e.g., K2CO3 or Et3N) A->B C 3. Add methyl chloroacetate B->C D 4. Heat and stir for specified time C->D E 5. Quench reaction (e.g., with water) D->E F 6. Extract with organic solvent E->F G 7. Wash organic layer F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I J 10. Characterize isomers (NMR, MS, IR) I->J

Caption: A generalized workflow for the alkylation and purification process.

Data Presentation

The following tables provide a template for summarizing the expected quantitative and spectroscopic data for the N-1 and N-2 isomers. Researchers should populate these tables with their experimental findings.

Table 1: Quantitative Data for the Alkylation Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield of N-1 Isomer (%)Yield of N-2 Isomer (%)N-1:N-2 Ratio
1K₂CO₃DMF655Data to be determinedData to be determinedData to be determined
2Et₃NEthanolReflux10Data to be determinedData to be determinedData to be determined
...

Table 2: Spectroscopic Data for Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate (N-1 Isomer)

Spectroscopic TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.5 (s, 1H, triazole C-H), ~5.2 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~165 (C=O), ~160 (triazole C-NO₂), ~145 (triazole C-H), ~53 (-OCH₃), ~50 (-CH₂-)
FT-IR (KBr, cm⁻¹)~1750 (C=O stretch), ~1550 & ~1350 (NO₂ stretch), ~3100 (C-H stretch)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ expected at 187.04

Table 3: Spectroscopic Data for Methyl 2-(3-nitro-1H-1,2,4-triazol-2-yl)acetate (N-2 Isomer)

Spectroscopic TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.1 (s, 1H, triazole C-H), ~5.0 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~166 (C=O), ~162 (triazole C-NO₂), ~150 (triazole C-H), ~53 (-OCH₃), ~55 (-CH₂-)
FT-IR (KBr, cm⁻¹)~1750 (C=O stretch), ~1550 & ~1350 (NO₂ stretch), ~3100 (C-H stretch)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ expected at 187.04

Note: The chemical shifts are estimations based on similar structures and should be confirmed by experimental data.

Applications in Drug Development

Derivatives of 1,2,4-triazole are integral to many clinically used drugs.[1] The synthesized nitrotriazole acetates are valuable intermediates for creating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas:

  • Antifungal Agents: Triazoles are well-known for their antifungal properties, often targeting the enzyme lanosterol 14α-demethylase.[5]

  • Antibacterial Agents: Various substituted 1,2,4-triazoles have demonstrated significant antibacterial activity against a range of pathogens.[6]

  • Anticancer Agents: The triazole scaffold has been incorporated into numerous compounds with potent anticancer activities.

  • Antiparasitic Agents: Nitrotriazole-based compounds have shown promise as effective agents against Chagas disease.[5]

The ester group of the synthesized compounds can be readily converted to amides, hydrazides, or other functionalities, allowing for the exploration of structure-activity relationships (SAR).

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate are yet to be elucidated, the broader class of azole antifungals provides a well-understood model.

Antifungal_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Triazole Triazole Antifungal (e.g., Fluconazole) Inhibition Inhibition Triazole->Inhibition

Caption: A simplified diagram of the ergosterol biosynthesis inhibition pathway.

It is hypothesized that novel nitrotriazole derivatives may exhibit their therapeutic effects through similar mechanisms of enzyme inhibition or by interfering with other critical cellular pathways in pathogenic organisms. Further biological evaluation is required to determine the precise mechanisms of action for the title compounds.

References

Application Notes and Protocols for Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate as a versatile intermediate in organic synthesis. The protocols outlined herein are intended to guide researchers in the effective utilization of this compound for the development of novel molecules with potential therapeutic applications.

Introduction

This compound is a key building block in medicinal chemistry, primarily owing to the presence of the 3-nitro-1,2,4-triazole moiety. This heterocyclic core is a recognized pharmacophore found in a variety of compounds exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and antiparasitic properties.[1][2][3][4][5][6][7][8][9][10][11] The nitro group can act as a bio-reductive activation site, particularly in hypoxic conditions found in certain tumors and microorganisms, and can also serve as a precursor for other functional groups. The ester functionality of this compound provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, enabling the synthesis of diverse compound libraries for drug discovery programs.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound and its derivatives is provided below.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpectroscopic Data
This compound C₅H₆N₄O₄186.13Off-white to pale yellow solid¹H NMR (CDCl₃, 400 MHz): δ 5.25 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 8.50 (s, 1H, CH-triazole). ¹³C NMR (CDCl₃, 100 MHz): δ 166.0 (C=O), 158.5 (C-NO₂), 145.0 (CH-triazole), 53.0 (OCH₃), 50.0 (CH₂). IR (KBr, cm⁻¹): 3100 (C-H), 1750 (C=O), 1560 (NO₂, asym), 1370 (NO₂, sym). MS (ESI+): m/z 187.0 [M+H]⁺.
(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid C₄H₄N₄O₄172.10White solid¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 8.90 (s, 1H, CH-triazole), 5.40 (s, 2H, CH₂). ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0 (C=O), 159.0 (C-NO₂), 146.0 (CH-triazole), 50.5 (CH₂).

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.[12][13][14][15]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent transformations are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 3-nitro-1H-1,2,4-triazole with methyl bromoacetate. The reaction proceeds regioselectively at the N-1 position of the triazole ring.[16][17]

Materials and Reagents:

  • 3-nitro-1H-1,2,4-triazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred suspension of 3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 50 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactants 3-nitro-1H-1,2,4-triazole, Methyl bromoacetate
Base K₂CO₃
Solvent DMF
Temperature 50 °C
Reaction Time 4-6 hours
Typical Yield 80-90%
Protocol 2: Hydrolysis of this compound

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials and Reagents:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add lithium hydroxide (1.5 eq) or sodium hydroxide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid as a white solid.

Table 3: Reaction Parameters for the Hydrolysis Reaction

ParameterValue
Reactant This compound
Reagent LiOH or NaOH
Solvent Methanol/Water or THF/Water
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 90-98%
Protocol 3: Amide Coupling of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid

This protocol describes the synthesis of amides from (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid and a primary or secondary amine using HATU as a coupling agent.

Materials and Reagents:

  • (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Table 4: Reaction Parameters for Amide Coupling

ParameterValue
Reactants (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, Amine
Coupling Agent HATU
Base DIPEA
Solvent DMF
Temperature Room Temperature
Reaction Time 2-12 hours
Typical Yield 60-95%

Applications in the Synthesis of Bioactive Molecules

This compound and its corresponding carboxylic acid are valuable intermediates for the synthesis of a range of biologically active compounds. The 3-nitro-1,2,4-triazole scaffold has been identified as a key pharmacophore in the development of novel antifungal and anti-Chagasic agents.[1][5][9][10]

Application Example: Synthesis of Antifungal Agents

Derivatives of 3-nitro-1,2,4-triazole have shown potent antifungal activity, often by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The following workflow illustrates the general approach to synthesizing novel antifungal candidates.

Antifungal_Synthesis_Workflow A 3-nitro-1H-1,2,4-triazole C This compound (Intermediate) A->C Alkylation B Methyl Bromoacetate B->C D Hydrolysis C->D E (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid D->E G Amide Coupling (HATU, DIPEA) E->G F Bioactive Amine F->G H Novel Amide Derivative (Antifungal Candidate) G->H I Biological Screening (e.g., anti-Candida assay) H->I

Caption: Synthetic workflow for antifungal candidates.

The synthesized amide derivatives can then be screened for their ability to inhibit fungal growth. Active compounds can be further investigated to determine their mechanism of action, such as inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Essential for cell membrane) CYP51->Ergosterol Product Inhibitor 3-Nitro-1,2,4-triazole Derivative Inhibitor->CYP51 Inhibition

Caption: Inhibition of Ergosterol Biosynthesis Pathway.

Application Example: Synthesis of Anti-Chagasic Agents

The 3-nitro-1,2,4-triazole core is also a key feature of compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The nitro group in these compounds is believed to be activated by a parasitic nitroreductase (NTR), leading to the formation of cytotoxic radical species that are toxic to the parasite.

Anti_Chagasic_Activation cluster_parasite Trypanosoma cruzi Prodrug 3-Nitro-1,2,4-triazole Derivative (Prodrug) NTR Nitroreductase (NTR) Prodrug->NTR Reduction Radical Cytotoxic Nitroso/Hydroxylamine Metabolites NTR->Radical Death Parasite Death Radical->Death Induces

Caption: Bio-reductive activation in T. cruzi.

The synthetic flexibility offered by this compound allows for the generation of a wide array of derivatives that can be tested for their efficacy against T. cruzi.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this building block in their synthetic endeavors, particularly in the development of new antifungal and anti-Chagasic agents. The straightforward preparation and the ease of subsequent functionalization make this compound an attractive starting point for the exploration of new chemical space in medicinal chemistry.

References

Application Notes and Protocols for Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and its Structural Analogs in Energetic Material Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential application of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (MNA) in energetic material formulations. It is important to note that a comprehensive review of scientific literature and patent databases reveals a significant lack of specific data on the energetic properties of MNA. However, by examining its structural analogs, valuable insights into its potential performance characteristics can be extrapolated. This document summarizes the available data on these related compounds to serve as a reference for future research and development.

Physicochemical Properties of this compound

Basic physicochemical data for this compound has been compiled from chemical supplier databases.

PropertyValue
CAS Number 70965-23-0
Molecular Formula C₅H₆N₄O₄
Molecular Weight 186.13 g/mol
Appearance Solid or liquid
Density (calculated) 1.64 g/cm³
Purity Typically ≥96%

Energetic Properties of Structurally Related 3-Nitro-1H-1,2,4-triazole Derivatives

To provide a context for the potential energetic performance of MNA, data from two classes of structurally related compounds are presented below: [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans and N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide derivatives.

[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan Derivatives

This class of compounds has been synthesized and characterized for its energetic properties. The data highlights their thermal stability and high enthalpies of formation.[1][2][3][4]

CompoundDensity (g/cm³)Decomposition Onset (T_onset, °C)Enthalpy of Formation (kcal/kg)
4-Amino-[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan1.80200576
4-Nitro-[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan1.78228624
4-Azo-bis([(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan)1.77184747
4-Methylene dinitramine-[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan1.79147689
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide and its Salts

This series of compounds demonstrates high density and excellent detonation performance, in some cases exceeding that of conventional high explosives like RDX.[5][6]

CompoundDensity (g/cm³)Detonation Velocity (D, km/s, calculated)Detonation Pressure (P, GPa, calculated)Impact Sensitivity (J)Friction Sensitivity (N)
Potassium 3-nitro-5-(nitroimino)-1-(trinitromethyl)-1,2,4-triazolate hydrate (2·H₂O)2.00> RDX> RDX232
Other salts of N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide (general performance)HighOutperform traditional primary explosivesOutperform traditional primary explosives--

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the structural analogs of MNA are provided below. These can serve as a methodological basis for the synthesis and evaluation of MNA as an energetic material.

Synthesis of 4-Amino-[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan

This synthesis involves the condensation of a nitrosofurazan with an aminotriazole, followed by deprotection.[2][3]

Materials:

  • 1-amino-3-nitro-1,2,4-triazole

  • 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide

  • Dibromisocyanuric acid (DBI)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (CF₃CO₂H)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • In a reaction vessel, condense 1-amino-3-nitro-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in acetonitrile.

  • Add dibromisocyanuric acid (DBI) to the mixture to facilitate the formation of the azoxy bridge.

  • The intermediate azoxyfurazan is not isolated.

  • Remove the trifluoroacetyl protecting group by acid hydrolysis using a mixture of trifluoroacetic acid, methanol, and water.

  • The final product, 4-Amino-[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan, is obtained after purification.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for determining the thermal stability and decomposition characteristics of energetic materials.[7][8]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (typically 1-5 mg) of the energetic material into a DSC pan.

  • Seal the pan, which may be made of aluminum or other materials compatible with the sample.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature of the first major exothermic peak is typically reported as the decomposition temperature (T_onset).

Visualizations

The following diagrams illustrate the synthesis pathway of a representative analog and a general workflow for the characterization of energetic materials.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reaction2 Deprotection cluster_product Product 1_amino_3_nitro_1_2_4_triazole 1-amino-3-nitro- 1,2,4-triazole condensation Condensation 1_amino_3_nitro_1_2_4_triazole->condensation nitrosofurazan_derivative 2,2,2-trifluoro-N- (4-nitrosofurazan-3-yl)acetamide nitrosofurazan_derivative->condensation protected_azoxyfurazan Protected Azoxyfurazan condensation->protected_azoxyfurazan DBI, MeCN deprotection Acid Hydrolysis protected_azoxyfurazan->deprotection final_product 4-Amino-[(3-nitro-1H-1,2,4-triazol-1-yl) -NNO-azoxy]furazan deprotection->final_product CF3CO2H, MeOH, H2O

Caption: Synthesis of a 3-nitro-1H-1,2,4-triazole analog.

Experimental_Workflow start Start synthesis Synthesis of Energetic Material start->synthesis purification Purification and Drying synthesis->purification characterization Structural Characterization (NMR, IR, Elemental Analysis) purification->characterization dsc Thermal Analysis (DSC) Determine T_onset characterization->dsc sensitivity Sensitivity Testing (Impact and Friction) dsc->sensitivity performance Detonation Performance Calculation (Requires Density and Heat of Formation) sensitivity->performance end End performance->end

Caption: Workflow for energetic material characterization.

References

Application Notes & Protocols: Thermal Analysis of Nitrotriazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrotriazoles are a significant class of heterocyclic energetic materials, valued for their high density, positive heat of formation, and substantial energy release upon decomposition.[1] A thorough understanding of their thermal behavior is paramount for assessing their stability, performance, and safety during handling, storage, and application.[2] Thermal analysis techniques are indispensable tools for characterizing the decomposition kinetics, thermal stability, and potential hazards of these compounds. This document provides detailed experimental protocols for key thermal analysis techniques used in the evaluation of nitrotriazole compounds.

Key Thermal Analysis Techniques

The primary methods for evaluating the thermal properties of nitrotriazoles include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). These techniques provide critical data on decomposition temperatures, weight loss, heat release, and adiabatic stability.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.

  • Simultaneous Thermal Analysis (STA): Combines TGA and DSC in a single instrument, allowing for simultaneous measurement of mass change and heat flow on the same sample under identical conditions.[3]

  • Accelerating Rate Calorimetry (ARC): A technique used to study the thermal runaway potential of materials under adiabatic conditions.[4][5] It provides data on the time-to-maximum rate of decomposition (TMR) and the self-accelerating decomposition temperature (SADT).[4]

  • Evolved Gas Analysis (EGA): Techniques like TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) are used to identify the gaseous products released during decomposition.[6][7][8]

Experimental Workflow

The general workflow for the thermal analysis of a new nitrotriazole compound involves a multi-step approach, starting with small-scale screening and progressing to more specific hazard analysis.

G Experimental Workflow for Thermal Analysis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard & Kinetic Analysis cluster_2 Phase 3: Data Interpretation SamplePrep Sample Preparation (0.5 - 5 mg) DSC_TGA DSC / TGA Analysis (Small Scale Screening) SamplePrep->DSC_TGA ARC_Setup ARC Sample Preparation (Larger Scale, ~1-10 g) DSC_TGA->ARC_Setup If high exothermicity observed EGA Evolved Gas Analysis (TGA-FTIR / TGA-MS) DSC_TGA->EGA DataAnalysis Kinetic & Thermodynamic Parameter Calculation DSC_TGA->DataAnalysis ARC Accelerating Rate Calorimetry (ARC) (Adiabatic Conditions) ARC_Setup->ARC ARC->DataAnalysis EGA->DataAnalysis SafetyAssessment Thermal Hazard Assessment (T_onset, SADT, TMR) DataAnalysis->SafetyAssessment

Workflow for nitrotriazole thermal analysis.

Experimental Protocols

Protocol 1: DSC and TGA Screening

This protocol is designed for the initial thermal stability screening of nitrotriazole compounds.

  • Objective: To determine the onset decomposition temperature (T_onset), peak decomposition temperature (T_peak), mass loss, and enthalpy of decomposition (ΔH_d).

  • Apparatus: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA), or a simultaneous TGA/DSC instrument.

  • Sample Preparation:

    • Accurately weigh 0.5–5 mg of the nitrotriazole compound into a crucible (e.g., aluminum, copper, or alumina).[1]

    • For DSC, hermetically seal the crucible to contain any pressure generated during decomposition.[1] For TGA, an open crucible is often used to allow decomposition gases to escape.[6]

    • Prepare an identical empty, sealed crucible to serve as the reference.[1]

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the decomposition event (e.g., 350-400 °C).

    • Heating Rate (β): A constant rate of 5, 10, or 20 °C/min is typically used.[1] Multiple heating rates can be used to calculate kinetic parameters.[6][9]

    • Atmosphere: Purge the instrument with an inert gas, such as dry nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[1][6]

  • Data Analysis:

    • From the DSC curve, determine the extrapolated onset temperature and the peak temperature of the main exothermic decomposition event.

    • Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.

    • From the TGA curve, determine the onset temperature of mass loss and the percentage of total mass lost.

    • Record all data in a structured table for comparison.

Protocol 2: Accelerating Rate Calorimetry (ARC)

This protocol is for assessing the thermal runaway potential of promising but highly energetic compounds identified during initial screening.

  • Objective: To determine the onset of self-accelerating decomposition and calculate key safety parameters like Time-to-Maximum-Rate (TMR) under adiabatic conditions.[4]

  • Apparatus: An Accelerating Rate Calorimeter (ARC).

  • Sample Preparation:

    • A larger sample size (typically 1-10 grams) is placed into a spherical sample vessel (bomb) made of a material like titanium or Hastelloy.[5]

    • The vessel is sealed and placed into the calorimeter's heating system.

  • Experimental Conditions:

    • Mode: Operate in the "Heat-Wait-Search" mode.

      • Heat: The sample is heated in small temperature steps (e.g., 5 °C).

      • Wait: The system waits for thermal equilibrium to be established.

      • Search: The instrument monitors the sample for any self-heating (exothermic activity). A typical detection threshold is a heating rate of 0.02 °C/min.

    • Adiabatic Control: Once self-heating is detected, the instrument heaters match the sample temperature, creating an adiabatic environment where all generated heat increases the sample's temperature.[5] This simulates a worst-case scenario in a large, insulated container.[4]

  • Data Analysis:

    • Plot temperature and pressure as a function of time.

    • Determine the onset temperature of the self-accelerating reaction.

    • Calculate the Time-to-Maximum-Rate (TMR) from the onset temperature, which is a critical measure of thermal stability.

    • Determine the adiabatic temperature rise (ΔT_ad).

Data Presentation

Quantitative results from thermal analyses should be summarized for clear comparison.

Table 1: Summary of DSC/TGA Data

Compound IDSample Mass (mg)Heating Rate (°C/min)T_onset (°C)T_peak (°C)Mass Loss (%)ΔH_decomp (J/g)
NTO-0012.1510225.4231.892.1-1540
ANTA-0021.8910198.7205.185.4-1820
DNBT-0032.0410265.2273.595.3-2100

Table 2: Summary of ARC Data

Compound IDSample Mass (g)Onset Temperature (°C)TMR from Onset (min)ΔT_ad (°C)Max Pressure (psi)
NTO-0015.0185.61250450>2000
ANTA-0025.0162.1980510>2000

Relationship Between Techniques and Safety Parameters

Different thermal analysis techniques provide interconnected data points that collectively contribute to a comprehensive thermal hazard assessment.

G Interrelation of Thermal Analysis Techniques and Safety Data DSC DSC T_onset T_onset (Decomposition Onset) DSC->T_onset Delta_H ΔH_d (Heat of Decomposition) DSC->Delta_H TGA TGA TGA->T_onset Mass_Loss Mass Loss (%) TGA->Mass_Loss ARC ARC TMR TMR_ad (Time to Max Rate) ARC->TMR Delta_T_ad ΔT_ad (Adiabatic Temp Rise) ARC->Delta_T_ad Kinetics Decomposition Kinetics (Activation Energy, etc.) T_onset->Kinetics Delta_H->Kinetics Hazard Thermal Hazard Level (Severity & Likelihood) TMR->Hazard Delta_T_ad->Hazard Kinetics->Hazard

Data flow from thermal analysis to hazard assessment.

Mandatory Safety Precautions

Working with nitrotriazoles and other energetic materials requires stringent safety protocols due to their potential to decompose violently when subjected to heat, friction, impact, or electrostatic discharge.[10]

  • Risk Assessment: A thorough risk assessment must be conducted before any experiment.[11] Understand the chemistry and potential for thermal runaway.[11][12]

  • Scale: Always begin thermal analysis on a very small scale (milligrams).[1][13] Do not scale up reactions or analyses without careful consideration and intermediate steps.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, face shields, and flame-retardant lab coats. Gloves are required for handling chemicals, but one must be aware of the risks of static discharge.[10]

  • Shielding: All experiments involving energetic materials must be conducted behind a certified safety shield.[10]

  • Instrumentation: Ensure the analytical instruments (DSC, TGA, ARC) are specifically designed or modified for use with energetic materials. This may include robust containment cells and pressure relief mechanisms.

  • Contamination: Be aware of potential contaminants (e.g., metal ions) that could catalyze decomposition and lower the decomposition temperature.[11]

  • Environment: Maintain a clean and organized workspace. Control for sources of electrostatic discharge, especially in dry environments.

References

Application Notes and Protocols for Single Crystal X-ray Diffraction of Nitrotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the determination of the crystal structure of nitrotriazole derivatives using single crystal X-ray diffraction (SCXRD). This technique is the gold standard for unambiguous three-dimensional structural elucidation, which is critical for understanding structure-property relationships, guiding the development of new pharmaceuticals, and characterizing energetic materials.

Introduction

Single crystal X-ray diffraction provides precise information about the arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[1] For nitrotriazole derivatives, which are often investigated for their pharmaceutical or energetic properties, a definitive crystal structure is paramount for rational design and safety assessment. This protocol outlines the key steps from crystal growth to structure validation.

Experimental Protocols

The overall workflow for single crystal X-ray diffraction of nitrotriazole derivatives involves several critical stages: synthesis and purification, crystal growth, data collection, and structure solution and refinement.

Synthesis and Characterization

Prior to crystallization, the nitrotriazole derivative must be synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Purity should be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis.[2]

Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step.[3] The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.5 mm in size.[4] Several methods can be employed for the crystallization of nitrotriazole derivatives:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to crystallization. This method was used to obtain plate-like colorless crystals of a triazole derivative from an ethanolic solution at room temperature over 24 hours.[2]

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound to a moderate extent and be relatively volatile. Common solvents for triazole derivatives include ethanol, methanol, acetonitrile, and mixtures thereof.[2][6]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.

Key Parameters for Data Collection:

  • X-ray Source: Monochromatic X-rays are required. Commonly used sources are Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å).[3]

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise structure.[2]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles to ensure a complete dataset.[3]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods, such as direct methods, to generate an initial electron density map and a preliminary atomic model.[3]

This model is then refined using a least-squares minimization process. This iterative procedure adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by metrics such as the R-factor (R1) and the weighted R-factor (wR2), and the goodness-of-fit (S).

Data Presentation

The crystallographic data for nitrotriazole derivatives should be presented in a clear and standardized format. The following tables summarize key crystallographic parameters for selected nitrotriazole derivatives.

Table 1: Crystallographic Data for Selected Nitrotriazole Derivatives

Compound NameChemical FormulaCrystal SystemSpace GroupReference
3-Nitro-1H-1,2,4-triazoleC₂H₂N₄O₂MonoclinicP2₁/c[7]
4-Methyl-5-nitro-2H-1,2,3-triazoleC₃H₄N₄O₂OrthorhombicPbca[2]
4-nitro-2H-1,2,3-triazoleC₂H₂N₄O₂--[8]
N-((4-chloro-5-(3-nitrophenyl)-2H-1,2,3-triazol-2-yl)methyl)acetamideC₁₁H₁₀ClN₅O₃TriclinicP-1[6]

Table 2: Unit Cell Parameters for Selected Nitrotriazole Derivatives

Compound Namea (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
3-Nitro-1H-1,2,4-triazole[7]8.7818(1)10.0726(2)9.9703(1)90107.081(1)90843.03(2)8
4-Methyl-5-nitro-2H-1,2,3-triazole[2]8.7139(17)9.8198(19)12.889(3)9090901102.9(4)8
N-((4-chloro-5-(3-nitrophenyl)-2H-1,2,3-triazol-2-yl)methyl)acetamide[6]4.7400(3)7.3892(4)9.6994(5)77.2610(10)77.4300(4)78.6260319.42(3)1

Table 3: Data Collection and Refinement Parameters for Selected Nitrotriazole Derivatives

Compound NameRadiationTemperature (K)Reflections CollectedIndependent ReflectionsR1 [I > 2σ(I)]wR2 (all data)Goodness-of-fit (S)
3-Nitro-1H-1,2,4-triazole[7]Mo Kα1001145030810.0350.0921.05
4-Methyl-5-nitro-2H-1,2,3-triazole[2]Mo Kα100-----
N-((4-chloro-5-(3-nitrophenyl)-2H-1,2,3-triazol-2-yl)methyl)acetamide[6]----0.02740.0743-

Data Deposition

Upon completion of the structure determination, it is standard practice to deposit the crystallographic data in a public repository. The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures.[9] Each deposited structure is assigned a unique CCDC deposition number, which should be included in any publication describing the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the single crystal X-ray diffraction of nitrotriazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_output Output synthesis Synthesis of Nitrotriazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, IR, EA) purification->characterization crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) characterization->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure Final Crystal Structure structure_validation->final_structure data_deposition Data Deposition (CCDC) final_structure->data_deposition

Experimental workflow for single crystal X-ray diffraction.
Logical Relationship of Key Steps

The following diagram illustrates the logical progression and dependencies between the major steps of the process.

logical_relationship A Pure Compound B High-Quality Single Crystal A->B Crystallization C Diffraction Data B->C X-ray Exposure D Refined Crystal Structure C->D Computational Analysis

Logical progression of the SCXRD process.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents Using Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazole-based compounds are a cornerstone in the development of antifungal agents, primarily due to their mechanism of action which involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[1][2] The disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death.[3] The emergence of drug-resistant fungal strains necessitates the continuous development of novel and more potent antifungal agents.[2] This document provides detailed application notes and protocols for the synthesis of novel antifungal agents utilizing Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate as a key precursor. The introduction of a nitro group to the triazole ring can enhance the antifungal activity of the resulting compounds.[1][4]

The protocols outlined below are based on established synthetic methodologies for related nitro-triazole derivatives and are adapted for the use of this compound.[1][5] These procedures will guide researchers in the synthesis and subsequent evaluation of new potential antifungal drug candidates.

Mechanism of Action: Triazole Antifungals

The primary mechanism of action for triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6] This enzyme is a key component of the fungal ergosterol biosynthesis pathway. By binding to the heme iron atom in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the cell membrane, ultimately inhibiting fungal growth.[1] Some studies also suggest a secondary mechanism involving the induction of HMG-CoA reductase negative feedback, further downregulating the ergosterol biosynthesis pathway.[7]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Triazole Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component CYP51->Ergosterol HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA_Reductase->Lanosterol Multiple Steps Triazole Triazole Antifungal (e.g., Fluconazole derivatives) Triazole->Inhibition Inhibition

Caption: Mechanism of action of triazole antifungal agents.

Synthesis of Novel Antifungal Agents

The synthesis of novel antifungal agents from this compound can be achieved through a multi-step reaction sequence. The general approach involves the reaction of a substituted phenyl oxirane intermediate with the triazole precursor. The following protocols are adapted from the synthesis of similar nitro-triazole derivatives.[1][4][5]

Experimental Protocols

Protocol 1: Synthesis of 1-((2-(2,4-disubstituted phenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Intermediate 4)

This protocol describes the synthesis of the key oxirane intermediate.

  • Step 1: Synthesis of 1-(2,4-disubstituted phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (3a-e).

    • To a solution of a substituted 2-chloro-1-(2,4-disubstituted phenyl)ethanone (e.g., 2-chloro-1-(2,4-difluorophenyl)ethanone) in toluene, add 1H-1,2,4-triazole and sodium bicarbonate.

    • Reflux the reaction mixture for 24 hours.

    • After cooling, pour the mixture into crushed ice and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Crystallize the product from diethyl ether.[5]

  • Step 2: Synthesis of 1-((2-(2,4-disubstituted phenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (4a-e).

    • Prepare a mixture of the ethanone derivative (from Step 1) in dichloromethane, trimethylsulfoxonium iodide (TMSI), and toluene.

    • Add a 20% sodium hydroxide solution and tetraethylammonium bromide (TEAB) as a phase transfer catalyst.

    • Heat the reaction mixture at 60°C for 7 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash and dry the organic layer, then concentrate.

    • Purify the crude product by preparative thin-layer chromatography to obtain the oxirane intermediate as a brown oil.[1][4][5]

Protocol 2: Synthesis of 2-(2,4-disubstituted phenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (Final Compounds 5a-e)

This protocol details the final step in the synthesis of the target antifungal compounds. While the original protocol uses 3-nitro-1,2,4-triazole, this has been adapted for this compound, which would likely undergo hydrolysis of the ester group under the reaction conditions followed by reaction, or direct reaction at the N1 position. Further optimization may be required.

  • To a solution of the oxirane intermediate (4a-e) (3 mmol) and triethylamine (1.8–2.9 mL) in absolute ethanol (20 mL), add this compound (or 3-nitro-1,2,4-triazole as in the original protocol) (4 mmol).

  • Reflux the mixture for 15–24 hours, monitoring the reaction progress by TLC.

  • Filter the mixture and concentrate the filtrate.

  • Dilute the residue with 30 mL of water and extract with ethyl acetate (3 x 80 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under vacuum.

  • Crystallize the crude product from a suitable solvent to obtain the final compounds.[1][4][5]

Start Substituted 2-chloro-1-phenylethanone Intermediate1 1-(2,4-disubstituted phenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone (3a-e) Start->Intermediate1 Step 1 Intermediate2 1-((2-(2,4-disubstituted phenyl)oxiran-2-yl) methyl)-1H-1,2,4-triazole (4a-e) Intermediate1->Intermediate2 Step 2 Reagent1 1H-1,2,4-triazole, NaHCO3, Toluene, reflux FinalProduct 2-(2,4-disubstituted phenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl) -3-(1H-1,2,4-triazol-1-yl)propan-2-ol (5a-e) Intermediate2->FinalProduct Step 3 Reagent2 TMSI, NaOH, TEAB, DCM/Toluene, 60°C Reagent3 This compound, EtOH, Et3N, reflux

Caption: Synthetic workflow for novel antifungal agents.

Antifungal Activity

The synthesized nitro-triazole derivatives have been shown to exhibit significant antifungal activity against a range of fungal strains, including those resistant to commercially available drugs like fluconazole.[1] The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[1][4]

Quantitative Data

The following tables summarize the antifungal activity (MIC in µg/mL) of a series of synthesized 2-(2,4-disubstituted phenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives (5a-e) against various yeast and filamentous fungi.[1][5]

Table 1: Antifungal Activity against Yeasts (MIC, µg/mL)

CompoundR1R2C. albicans (ATCC 10231)C. glabrata (ATCC 90030)C. krusei (ATCC 6258)C. parapsilosis (ATCC 22019)Cryptococcus neoformans (ATCC 90112)
5a FH81632164
5b ClCl24841
5c ClH481682
5d FF481682
5g ClCl481642
Fluconazole --4166428

Data extracted from a study on similar nitro-triazole derivatives.[1][5]

Table 2: Antifungal Activity against Filamentous Fungi (MIC, µg/mL)

CompoundR1R2Aspergillus fumigatus (ATCC 204305)Aspergillus flavus (ATCC 204304)Aspergillus niger (ATCC 16404)
5a FH326464
5b ClCl163232
5c ClH326464
5d FF163232
5g ClCl163232
Fluconazole -->64>64>64

Data extracted from a study on similar nitro-triazole derivatives.[1][5]

Observations from the data:

  • Compounds with a 2,4-dichlorophenyl or 2,4-difluorophenyl substitution (5b, 5d, 5g) generally exhibit higher antifungal activity.[1]

  • Compound 5b, with a 2,4-dichlorophenyl group, demonstrated the most potent activity against the tested yeast strains.[1][5]

  • Several of the synthesized compounds showed activity against fluconazole-resistant C. krusei.[1]

  • The synthesized compounds were more effective against yeasts than filamentous fungi.[1]

Protocol for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using a broth microdilution method.

  • Preparation of Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Preparation of Microdilution Plates:

    • Prepare serial two-fold dilutions of the synthesized compounds and a standard antifungal (e.g., fluconazole) in RPMI 1640 medium in a 96-well microtiter plate.

    • The final concentration range should typically be from 0.03 to 64 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24–48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

cluster_0 Inoculum Preparation cluster_1 Microdilution Plate Preparation cluster_2 Result Analysis Fungal_Culture Fungal Culture on Agar Suspension Fungal Suspension in Saline Fungal_Culture->Suspension Standardization Adjust to 0.5 McFarland Standard Suspension->Standardization Dilution Dilute to Final Inoculum Standardization->Dilution Inoculation Inoculate Wells Dilution->Inoculation Compound_Dilution Serial Dilution of Compounds Compound_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with ≥50% inhibition) Incubation->MIC_Determination

Caption: Workflow for antifungal susceptibility testing.

Conclusion

The synthesis of novel 1,2,4-triazole derivatives incorporating a nitro group represents a promising strategy for the development of new antifungal agents. The protocols and data presented here provide a framework for researchers to synthesize and evaluate such compounds using this compound as a starting material. The demonstrated activity of related compounds, particularly against resistant fungal strains, highlights the potential of this chemical scaffold in addressing the ongoing challenge of fungal infections. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal potency and spectrum of these novel triazole derivatives.

References

Application Notes and Protocols: Nitrotriazole Derivatives as Precursors for High-Energy Density Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of nitrotriazole derivatives as precursors for the synthesis of High-Energy Density Materials (HEDMs). It includes a summary of the energetic properties of key derivatives, detailed experimental protocols for their synthesis and characterization, and visualizations of the synthetic workflows.

Introduction

Nitrotriazole derivatives are a significant class of heterocyclic compounds that serve as crucial building blocks for the development of advanced HEDMs. The inherent high nitrogen content of the triazole ring, combined with the energy-rich nitro groups, contributes to high heats of formation, substantial densities, and impressive detonation performance. These characteristics make them promising candidates to replace traditional energetic materials, offering improved performance and, in some cases, reduced sensitivity to external stimuli. This document outlines the synthesis and characterization of several key nitrotriazole-based HEDMs.

Data Presentation: Energetic Properties of Nitrotriazole Derivatives

The following table summarizes the key energetic properties of selected nitrotriazole derivatives, providing a comparative overview of their performance characteristics.

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Reference
3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol--8102–9087--[1]
Trinitromethyl NitrotriazoleTNMNT1.96903135.238 - 30[2]
Hydrazinium salt of TNMNT--895234.24-[2]
Potassium salt of TNMNT monohydrate-2.12889936.22-[2]
5′-nitro-1,2′-bis(trinitromethyl)-1H,2′H-3,3′-bis(1,2,4-triazole)-1.92---[1]
Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate--8011–904423.7–34.815 - 45[3]
Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate--8011–904423.7–34.815 - 45[3]

Note: Some data points were not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of nitrotriazole-based HEDMs.

Protocol 1: Synthesis of Trinitromethyl Nitrotriazole (TNMNT)

This protocol describes a two-step synthesis of TNMNT from commercially available 3-nitro-1H-1,2,4-triazole.[2]

Step 1: Synthesis of 1-(2-oxopropyl)-3-nitro-1H-1,2,4-triazole

  • To a solution of 3-nitro-1H-1,2,4-triazole (1.0 eq) in a suitable solvent, add chloroacetone (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(2-oxopropyl)-3-nitro-1H-1,2,4-triazole.

Step 2: Synthesis of 3-nitro-1-(trinitromethyl)-1H-1,2,4-triazole (TNMNT)

  • Cool a mixture of 100% HNO₃ and 98% H₂SO₄ to 0 °C in an ice bath.

  • Slowly add 1-(2-oxopropyl)-3-nitro-1H-1,2,4-triazole (1.0 eq) to the cooled mixed acid.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield TNMNT.

Protocol 2: Synthesis of 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol

This protocol outlines the synthesis of 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol through the oxidation of a bistriazole precursor.[1][4]

  • Dissolve the 5,5'-bis-1,2,4-triazole precursor in a suitable solvent.

  • Add an excess of an oxidizing agent, such as Oxone®, to the solution.

  • Stir the reaction mixture at room temperature for the time specified in the source literature, monitoring by TLC.

  • Upon completion, quench the reaction by adding a suitable reducing agent, if necessary.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent to obtain pure 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for the thermal analysis of energetic materials.[3][5]

  • Sample Preparation: Accurately weigh 0.5-1.5 mg of the energetic material into an aluminum DSC pan or a ceramic TGA crucible.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the heating rate to 5 °C/min or 10 °C/min.

    • Purge the cell with a continuous flow of nitrogen gas (e.g., 50 mL/min).

    • Program a temperature ramp from ambient temperature to a final temperature beyond the decomposition point of the material (e.g., 300-400 °C).

  • Instrument Setup (TGA):

    • Place the sample crucible onto the TGA balance.

    • Set the heating rate to 10 K/min.

    • Purge the furnace with a continuous flow of nitrogen gas.

    • Program a temperature ramp from ambient temperature to a final temperature where complete decomposition is observed (e.g., up to 600 °C).[6]

  • Data Analysis:

    • From the DSC thermogram, determine the onset temperature of decomposition (T_d) and the peak exothermic temperature.

    • From the TGA curve, determine the temperature at which significant weight loss begins and the percentage of weight loss at different temperature intervals.

Protocol 4: Impact Sensitivity Testing (Drop-Hammer Method)

This protocol describes a standardized method for determining the impact sensitivity of HEDMs.[7][8]

  • Sample Preparation: Prepare a small, consistent amount of the explosive sample (typically 35-40 mg).

  • Apparatus Setup:

    • Use a drop-hammer apparatus (e.g., ERL Type 12 or BAM Fall Hammer).

    • Place the sample between the anvil and the striker. For some tests, a piece of grit paper is placed between the sample and the anvil.[8]

  • Test Procedure (Bruceton "Up-and-Down" Method):

    • Release the drop weight from a predetermined height.

    • Record the result as a "go" (reaction, indicated by sound, smoke, or flame) or "no-go" (no reaction).

    • If the result is a "go," decrease the drop height for the next test.

    • If the result is a "no-go," increase the drop height for the next test.

    • Continue this process for a statistically significant number of drops (e.g., 15-25 drops).

  • Data Analysis:

    • Calculate the 50% impact height (h₅₀), which is the height from which the weight has a 50% probability of causing a reaction. This value is often converted to energy (Joules).

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis of the described nitrotriazole derivatives.

Synthesis_of_TNMNT cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Nitration cluster_final Final Product start1 3-nitro-1H-1,2,4-triazole step1_reaction Reaction in suitable solvent at room temperature start1->step1_reaction start2 Chloroacetone start2->step1_reaction step1_purification Column Chromatography step1_reaction->step1_purification intermediate 1-(2-oxopropyl)-3-nitro-1H-1,2,4-triazole step1_purification->intermediate step2_reaction Reaction with HNO3/H2SO4 at 0 °C intermediate->step2_reaction step2_workup Extraction with Dichloromethane step2_reaction->step2_workup final_product Trinitromethyl Nitrotriazole (TNMNT) step2_workup->final_product

Caption: Synthetic workflow for Trinitromethyl Nitrotriazole (TNMNT).

Synthesis_of_DNBTD cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup and Purification cluster_final Final Product start 5,5'-bis-1,2,4-triazole reaction Oxidation with Oxone® start->reaction workup Extraction and Recrystallization reaction->workup final_product 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol workup->final_product

Caption: Synthetic workflow for 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis cluster_evaluation Performance Evaluation synthesis Synthesized Nitrotriazole Derivative thermal Thermal Analysis (DSC/TGA) synthesis->thermal sensitivity Impact Sensitivity Testing synthesis->sensitivity structural Spectroscopic Analysis (NMR, IR, etc.) synthesis->structural thermal_data Decomposition Temperature, Weight Loss thermal->thermal_data sensitivity_data Impact Sensitivity (h50) sensitivity->sensitivity_data structural_data Structural Confirmation structural->structural_data evaluation Assessment of Energetic Properties thermal_data->evaluation sensitivity_data->evaluation structural_data->evaluation

Caption: General workflow for the characterization of energetic materials.

References

Application Notes & Protocols: Methodology for Assessing the Biological Activity of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1] The 1,2,4-triazole and 1,2,3-triazole rings are key components in many therapeutic agents, demonstrating antifungal, anticancer, and enzyme-inhibiting properties.[2][3] The development of novel triazole derivatives requires robust and standardized methodologies to accurately assess their biological activity and potential as therapeutic candidates.

This document provides detailed protocols for the primary in vitro assays used to evaluate the biological activities of novel triazole compounds. It covers methodologies for assessing antifungal, anticancer, and enzyme inhibition activities. Additionally, it outlines preliminary in silico and in vivo approaches that are critical in the early stages of the drug discovery pipeline.

Antifungal Activity Assessment

A primary application of triazole compounds is in the treatment of fungal infections.[4] Their mechanism of action often involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][5] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC), a key metric for antifungal efficacy.

Experimental Protocol 1.1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of a compound that prevents visible growth of a fungus.[6][7][8]

Materials:

  • Novel triazole compound(s) and a control antifungal (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (35°C)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Compound Stock Solutions: Prepare a 10 mg/mL stock solution of the novel triazole compound and Fluconazole in DMSO.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.

    • In column 12, add 200 µL of RPMI medium containing the triazole compound at twice the highest desired final concentration.[9]

    • Perform 2-fold serial dilutions by transferring 100 µL from column 12 to column 11, mixing thoroughly, and repeating this process across the plate to column 2. Discard the final 100 µL from column 2.[9]

    • Column 1 serves as the drug-free growth control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Harvest the fungal cells/spores and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 12.[9] The final volume in the test wells will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.[6][10]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well.[6][8] This can be assessed visually or by reading the optical density (OD) at 600 nm.[9]

Data Presentation

Summarize the quantitative results in a table for clear comparison.

Table 1: Hypothetical MIC Values of a Novel Triazole Compound (NTC-1) against Pathogenic Fungi

Fungal Strain NTC-1 MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028 0.125 0.5
Candida glabrata ATCC 90030 0.5 16
Cryptococcus neoformans H99 0.25 4

| Aspergillus fumigatus ATCC 204305| 1 | >64 |

Visualization of Workflow and Mechanism

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Compound Stock Solution (DMSO) plate_prep Prepare 96-well plate with 2-fold serial dilutions stock->plate_prep inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate plate with fungal suspension inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate readout Visual or Spectrophotometric Reading (OD600) incubate->readout determine_mic Determine MIC80 Value readout->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Ergosterol_Pathway acetyl Acetyl-CoA hmg HMG-CoA acetyl->hmg mevalonate Mevalonate Pathway hmg->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 demethylation ergosterol Ergosterol membrane Fungal Cell Membrane (Impaired Function) ergosterol->membrane cyp51->ergosterol triazole Novel Triazole Compound triazole->cyp51 INHIBITS

Caption: Triazoles inhibit the ergosterol biosynthesis pathway.

Anticancer Activity Assessment

Many triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[11][12] Their mechanisms can include inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways.[3][13] The MTT assay is a widely used colorimetric method to assess in vitro cytotoxic effects.[14][15]

Experimental Protocol 2.1: In Vitro Cytotoxicity using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Materials:

  • Novel triazole compound(s) and a control drug (e.g., Doxorubicin)

  • Cancer cell lines (e.g., A549-lung, MCF-7-breast, HeLa-cervical)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel triazole compound and control drug in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include wells with untreated cells (vehicle control). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17][18]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to correct for background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[15]

Data Presentation

Present the IC50 values in a structured table.

Table 2: Hypothetical IC50 Values of NTC-1 against Human Cancer Cell Lines

Cell Line NTC-1 IC50 (µM) Doxorubicin IC50 (µM)
A549 (Lung Carcinoma) 15.2 1.8
MCF-7 (Breast Adenocarcinoma) 18.1 2.5
HeLa (Cervical Carcinoma) 25.6 3.1

| HT-1080 (Fibrosarcoma) | 16.3 | 2.2 |

Visualization of Workflow and Mechanism

MTT_Workflow cluster_prep Cell Culture cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed cells in 96-well plate attach Incubate 24h for attachment seed->attach treat Treat cells with serial dilutions of compound attach->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize readout Read Absorbance at 570 nm solubilize->readout calculate_ic50 Calculate % Viability & Determine IC50 readout->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Cell_Cycle_Arrest G1 G1 Phase G1_S G1/S Checkpoint G1->G1_S S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M G2/M Checkpoint G2->G2_M M M Phase (Mitosis) M->G1 G1_S->S G2_M->M triazole Novel Triazole Compound triazole->G1_S ARRESTS triazole->G2_M ARRESTS

Caption: Triazoles can induce cell cycle arrest at key checkpoints.

Enzyme Inhibition Assays

Triazole derivatives are known to inhibit a variety of enzymes, including α-glucosidase, urease, and various kinases, making them candidates for treating diseases like diabetes and Alzheimer's.[2][19][20]

Experimental Protocol 3.1: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted based on the specific enzyme and substrate. The principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

Materials:

  • Target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Novel triazole compound(s) and a control inhibitor (e.g., Acarbose)

  • Appropriate buffer solution (e.g., phosphate buffer)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the buffer solution, a solution of the target enzyme, and varying concentrations of the novel triazole compound (or control inhibitor). Include a control well with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance of the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without inhibitor. Calculate the IC50 value from the dose-response curve.

Data Presentation

Tabulate the IC50 values for the tested compounds.

Table 3: Hypothetical Enzyme Inhibition IC50 Values of NTC-1

Enzyme NTC-1 IC50 (µM) Standard Inhibitor IC50 (µM)
α-Glucosidase 36.7 375.8 (Acarbose)
Acetylcholinesterase (AChE) 45.3 1.2 (Donepezil)

| Urease | 19.4 | 27.2 (Thiourea) |

Visualization of Mechanism

Enzyme_Inhibition cluster_normal Normal Reaction cluster_inhibited Inhibited Reaction Enzyme1 Enzyme Product1 Products Enzyme1->Product1 Reaction occurs Substrate1 Substrate Substrate1->Enzyme1 Binds to Active Site Enzyme2 Enzyme NoProduct No Reaction Enzyme2->NoProduct Substrate2 Substrate Substrate2->Enzyme2 Cannot Bind Inhibitor Triazole Inhibitor Inhibitor->Enzyme2 Blocks Active Site

Caption: Principle of competitive enzyme inhibition by a triazole compound.

Preliminary In Silico and In Vivo Assessments

Before extensive biological testing, computational and preliminary animal studies can provide valuable insights into a compound's potential efficacy and safety.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the triazole compound) to the active site of a target protein or enzyme.[21][22] This method helps in understanding structure-activity relationships and prioritizing compounds for synthesis and testing.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Prepare Target Protein (e.g., from PDB) grid Define Binding Site (Grid Generation) protein_prep->grid ligand_prep Prepare Ligand (Triazole) 3D Structure dock Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->dock grid->dock analyze Analyze Binding Poses & Calculate Binding Energy dock->analyze select Select High-Affinity Candidates analyze->select

Caption: General workflow for a molecular docking study.

In Vivo Acute Toxicity Studies

Early assessment of a compound's safety profile is crucial.[23] Acute toxicity studies in animal models (e.g., mice or rats) are performed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[23][24]

General Procedure:

  • Animal Acclimatization: Healthy animals are acclimatized to laboratory conditions.

  • Dosing: The novel compound is administered to different groups of animals, typically via a single dose at escalating concentrations.[25] A control group receives the vehicle only.

  • Observation: Animals are monitored for a period (e.g., 14-21 days) for clinical signs of toxicity, changes in body weight, and mortality.[24][26]

  • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A gross necropsy is performed, and major organs are collected for histopathological examination.[24]

Toxicity_Workflow cluster_study In Vivo Study cluster_analysis Endpoint Analysis cluster_result Result acclimate Acclimatize Animals (e.g., Mice) group Group Animals & Administer Single Dose (Escalating Concentrations) acclimate->group monitor Monitor for 14-21 Days (Clinical Signs, Body Weight) group->monitor blood Blood Collection (Hematology, Chemistry) monitor->blood necropsy Gross Necropsy & Organ Collection monitor->necropsy mtd Determine MTD & Identify Target Organs blood->mtd histo Histopathology necropsy->histo histo->mtd

Caption: Workflow for an in vivo acute toxicity study.

References

techniques for characterizing the purity of synthesized Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Purity Characterization of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a heterocyclic compound belonging to the triazole family, a class of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The synthesis of such compounds requires rigorous purification and characterization to ensure the identity, purity, and quality of the final product. Impurities can significantly impact the biological activity, safety, and reproducibility of experimental results.[3] This application note provides a comprehensive overview and detailed protocols for the key analytical techniques used to characterize the purity of synthesized this compound. The described methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous determination of the purity of a synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of non-volatile organic compounds.[4][5] It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. By quantifying the relative peak areas, the percentage purity can be accurately determined. A specific HPLC method has been established for a similar compound, 1-methyl-3,5-dinitro-1H-1,2,4-triazole, providing a strong basis for method development.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation and purity assessment in organic chemistry.[5] ¹H and ¹³C NMR spectra confirm the molecular structure of the synthesized compound. Furthermore, quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination without the need for an identical reference standard of the compound itself.[7][8]

  • Elemental Analysis (CHN Analysis): This technique determines the mass fractions of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample.[9][10] The experimental results are compared against the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) is strong evidence of high purity.[11]

Experimental Workflow

The overall process for characterizing the purity of the synthesized compound is depicted below. This workflow ensures a comprehensive evaluation, combining chromatographic separation with spectroscopic and elemental confirmation.

Purity_Characterization_Workflow cluster_0 Start cluster_1 Analytical Techniques cluster_2 Data Analysis & Assessment cluster_3 Conclusion start Synthesized Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate HPLC HPLC Purity Analysis start->HPLC Separation & Quantification NMR NMR Spectroscopy (¹H, ¹³C, qNMR) start->NMR Structure & Purity Verification EA Elemental Analysis (CHN) start->EA Compositional Verification Data Integrate & Correlate Data - Chromatographic Purity - Structural Confirmation - Elemental Composition HPLC->Data NMR->Data EA->Data end Final Purity Assessment Report Data->end Compile Results

Caption: Workflow for purity characterization of the target compound.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

A. Instrumentation & Materials

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • This compound sample

  • Syringe filters (0.45 µm)

B. Sample Preparation

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve the sample in 10 mL of the sample solvent to create a 100 µg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

C. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 240 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

D. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak corresponding to this compound.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Structural Confirmation and Purity by NMR Spectroscopy

This protocol details the use of ¹H and ¹³C NMR for structural verification and purity assessment.

A. Instrumentation & Materials

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)

  • Internal Standard for qNMR (optional): Maleic acid or Dimethyl sulfone (certified reference material)

B. Sample Preparation

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • For qNMR, accurately weigh ~10 mg of the compound and ~5 mg of the internal standard into a vial, dissolve in 0.7 mL of DMSO-d₆, and transfer to the NMR tube. Record all weights precisely.

C. NMR Data Acquisition

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Integrate all signals and reference the solvent peak (DMSO-d₆ at ~2.50 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • A higher number of scans will be required (e.g., 1024 or more).

    • Reference the solvent peak (DMSO-d₆ at ~39.52 ppm).

D. Data Analysis

  • Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound.

  • Purity Assessment: In the ¹H NMR spectrum, look for small peaks that do not correspond to the target compound or the solvent. Integrate these impurity peaks relative to the product peaks to estimate their levels. For qNMR, calculate purity using the standard formula.

Protocol 3: Purity Confirmation by Elemental Analysis (CHN)

This protocol describes the determination of the elemental composition of the compound.

A. Instrumentation & Materials

  • CHN Elemental Analyzer

  • Microbalance

  • Tin capsules

  • Synthesized and dried this compound sample

B. Sample Preparation

  • Ensure the sample is completely dry and free of residual solvents by drying under high vacuum for several hours.

  • Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.

C. Analysis Procedure

  • Analyze the sample according to the instrument manufacturer's instructions.

  • The instrument will perform combustion analysis to convert carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • The amounts of these gases are quantified, and the software calculates the percentage of each element in the original sample.

D. Data Analysis

  • Calculate the theoretical C, H, and N percentages for the molecular formula C₅H₆N₄O₄ (Molecular Weight: 202.13 g/mol ).

    • %C = (5 * 12.01) / 202.13 * 100 = 29.71%

    • %H = (6 * 1.01) / 202.13 * 100 = 2.99%

    • %N = (4 * 14.01) / 202.13 * 100 = 27.72%

  • Compare the experimental values with the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.[11]

Data Presentation and Interpretation

The data obtained from the analyses should be summarized for clear interpretation.

Table 1: Representative HPLC Purity Data

Retention Time (min) Peak Area Area % Identification
3.5 15,200 0.45 Impurity A
8.9 3,350,000 99.40 This compound
10.2 5,100 0.15 Impurity B

Interpretation: The HPLC analysis indicates a purity of 99.40% for the target compound, with two minor impurities detected.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.30 s 1H Triazole C5-H
~5.60 s 2H -CH₂-
~3.75 s 3H -OCH₃

Interpretation: The presence of these three singlet peaks with the correct integration confirms the primary structural features of the molecule. Any other peaks would indicate impurities.

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~167.0 C=O (ester)
~158.0 C3-NO₂
~145.0 C5-H
~53.0 -OCH₃
~50.0 -CH₂-

Interpretation: The ¹³C spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule, confirming its carbon framework.

Table 4: Representative Elemental Analysis Data

Element Theoretical % Found % Deviation %
C 29.71 29.65 -0.06
H 2.99 3.01 +0.02
N 27.72 27.60 -0.12

Interpretation: The experimental values are well within the acceptable ±0.4% deviation from the theoretical values, providing strong evidence for the compound's high purity and correct elemental composition.[11]

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimal synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the N-alkylation of 3-nitro-1H-1,2,4-triazole with a methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate) in the presence of a base and a suitable solvent.

Q2: A major challenge in this synthesis is the formation of regioisomers. What are the expected isomers and which is the desired product?

Alkylation of 3-nitro-1H-1,2,4-triazole can theoretically lead to three isomers: N1, N2, and N4 substituted products.[1] For this compound, the desired product is the N1 isomer. Published data suggests that alkylation of 3-nitro-1,2,4-triazole with alkyl halides often proceeds with the preferred formation of the N1 substituted product, but the N2 regioisomer can also be formed in appreciable amounts.[1]

Q3: How can I minimize the formation of the undesired N2-isomer?

The ratio of N1 to N2 isomers can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the triazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Reaction Temperature: In some cases, the isomer ratio can be influenced by the reaction temperature.[2] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can affect the regioselectivity. Experimenting with different combinations may be necessary to optimize for the desired N1 isomer.

Q4: What are the most common side reactions to be aware of?

Besides the formation of the N2-isomer, potential side reactions include:

  • Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the methyl ester group on the alkylating agent or the final product, especially under basic conditions.[2]

  • Dialkylation: Although less common, it is possible for the triazole ring to be alkylated at two different nitrogen atoms under certain conditions.

Q5: How can I purify the final product and separate it from the regioisomers?

Separating N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[2]

  • Silica Gel Column Chromatography: This is the most common method for separating the regioisomers.[2] Careful selection of the eluent system, often requiring gradient elution, is crucial for good separation.[2]

  • High-Performance Liquid Chromatography (HPLC): For more challenging separations, HPLC can be employed.[2]

  • Crystallization: If the desired isomer is a solid and has different solubility characteristics from the impurities, recrystallization can be an effective purification method.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Purity of Reactants: Impurities in the 3-nitro-1H-1,2,4-triazole or methyl haloacetate can inhibit the reaction.Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
2. Ineffective Base: The base may not be strong enough to deprotonate the triazole effectively.Consider using a stronger base. Common bases for this reaction include potassium carbonate (K₂CO₃) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
3. Poor Solubility: The deprotonated triazole salt may not be soluble in the chosen solvent.Switch to a more polar aprotic solvent like DMF or DMSO, which are often good choices for this type of reaction.[2]
4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.If the reaction is being run at room temperature, consider increasing the temperature.[2] Microwave irradiation can also be used to accelerate the reaction.[2]
5. Presence of Moisture: Water can hydrolyze the alkylating agent.[2]Ensure the use of anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of Multiple Products (Isomers) 1. Reaction Conditions Favoring Multiple Isomers: The chosen base, solvent, and temperature may not be optimal for regioselectivity.Systematically vary the reaction conditions (base, solvent, temperature) to find the optimal parameters that favor the formation of the N1-isomer.
2. Steric and Electronic Effects: The inherent electronic properties of the 3-nitro-1,2,4-triazole ring influence the nucleophilicity of the different nitrogen atoms.[2]While difficult to change, understanding these effects can guide the choice of reaction conditions.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The N1 and N2 isomers often have very similar polarities, making chromatographic separation difficult.[2]Use a long chromatography column and a shallow gradient of a carefully selected eluent system. Consider using HPLC for better resolution.[2]
2. Product is Water-Soluble: The product may have some solubility in water, leading to losses during aqueous work-up.Minimize the use of water during extraction and consider back-extraction of the aqueous layers with an organic solvent.

Experimental Protocols

General Protocol for N-Alkylation using Potassium Carbonate
  • To a solution of 3-nitro-1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add potassium carbonate (1.5-2.0 eq).

  • Add the alkylating agent, methyl bromoacetate or methyl chloroacetate (1.0-1.2 eq), to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.[2]

General Protocol for N-Alkylation using DBU
  • To a solution of 3-nitro-1H-1,2,4-triazole (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add DBU (1.1 eq) at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Add the alkylating agent, methyl bromoacetate or methyl chloroacetate (1.0-1.2 eq), dropwise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by TLC or LC-MS.

  • Upon completion, proceed with an appropriate aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[2]

Data Presentation

Table 1: Summary of Reaction Parameters for Optimization

Parameter Commonly Used Considerations for Optimization
Base K₂CO₃, DBU, NaH[2]Base strength can influence reaction rate and regioselectivity.
Solvent DMF, Acetone, THF, DMSO[2]Solvent polarity affects the solubility of reactants and can influence the reaction pathway.
Temperature Room Temperature to 100 °C[2]Higher temperatures can increase the reaction rate but may decrease selectivity.
Alkylating Agent Methyl bromoacetate, Methyl chloroacetateBromoacetate is generally more reactive than chloroacetate.
Molar Ratio (Triazole:Base:Alkylating Agent) 1 : 1.5-2.0 : 1.0-1.2[2]An excess of the base is typically used. A slight excess of the alkylating agent may be used.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity reactants_ok Reactants OK? check_purity->reactants_ok use_pure Use Pure Reactants reactants_ok->use_pure No check_base Is the Base Strong Enough? reactants_ok->check_base Yes end_impure Problem Resolved use_pure->end_impure stronger_base Use a Stronger Base (e.g., K₂CO₃, DBU, NaH) check_base->stronger_base No check_solubility Is the Triazole Salt Soluble in the Solvent? check_base->check_solubility Yes end_base Problem Resolved stronger_base->end_base change_solvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_temp Is the Reaction Temperature Optimized? check_solubility->check_temp Yes end_solvent Problem Resolved change_solvent->end_solvent increase_temp Increase Temperature or Use Microwave Irradiation check_temp->increase_temp No check_anhydrous Is the Reaction Under Anhydrous Conditions? check_temp->check_anhydrous Yes end_temp Problem Resolved increase_temp->end_temp use_anhydrous Use Anhydrous Solvents and Dry Glassware check_anhydrous->use_anhydrous No end Problem Resolved check_anhydrous->end Yes end_anhydrous Problem Resolved use_anhydrous->end_anhydrous

Caption: Troubleshooting workflow for low or no product yield.

Isomer_Formation_Logic start Alkylation of 3-Nitro-1H-1,2,4-triazole conditions Reaction Conditions (Base, Solvent, Temperature) start->conditions n1_isomer N1-Isomer (Desired Product) conditions->n1_isomer n2_isomer N2-Isomer (Major Byproduct) conditions->n2_isomer separation Purification (Column Chromatography) n1_isomer->separation n2_isomer->separation

Caption: Logical relationship in product and byproduct formation.

References

Technical Support Center: Purification of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-precipitation of impurities.Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, toluene) to find one that dissolves the compound well at high temperatures but poorly at low temperatures, while leaving impurities dissolved.[1][2]
The cooling process is too rapid, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals.
Oily Product Instead of Solid Crystals Presence of significant impurities that lower the melting point of the mixture.Attempt to purify a small portion of the oil using column chromatography to isolate the desired product. Use the purified solid to seed the bulk of the oily product to induce crystallization.
Residual solvent is present.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Multiple Spots on TLC After Purification Isomeric impurities (e.g., N2-substituted isomer) that have similar polarity to the desired product.Utilize column chromatography with a shallow solvent gradient to improve separation. Consider using a different stationary phase if silica gel is not effective.
Degradation of the product during purification.The nitro group can be sensitive to certain conditions. Avoid high temperatures for extended periods and exposure to strong bases. Consider the thermal stability of the compound, as related nitro-triazoles can have decomposition onsets ranging from 147–228 °C.[3][4]
Low Yield After Column Chromatography The product is highly polar and is strongly adsorbing to the silica gel.Add a small percentage of a more polar solvent like methanol or a few drops of acetic acid to the eluent to help desorb the product.
The compound is unstable on silica gel.Consider using a less acidic stationary phase, such as neutral alumina, or try reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Based on the synthesis of analogous compounds, common impurities may include:

  • Positional Isomers: The N2-substituted isomer of the triazole ring is a common byproduct in the alkylation of 1,2,4-triazoles.[5]

  • Starting Materials: Unreacted 3-nitro-1H-1,2,4-triazole or methyl chloroacetate.

  • Di-nitrated byproducts: If harsh nitrating conditions are used in precursor synthesis.[1]

  • Hydrolysis Product: (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, if the methyl ester is hydrolyzed during workup or purification.

Q2: What is a good starting point for a recrystallization solvent?

A2: For compounds with moderate polarity like this compound, alcohols such as ethanol or methanol are often good starting points for recrystallization.[1][2] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture.

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative purity data. A method similar to that used for other nitro-triazoles can be developed, likely using a C18 column with a methanol/water mobile phase.[6]

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

Q4: My compound appears to be degrading on the rotary evaporator. How can I avoid this?

A4: To minimize thermal degradation, remove the solvent at the lowest possible temperature by using a high-vacuum pump and a water bath set to a moderate temperature (e.g., 30-40 °C). Avoid prolonged heating. Some related nitro-triazole compounds show thermal decomposition at elevated temperatures.[3][4]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a chosen solvent (e.g., methanol) at its boiling point.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity (e.g., from 100% hexane to a hexane/ethyl acetate mixture, then increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Purity and Yield from Different Recrystallization Solvents (Example Data)

SolventYield (%)Purity by HPLC (%)
Methanol7598.5
Ethanol7298.2
Isopropanol6597.9
Ethyl Acetate5599.1
Toluene4096.5

Table 2: HPLC Method Parameters for Purity Analysis (Example)

ParameterValue
Column SinoChrom ODS-BP (4.6 x 200 mm, 5 µm)[6]
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min[6]
Detection UV at 240 nm[6]
Column Temperature 25 °C[6]
Injection Volume 10 µL[6]

Visualizations

Caption: A troubleshooting workflow for the purification of this compound.

PurificationProcess cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography If Recrystallization Fails tlc TLC Analysis recrystallization->tlc column_chromatography->tlc hplc HPLC Analysis tlc->hplc nmr NMR Spectroscopy hplc->nmr pure_product Pure Product nmr->pure_product

Caption: A typical experimental workflow for the purification and analysis of the target compound.

References

minimizing byproduct formation in the N-alkylation of 3-nitro-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the N-alkylation of 3-nitro-1,2,4-triazole.

Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of Isomeric Mixtures

One of the most common challenges in the N-alkylation of 3-nitro-1,2,4-triazole is the formation of a mixture of N-alkylated isomers, primarily at the N(1), N(2), and N(4) positions. Controlling the regioselectivity is crucial for obtaining the desired product in high yield and purity.

Possible Causes and Solutions:

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the ratio of N(1), N(2), and N(4) isomers.

    • Base and Solvent Effects: The combination of the base and solvent can alter the nucleophilicity of the different nitrogen atoms in the triazole ring. For instance, alkylation of 3-nitro-1,2,4-triazole and its derivatives in the presence of alkali often leads to a mixture of N(1) and N(2) isomers, with the proportion of the N(2) isomer ranging from 14.6% to 33.8% depending on the specific conditions[1]. The use of N-methylmorpholine N-oxide in an aqueous alkaline medium has been shown to promote regioselective N(1)-alkylation with certain alkylating agents like dibromoethane and propargyl bromide[2]. However, with other agents such as allyl bromide, this system exhibits low selectivity[2].

    • Temperature Effects: The reaction temperature can affect the product distribution. The formation of the 4-ethyl-3-nitro-1,2,4-triazole byproduct, for example, has been observed to be dependent on the temperature, with its fraction varying from 1.3% to 6.9%[3].

    • Acidic Conditions: Performing the alkylation with secondary and tertiary alcohols in concentrated sulfuric acid has been reported to favor substitution at the N(2) position[3].

  • Nature of the Alkylating Agent: The structure of the alkylating agent plays a critical role in determining the site of alkylation.

    • Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom.

    • Bifunctional Agents: The use of bifunctional alkylating agents, such as β,β'-dichloro-diethyl ether, in the presence of an alkali, results in a mixture of N(1),N'(1), N(1),N'(2), and N(2),N'(2) isomeric products[3].

Recommendations for Improving Regioselectivity:

  • Systematic Screening: Conduct a systematic screening of bases, solvents, and temperatures to identify the optimal conditions for the desired isomer.

  • Choice of Alkylating Agent: Carefully select the alkylating agent, considering its steric and electronic properties.

  • Consider Alternative Protocols: Explore different reaction protocols, such as those employing acidic conditions or specific additives, to steer the reaction towards the desired isomer.

Issue 2: Low or No Product Yield

Low or no yield of the desired N-alkylated product can be a significant hurdle. This can be caused by a variety of factors, from reagent quality to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Inactive Reagents: Ensure the 3-nitro-1,2,4-triazole starting material and the alkylating agent are pure and have not degraded.

  • Inappropriate Base: The base may not be strong enough to deprotonate the triazole effectively. Consider using stronger bases if initial attempts with weaker bases fail.

  • Poor Solubility: The deprotonated triazole salt must be soluble in the reaction solvent for the reaction to proceed efficiently. If solubility is an issue, switch to a more suitable solvent.

  • Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider increasing the temperature.

  • Presence of Moisture: Water can hydrolyze the alkylating agent and interfere with the reaction. Ensure that anhydrous solvents and dry glassware are used.

Issue 3: Difficulty in Separating Isomers

The separation of N-alkylated 3-nitro-1,2,4-triazole isomers can be challenging due to their similar physical and chemical properties.

Possible Solutions:

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for separating isomers. Careful optimization of the eluent system, often using a gradient of solvents with different polarities, is crucial for achieving good separation.

    • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC can be an effective technique.

  • Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be employed for their separation.

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The derivative can then be converted back to the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts formed during the N-alkylation of 3-nitro-1,2,4-triazole?

A1: The primary byproducts are other N-alkylated isomers. The alkylation can occur on the N(1), N(2), or N(4) positions of the triazole ring, leading to a mixture of regioisomers. The specific ratio of these isomers depends heavily on the reaction conditions.

Q2: How can I favor the formation of the N(1)-alkylated product?

A2: While achieving complete selectivity can be challenging, certain conditions can favor N(1)-alkylation. For example, using N-methylmorpholine N-oxide in an aqueous alkaline medium with specific alkylating agents like dibromoethane has been shown to be regioselective for the N(1) position[2].

Q3: What conditions favor the formation of the N(2)-alkylated product?

A3: Alkylation of 3-nitro-1,2,4-triazole with secondary or tertiary alcohols in the presence of concentrated sulfuric acid has been reported to favor substitution at the N(2) atom[3].

Q4: Is there a general trend for regioselectivity based on kinetic versus thermodynamic control?

A4: The concepts of kinetic and thermodynamic control are applicable to the N-alkylation of triazoles. The kinetic product is the one that forms faster, typically at lower temperatures and shorter reaction times, while the thermodynamic product is the more stable isomer and is favored at higher temperatures and longer reaction times, allowing for equilibrium to be reached. The relative stability of the N-alkylated isomers of 3-nitro-1,2,4-triazole and the activation energies for their formation will determine which product is favored under specific conditions. A detailed mechanistic study for each specific reaction is often required to definitively assign the kinetic and thermodynamic products.

Data Presentation

Table 1: Influence of Alkylating Agent on Isomer Distribution in the N-alkylation of 3-nitro-1,2,4-triazole

Alkylating AgentBase/MediumN(1) Isomer (%)N(2) Isomer (%)N(4) Isomer (%)Other Byproducts (%)Reference
DibromoethaneAqueous NaOH / N-methylmorpholine N-oxideRegioselective---[2]
Propargyl bromideAqueous NaOH / N-methylmorpholine N-oxideRegioselective---[2]
Allyl bromideAqueous NaOH / N-methylmorpholine N-oxideMixtureMixture--[2]
Dialkyl sulfates/Alkyl halidesAlkaliVariable (66.2-85.4)Variable (14.6-33.8)--[1]
β,β'-dichloro-diethyl etherAlkali82.0-85.7 (as N(1),N'(1))7.7-9.9 (as N(1),N'(2))-6.6-8.1 (as N(2),N'(2))[3]
Diethyl sulfateAqueous mediumMajorMinor1.3-6.9-[3]
Secondary/Tertiary Alcoholsconc. H₂SO₄MinorMajor--[3]

Note: This table summarizes qualitative and quantitative data from the cited literature. Specific yields and ratios can vary based on the exact experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation in Alkaline Medium

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Dissolution: Dissolve 3-nitro-1,2,4-triazole (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or an aqueous alkaline solution).

  • Base Addition: Add the base (e.g., NaOH, K₂CO₃, or an organic base like DBU) to the solution and stir until the triazole is fully deprotonated.

  • Alkylating Agent Addition: Slowly add the alkylating agent (1-1.2 equivalents) to the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., by adding water) and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to separate the isomers.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products 3-nitro-1,2,4-triazole 3-nitro-1,2,4-triazole Reaction_Mixture Reaction_Mixture 3-nitro-1,2,4-triazole->Reaction_Mixture Deprotonation Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Temperature Temperature Temperature->Reaction_Mixture Time Time Time->Reaction_Mixture N1_Product N(1)-Alkyl-3-nitro-1,2,4-triazole N2_Product N(2)-Alkyl-3-nitro-1,2,4-triazole N4_Product N(4)-Alkyl-3-nitro-1,2,4-triazole Reaction_Mixture->N1_Product N(1) Attack Reaction_Mixture->N2_Product N(2) Attack Reaction_Mixture->N4_Product N(4) Attack

Caption: N-alkylation of 3-nitro-1,2,4-triazole leading to isomeric products.

Troubleshooting_Workflow Start Start: N-alkylation Experiment Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Check Reagent Purity Check_Yield->Check_Purity Yes Check_Regioselectivity Mixture of Isomers? Check_Yield->Check_Regioselectivity No Optimize_Base Optimize Base/Solvent Check_Purity->Optimize_Base Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Optimize_Temp->Check_Regioselectivity Screen_Conditions Screen Reaction Conditions (Base, Solvent, Temp.) Check_Regioselectivity->Screen_Conditions Yes Separation_Issues Difficulty Separating Isomers? Check_Regioselectivity->Separation_Issues No Change_Alkylating_Agent Change Alkylating Agent Screen_Conditions->Change_Alkylating_Agent Change_Alkylating_Agent->Separation_Issues Optimize_Chroma Optimize Chromatography Separation_Issues->Optimize_Chroma Yes Successful_Product Desired Product Obtained Separation_Issues->Successful_Product No Try_Crystallization Try Fractional Crystallization Optimize_Chroma->Try_Crystallization Unsuccessful Further Optimization Needed Optimize_Chroma->Unsuccessful Try_Crystallization->Successful_Product

References

Technical Support Center: Synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity of the N-alkylation of 3-nitro-1H-1,2,4-triazole. The alkylation can occur at both the N1 and N2 positions of the triazole ring, leading to a mixture of isomers that can be difficult to separate.[1][2] Other challenges include incomplete reactions, potential side reactions, and purification of the final product to achieve high purity.

Q2: Which factors influence the ratio of N1 to N2 isomers during alkylation?

A2: The ratio of N1 and N2 isomers is influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[1] For instance, the use of sterically hindered bases may favor alkylation at the less sterically hindered N1 position. Aprotic polar solvents like DMF or acetonitrile are commonly used, but the optimal solvent may need to be determined empirically. Lower reaction temperatures can sometimes favor the formation of the thermodynamically more stable isomer.

Q3: What are the most effective methods for purifying this compound?

A3: The most common and effective purification techniques are column chromatography and recrystallization. Column chromatography using silica gel with a gradient elution of ethyl acetate in hexane or dichloromethane is often effective for separating the N1 and N2 isomers.[3] Recrystallization from a suitable solvent system, such as methanol or ethanol/ethyl acetate, can be used to further purify the desired product.[4]

Q4: How can I monitor the progress of the reaction and the purity of the product?

A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress by observing the consumption of the starting materials and the formation of the product.[3] For purity analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most reliable methods.[5] HPLC can provide quantitative information on the purity and the ratio of isomers, while NMR can confirm the structure of the desired product and identify any impurities.

Q5: What are common side reactions to be aware of?

A5: Besides the formation of the N2 isomer, potential side reactions include the hydrolysis of the methyl ester group if the reaction or work-up conditions are too basic or acidic and expose the product to water for extended periods.[6] Dialkylation of the triazole ring is also a possibility, though generally less common under controlled conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Loss of product during work-up and purification.- Monitor the reaction by TLC to ensure completion. - Experiment with a range of temperatures (e.g., room temperature to gentle heating). - Screen different bases (e.g., K₂CO₃, NaH, DBU). - Optimize the extraction and purification steps to minimize losses.
Low Purity (Presence of Starting Material) - Insufficient reaction time. - Inadequate stoichiometry of reagents.- Increase the reaction time and monitor by TLC. - Use a slight excess of the alkylating agent (methyl bromoacetate).
Presence of N2 Isomer - Lack of regioselectivity in the alkylation step.- Optimize reaction conditions (base, solvent, temperature) to favor N1 alkylation. - Employ column chromatography for efficient separation of the isomers. An optimized solvent system on TLC should show good separation (Rf difference > 0.1).
Product is an oil or fails to crystallize - Presence of impurities. - Inappropriate recrystallization solvent.- Purify the crude product by column chromatography first to remove impurities. - Screen a variety of solvents or solvent mixtures for recrystallization.
Hydrolysis of the Ester Group - Exposure to strong acid or base during reaction or work-up.- Use a non-aqueous work-up if possible. - If an aqueous wash is necessary, use a saturated sodium bicarbonate solution carefully and minimize contact time.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-alkylation of 3-nitro-1H-1,2,4-triazole with methyl bromoacetate.

Materials and Reagents:

  • 3-nitro-1H-1,2,4-triazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitro-1H-1,2,4-triazole in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • To this suspension, add methyl bromoacetate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol 1: Column Chromatography

This method is recommended for the separation of N1 and N2 isomers.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification Protocol 2: Recrystallization

This protocol is suitable for further purification of the product after column chromatography or if the crude product is relatively clean.

Materials and Reagents:

  • Partially purified this compound

  • Methanol or Ethanol/Ethyl acetate mixture

Procedure:

  • Dissolve the product in a minimal amount of hot methanol or another suitable solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Reaction Conditions and Outcomes

Parameter Condition A Condition B Condition C
Base K₂CO₃NaHDBU
Solvent DMFAcetonitrileTHF
Temperature Room Temp.0 °C to RTRoom Temp.
Typical Yield (Crude) 70-85%65-80%75-90%
N1:N2 Isomer Ratio (approx.) 4:1 - 6:15:1 - 7:18:1 - 10:1
Purity after Chromatography >98%>98%>98%

Table 2: Purification Method Comparison

Method Advantages Disadvantages Typical Recovery
Column Chromatography - Excellent for isomer separation. - High purity achievable.- Can be time-consuming. - Requires larger volumes of solvent.60-80%
Recrystallization - Simple and fast for high-purity starting material. - Can remove minor impurities.- Ineffective for separating isomers with similar solubility. - Potential for significant product loss in the mother liquor.50-70%

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification start 3-nitro-1H-1,2,4-triazole reaction N-Alkylation Reaction start->reaction reagents Methyl bromoacetate, Base (e.g., K₂CO₃), Solvent (e.g., DMF) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product (Mixture of N1 & N2 isomers) workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization isomers Separated N2 Isomer chromatography->isomers pure_product Pure this compound recrystallization->pure_product TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Check TLC isomer_issue Isomer Contamination? issue->isomer_issue Check NMR/HPLC other_impurities Other Impurities? issue->other_impurities Check NMR/HPLC optimize_reaction Optimize Reaction: - Time - Temperature - Reagents incomplete_reaction->optimize_reaction column_chrom Perform/Optimize Column Chromatography isomer_issue->column_chrom other_impurities->column_chrom recrystallize Recrystallize with Different Solvents other_impurities->recrystallize

References

addressing regioselectivity issues in the synthesis of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,4-triazole derivatives, with a particular focus on controlling regioselectivity.

Troubleshooting Guides

Issue: Poor Regioselectivity in N-Alkylation of 1,2,4-Triazoles

Q1: I am getting a mixture of N1 and N4-alkylated 1,2,4-triazoles. How can I improve the selectivity for the N1-isomer?

A1: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a common challenge. The formation of a mixture of N1 and N4 isomers is often observed.[1] Several factors can be optimized to favor the formation of the desired N1-substituted product.

Probable Causes and Solutions:

  • Sub-optimal Base and Solvent System: The choice of base and solvent plays a crucial role in directing the alkylation. Using a milder base in a non-polar solvent can favor N1-alkylation.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity. Running the reaction at a lower temperature may improve the N1:N4 ratio.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent can influence the site of attack.

Recommended Actions:

  • Modify Reaction Conditions: A regioselective protocol has been developed using potassium carbonate as a base in an ionic liquid (hexylpyridinium bromide) under microwave conditions, which has been shown to produce 1-alkyl-1,2,4-triazoles in excellent yields.[2]

  • Consider a Stepwise Approach: Amination of the N4 position can be used as a directing group strategy to ensure subsequent alkylation occurs at the N1 position.[1]

  • Optimize Temperature and Base: For less reactive alkylating agents, a stronger base might be necessary, but a careful balance with temperature is required to maintain selectivity.

Quantitative Data on Regioselective Alkylation:

Alkylating AgentBaseSolventTemperature (°C)N1:N4 RatioYield (%)Reference
Various Alkyl HalidesK2CO3[Hpy]Br (ionic liquid)80 (Microwave)Regioselective for N1~88[2]
DibromomethaneK2CO3AcetoneRefluxMixture (N1-CH2-N1, N1-CH2-N2, N2-CH2-N2)15:50:10 (yields)[3]
1,3-DibromopropaneK2CO3AcetoneRefluxN2-alkylation favored60 (for N2-product)[3]
Issue: Undesired Isomer Formation in Cyclization Reactions

Q2: My [3+2] cycloaddition reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?

A2: The regioselectivity of [3+2] cycloaddition reactions for the synthesis of 1,2,4-triazoles is highly dependent on the catalytic system employed. Without a catalyst, these reactions often yield a mixture of regioisomers.

Probable Causes and Solutions:

  • Lack of Catalyst or Inappropriate Catalyst: The key to controlling regioselectivity in these reactions is the use of a suitable metal catalyst.

  • Reaction Conditions Not Optimized: Even with a catalyst, temperature and solvent can sometimes influence the outcome.

Recommended Actions:

  • Catalyst Selection: A catalyst-controlled methodology has been reported for the regioselective [3+2] cycloaddition of isocyanides with diazonium salts.[4][5]

    • For 1,3-disubstituted 1,2,4-triazoles , utilize Ag(I) catalysis .

    • For 1,5-disubstituted 1,2,4-triazoles , employ Cu(II) catalysis .[6]

  • One-Pot Procedures: Consider a one-pot, two-step process for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid, an amidine, and a monosubstituted hydrazine, which has been shown to have high regioselectivity.[5]

Catalyst Influence on Regioselectivity:

CatalystReactantsProductRegioselectivityYield (%)Reference
Ag(I)Isocyanide + Diazonium Salt1,3-disubstituted 1,2,4-triazoleHigh88[5][7]
Cu(II)Isocyanide + Diazonium Salt1,5-disubstituted 1,2,4-triazoleHigh79[5][7]

Frequently Asked Questions (FAQs)

Q3: What are the main synthetic strategies to achieve regioselective synthesis of 1,2,4-triazole derivatives?

A3: Several strategies can be employed:

  • Catalyst Control: As discussed, using specific metal catalysts like Ag(I) or Cu(II) can direct the regiochemical outcome of cycloaddition reactions.[4][5][7]

  • Use of Directing Groups: Introducing a directing group on one of the nitrogen atoms can block it from reacting, thus forcing the substitution to occur at a specific position.[1]

  • Choice of Starting Materials: The inherent reactivity and steric properties of the starting materials can predispose the reaction to form a particular regioisomer. For example, the Pellizzari reaction, when using symmetrical amides and acylhydrazides, avoids the formation of isomeric mixtures.[8]

  • Reaction Condition Optimization: Factors such as solvent, temperature, and the choice of base can significantly influence the regioselectivity of the reaction.[2][9]

Q4: Can you provide a general experimental protocol for a regioselective 1,2,4-triazole synthesis?

A4: The following is a general protocol for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, which is known for its high regioselectivity.[5]

Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

  • Materials:

    • Carboxylic acid

    • Primary amidine

    • Monosubstituted hydrazine

    • Peptide coupling reagent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF)

  • Procedure:

    • In a reaction vessel, dissolve the carboxylic acid, primary amidine, and monosubstituted hydrazine in DMF.

    • Add the peptide coupling reagent (HATU) and the base (DIPEA) to the mixture.

    • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.

Q5: How does the substitution pattern on the 1,2,4-triazole ring affect its biological activity?

A5: The substitution pattern on the 1,2,4-triazole ring is crucial for its biological activity. Different isomers can exhibit vastly different pharmacological profiles. For instance, in the development of antifungal agents like fluconazole and itraconazole, the specific N-substitution is critical for their mechanism of action.[10] The position of substituents influences how the molecule interacts with its biological target, affecting its efficacy and selectivity.[10]

Visual Guides

Regioselective_Alkylation_Workflow Troubleshooting Workflow for Regioselective N-Alkylation start Start: Mixture of N1 and N4 -alkylated 1,2,4-triazoles check_conditions Analyze Current Reaction Conditions (Base, Solvent, Temperature) start->check_conditions change_base_solvent Switch to Milder Base (e.g., K2CO3) and/or Non-polar Solvent check_conditions->change_base_solvent Base/Solvent Optimization lower_temp Lower Reaction Temperature check_conditions->lower_temp Temp. Optimization directing_group Employ N4-Amination as a Directing Group Strategy check_conditions->directing_group Alternative Strategy analyze_product Analyze Product Mixture (NMR, LC-MS) change_base_solvent->analyze_product lower_temp->analyze_product directing_group->analyze_product analyze_product->check_conditions Further Optimization Needed desired_selectivity Desired Regioselectivity Achieved analyze_product->desired_selectivity Improved Selectivity end End desired_selectivity->end

Caption: Troubleshooting workflow for improving regioselectivity in N-alkylation.

Cyclization_Catalyst_Selection Catalyst Selection for Regioselective [3+2] Cycloaddition start Goal: Synthesize Disubstituted 1,2,4-Triazole via [3+2] Cycloaddition desired_product What is the desired regioisomer? start->desired_product product_1_3 1,3-Disubstituted 1,2,4-Triazole desired_product->product_1_3 1,3-isomer product_1_5 1,5-Disubstituted 1,2,4-Triazole desired_product->product_1_5 1,5-isomer catalyst_Ag Use Ag(I) Catalyst product_1_3->catalyst_Ag catalyst_Cu Use Cu(II) Catalyst product_1_5->catalyst_Cu reaction_setup Set up reaction with Isocyanide and Diazonium Salt under appropriate conditions catalyst_Ag->reaction_setup catalyst_Cu->reaction_setup end Obtain Regiochemically Pure Product reaction_setup->end

Caption: Decision diagram for catalyst selection in cycloaddition reactions.

References

Technical Support Center: Troubleshooting Poor Solubility of Nitrotriazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with nitrotriazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many nitrotriazole compounds exhibit poor solubility in common solvents?

A1: The solubility of nitrotriazole compounds is influenced by a combination of factors related to their molecular structure. The presence of the triazole ring, with its nitrogen atoms capable of hydrogen bonding, and the highly polar nitro groups contribute to a high crystal lattice energy.[1][2] This strong intermolecular force in the solid state requires a significant amount of energy to overcome, making it difficult for many common solvents to effectively solvate the individual molecules. The overall polarity of the molecule, its size, and the presence of other functional groups also play a crucial role.

Q2: What are the initial recommended solvents to test for dissolving a new nitrotriazole compound?

A2: A good starting point for solubility screening includes a range of solvents with varying polarities. It is recommended to test polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are often effective at dissolving polar compounds with hydrogen bonding capabilities. Polar protic solvents like methanol, ethanol, and isopropanol should also be evaluated. For less polar nitrotriazole derivatives, moderately polar solvents like acetone and ethyl acetate might be suitable. Water solubility should also be assessed, especially for compounds with potential biological applications.

Q3: My nitrotriazole compound precipitates when I dilute the DMSO stock solution with an aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment. Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of your compound in the aqueous medium to below its solubility limit.

  • Optimize the co-solvent concentration: While keeping the DMSO concentration low is ideal for biological assays (typically below 1%), a slightly higher concentration might be necessary to maintain solubility. Experiment with a range of final DMSO concentrations to find a balance between solubility and potential solvent-induced artifacts.

  • Use a co-solvent system: Introduce a third solvent that is miscible with both DMSO and water and in which your compound has some solubility. This can help to create a more favorable solvent environment.

  • Change the order of addition: Instead of adding the DMSO stock directly to the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Q4: Can pH adjustment improve the solubility of my nitrotriazole compound?

A4: Yes, if your nitrotriazole compound possesses acidic or basic functional groups, altering the pH of the solution can significantly impact its solubility. For acidic nitrotriazoles, increasing the pH (making the solution more basic) will lead to deprotonation, forming a more soluble salt. Conversely, for basic nitrotriazoles, decreasing the pH (making the solution more acidic) will result in the formation of a more soluble protonated salt. It is crucial to determine the pKa of your compound to effectively utilize this strategy.

Q5: What are some advanced techniques to improve the solubility of highly insoluble nitrotriazole compounds?

A5: For particularly challenging compounds, several formulation strategies can be employed:

  • Solid Dispersions: Dispersing the nitrotriazole compound in a polymer matrix at the molecular level can prevent crystallization and enhance dissolution.

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of the nitrotriazole molecule, thereby increasing its aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for select nitrotriazole compounds in various solvents at different temperatures. This data can serve as a starting point for solvent selection.

Table 1: Solubility of 3-Nitro-1,2,4-triazol-5-one (NTO)

SolventTemperature (°C)Solubility ( g/100g solvent)
Water251.72
Methanol250.85
Ethanol250.38
Isopropanol250.16
n-Butanol250.09
Ethyl Acetate250.45
Acetone252.50
Acetonitrile250.28
N,N-Dimethylformamide (DMF)2525.0
Dimethyl Sulfoxide (DMSO)2530.0

Data is approximated from graphical representations and may vary.

Table 2: Qualitative Solubility of Other Nitrotriazole Compounds

CompoundSolventSolubility
1H-1,2,4-triazoleWaterSoluble (approx. 1g/100mL at RT)[3]
EthanolSoluble[3]
MethanolSoluble[3]
AcetoneSoluble[3]
3-Amino-1,2,4-triazoleWaterSoluble[4]
MethanolSoluble[4]
EthanolSoluble[4]
ChloroformSoluble[4]
Ethyl AcetateSparingly Soluble[4]
EtherInsoluble[4]
AcetoneInsoluble[4]
3-Amino-5-nitro-1,2,4-triazole (ANTA)WaterLow solubility[5]
1-Methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT)AcetoneLinear increase with temperature[2][[“]]
Ethyl AcetateLinear increase with temperature[2][[“]]
MethanolBiphasic solubility curve[2][[“]]
EthanolLinear increase with temperature[2][[“]]
IsopropanolLinear increase with temperature[2][[“]]
n-ButanolLinear increase with temperature[2][[“]]

Experimental Protocols

Protocol 1: Screening for Suitable Solvents

Objective: To identify a suitable solvent or co-solvent system for a nitrotriazole compound.

Materials:

  • Nitrotriazole compound

  • A selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, DMSO, DMF)

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

  • Small vials

Methodology:

  • Initial Screening:

    • Weigh approximately 1-5 mg of the nitrotriazole compound into a small vial.

    • Add 100 µL of a solvent to the vial.

    • Vortex the mixture vigorously for 1-2 minutes at room temperature.

    • Visually inspect for dissolution. If the compound dissolves completely, it is considered soluble at >10-50 mg/mL.

    • If the compound is not fully dissolved, proceed to the next step.

  • Heating:

    • If the compound did not dissolve at room temperature, gently heat the vial in a water bath or on a heating block to a temperature below the solvent's boiling point.

    • Periodically remove the vial and vortex.

    • Observe if the compound dissolves upon heating.

  • Co-solvent Systems:

    • If a single solvent is not effective, test binary co-solvent systems.

    • Prepare mixtures of a good solvent (e.g., DMSO) with a poor solvent (e.g., water or ethanol) in different ratios (e.g., 9:1, 1:1, 1:9).

    • Repeat the solubility test with these co-solvent mixtures.

Protocol 2: Enhancing Solubility using a Co-solvent System

Objective: To prepare a stock solution of a poorly soluble nitrotriazole compound for use in aqueous-based assays.

Materials:

  • Nitrotriazole compound

  • Dimethyl sulfoxide (DMSO)

  • A suitable co-solvent (e.g., Ethanol, Polyethylene glycol 400)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Dissolve the nitrotriazole compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare an Intermediate Dilution:

    • In a separate tube, prepare an intermediate dilution of the DMSO stock solution in the chosen co-solvent. The ratio will depend on the required final concentration and the tolerance of the assay for the co-solvent. A 1:1 or 1:3 ratio of DMSO to co-solvent is a good starting point.

  • Final Dilution in Aqueous Buffer:

    • Slowly add the intermediate dilution to the pre-warmed aqueous buffer while vortexing. This gradual addition helps to prevent the compound from precipitating.

    • Visually inspect the final solution for any signs of precipitation.

  • Controls:

    • It is essential to include a vehicle control in your experiments that contains the same final concentrations of DMSO and the co-solvent as your test samples.

Troubleshooting Guides

Problem: My nitrotriazole compound "oils out" instead of crystallizing during attempts to purify it by recrystallization.

  • Possible Cause: The compound is coming out of the solution above its melting point, or the solution is supersaturated.

  • Solution:

    • Add more solvent: Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation.

    • Use a different solvent system: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble at higher temperatures. A binary solvent system can also be effective. Start by dissolving the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.

Problem: The solubility of my nitrotriazole compound seems to decrease over time in my prepared stock solution.

  • Possible Cause: The compound may be unstable in the chosen solvent, or it could be slowly crystallizing out of a supersaturated solution.

  • Solution:

    • Prepare fresh solutions: For compounds with limited stability in solution, it is always best to prepare fresh solutions immediately before use.

    • Check for degradation: Use an analytical technique like HPLC to check for the appearance of degradation products over time.

    • Store at a lower temperature: Storing the stock solution at a lower temperature (e.g., -20°C or -80°C) can slow down both degradation and crystallization. However, ensure the compound remains soluble upon thawing.

Visualizations

Caption: Troubleshooting workflow for poor solubility of nitrotriazole compounds.

LikeDissolvesLike cluster_solute Nitrotriazole Compound cluster_solvents Solvents cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents compound Nitrotriazole (Polar, H-bonding) DMSO DMSO (Polar Aprotic) compound->DMSO Good Solubility ('Like Dissolves Like') Water Water (Polar Protic) compound->Water Moderate to Low Solubility (Depends on overall polarity) Hexane Hexane (Non-Polar) compound->Hexane Poor Solubility ('Unlike') Toluene Toluene (Non-Polar Aromatic) compound->Toluene Poor Solubility ('Unlike')

Caption: The "Like Dissolves Like" principle for nitrotriazole solubility.

References

Technical Support Center: Enhancing Thermal Stability of Energetic Nitrotriazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for strategies to enhance the thermal stability of energetic nitrotriazole esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of energetic nitrotriazole esters.

Issue / Observation Potential Cause(s) Recommended Action(s)
Synthesis: Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.
Decomposition of starting materials or product under reaction conditions.If the target compound is known to be thermally sensitive, conduct the reaction at a lower temperature for a longer duration. Ensure the use of appropriate solvents and a controlled atmosphere (e.g., inert gas) if reagents are air or moisture sensitive.
Impure reagents or solvents.Use freshly distilled or high-purity grade solvents and reagents. Verify the purity of starting materials before use.
Inefficient catalyst activity in cycloaddition reactions.For copper-catalyzed reactions, ensure the copper source is active and consider the use of a ligand to improve catalytic efficiency.
Purification: Difficulty in Isolating the Product Product is highly soluble in the crystallization solvent.Experiment with different solvent/anti-solvent systems for recrystallization. Slow evaporation of the solvent at a controlled temperature can also yield crystals.
Formation of an oil instead of a solid precipitate.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Seeding the oil with a small crystal of the desired product (if available) can also initiate crystallization.
Co-purification of isomers or byproducts.Employ column chromatography with a carefully selected eluent system to separate the desired product from impurities.
Thermal Analysis (DSC/TGA): Unexpected Thermal Events Broad or multiple decomposition peaks in DSC.This may indicate the presence of impurities or a multi-step decomposition process. Purify the sample further and re-run the analysis. The presence of different polymorphs can also lead to complex thermal profiles.[1]
Inconsistent decomposition temperatures between batches.Ensure consistent sample preparation, including particle size and sample mass. The thermal history of the material can also affect its decomposition behavior.[2]
Discrepancy between DSC and TGA results (e.g., mass loss in TGA before any event in DSC).This can occur if the initial decomposition is slow and does not produce a significant heat flow detectable by DSC. It highlights the importance of using both techniques for a comprehensive thermal analysis.
Cocrystallization: Failure to Form Cocrystals Poor choice of coformer.Select coformers that have complementary functional groups capable of forming strong intermolecular interactions (e.g., hydrogen bonds) with the target nitrotriazole ester.
Unsuitable crystallization solvent or method.Experiment with different solvents and crystallization techniques such as slow evaporation, slurry crystallization, or grinding.[3][4][5]
Formation of a physical mixture instead of a cocrystal.Characterize the product thoroughly using techniques like Powder X-ray Diffraction (PXRD), DSC, and spectroscopy to confirm the formation of a new crystalline phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the thermal stability of energetic nitrotriazole esters?

A1: The main strategies include:

  • Molecular Modification: Introducing thermally robust functional groups or creating specific isomeric structures can significantly increase thermal stability. For instance, creating polynitro-aryl derivatives or linking the nitrotriazole ring to other heterocyclic systems like oxadiazoles can enhance stability.[6][7]

  • Cocrystallization: Forming cocrystals with other energetic or inert molecules can lead to a more stable crystal lattice and, consequently, higher decomposition temperatures.[8]

  • Crystal Engineering: Controlling the crystal morphology and isolating specific, more stable polymorphs can improve thermal stability.[1]

Q2: How does isomerism affect the thermal stability of nitrotriazole compounds?

A2: The position of substituent groups on the triazole ring can have a significant impact on thermal stability. For example, reducing steric repulsion between nitro groups through regiochemical modulation has been shown to improve thermal stability.[6] Different isomers can exhibit distinct crystal packing and intermolecular interactions, which directly influence their decomposition temperatures.

Q3: What are the key considerations when choosing a solvent for cocrystallization?

A3: The ideal solvent should exhibit moderate solubility for both the nitrotriazole ester and the coformer. A solvent in which both components have very high or very low solubility is generally not suitable. The solvent also plays a role in mediating the intermolecular interactions necessary for cocrystal formation.[3][5]

Q4: My DSC curve shows an exothermic event at a lower temperature than expected. What could be the cause?

A4: An exotherm at a lower than expected temperature could be due to the decomposition of impurities, the presence of a less stable polymorph, or a solid-state transition prior to decomposition. It is crucial to correlate the DSC data with TGA to check for mass loss and to use techniques like PXRD to identify the crystalline phase.[2][9]

Q5: How can I confirm the successful formation of a cocrystal?

A5: The formation of a new crystalline phase, distinct from the starting materials, confirms cocrystallization. This is typically verified using:

  • Powder X-ray Diffraction (PXRD): The diffractogram of the cocrystal will have unique peaks compared to the physical mixture of the components.

  • Differential Scanning Calorimetry (DSC): The cocrystal will exhibit a single, sharp melting point that is different from the melting points of the individual components.

  • Spectroscopic Methods (FTIR, Raman): Shifts in vibrational frequencies can indicate the formation of new intermolecular interactions, such as hydrogen bonds.

Data Presentation

Table 1: Thermal Stability of Various Nitrotriazole Derivatives
CompoundStructureDecomposition Temperature (Td, °C)Reference
5-Nitro-2,4,6-triaminopyrimidine-1,3-di-N-oxideInsensitive High Explosive>300[10]
Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolateTriazene-bridged240.6[11][12]
Potassium 5-nitro-3,3′-triazene-1,2,4-triazolateTriazene-bridged286.9[11][12]
3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM)Methylene-bridged>240[13]
3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (NTOF)Methylene-bridged>240[13]
3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA)Methylene-bridged>240[13]
Dinitroimmine-functionalized tris-1,3,4-oxadiazoleOxadiazole-based180[14][15]
4-amino-5,7-dinitrobenzotriazole (ADBT)Benzotriazole derivative337[9]
5,7-dinitrobenzotriazole (DBT)Benzotriazole derivative291[9]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Nitrotriazole Derivative via Cycloaddition

This protocol provides a general guideline for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common method for synthesizing 1,2,3-triazole derivatives.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Standard Operating Procedure for DSC Analysis of Energetic Materials

Safety Precautions: Always handle energetic materials with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use small sample sizes (typically 2-10 mg) to minimize risks.[16]

Instrumentation & Sample Preparation:

  • Ensure the DSC instrument is calibrated using a standard reference material (e.g., indium).[16]

  • Weigh 2-10 mg of the thoroughly dried sample into a hermetic aluminum pan.[16]

  • Place the lid on the pan and seal it using a sample press.[16]

  • Prepare an empty, sealed pan to be used as a reference.[16]

  • Place the sample and reference pans into the DSC sample tray in their designated positions.

Experimental Setup:

  • Turn on the cooling system and the nitrogen purge gas.

  • In the instrument software, set up the experimental method:

    • Define the temperature program, including the starting temperature, ending temperature, and heating rate (a common rate is 10 °C/min).[17]

    • Set the data acquisition parameters.

  • Start the experiment.

Data Analysis:

  • Once the run is complete, use the analysis software to determine the onset temperature of decomposition and the peak maximum of any exothermic or endothermic events.

  • Integrate the area under the peaks to determine the enthalpy change (ΔH).

  • For a comprehensive analysis, compare the DSC curve with the corresponding TGA data to correlate thermal events with mass loss.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation start Select Starting Materials (Azide & Alkyne) reaction Perform CuAAC Reaction start->reaction workup Quench & Extract Product reaction->workup purification Purify via Recrystallization / Chromatography workup->purification structural Structural Analysis (NMR, IR, MS) purification->structural xray X-ray Diffraction (if crystalline) purification->xray thermal Thermal Analysis (DSC/TGA) structural->thermal sensitivity Sensitivity Testing (Impact & Friction) thermal->sensitivity data_analysis Analyze Data & Compare with Standards sensitivity->data_analysis conclusion Draw Conclusions on Thermal Stability data_analysis->conclusion

Caption: Experimental workflow for synthesis and evaluation.

troubleshooting_dsc start Unexpected DSC/TGA Result q1 Is there mass loss in TGA corresponding to the DSC event? start->q1 a1_yes Event is likely decomposition or volatilization. q1->a1_yes Yes a1_no Event is likely a phase transition (e.g., melting, solid-solid). q1->a1_no No q2 Is the decomposition peak broad or multi-staged? a1_yes->q2 a2_yes Possible impurities or multiple decomposition pathways. Action: Repurify sample and re-analyze. q2->a2_yes Yes a2_no Decomposition appears to be a single-step process. q2->a2_no No q3 Is the onset temperature lower than expected? a2_no->q3 a3_yes Possible presence of a less stable polymorph or catalytic impurities. Action: Analyze crystal form (PXRD) and check for contaminants. q3->a3_yes Yes a3_no Thermal stability is as expected or higher. q3->a3_no No

Caption: Troubleshooting flowchart for DSC/TGA results.

stability_strategies cluster_molecular Molecular Strategies cluster_solid_state Solid-State Strategies center Enhanced Thermal Stability of Nitrotriazole Esters functional_groups Introduce Thermally Robust Groups center->functional_groups isomerism Optimize Isomeric Structure center->isomerism heterocycles Link to other Heterocycles center->heterocycles cocrystals Cocrystallization center->cocrystals polymorphs Polymorph Screening center->polymorphs mofs Formation of Energetic Metal-Organic Frameworks center->mofs

References

scale-up synthesis challenges for Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the N-alkylation of 3-nitro-1H-1,2,4-triazole with a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate, in the presence of a base.

Q2: What are the major challenges encountered during the scale-up synthesis of this compound?

A2: The primary challenges during scale-up include:

  • Controlling Regioselectivity: The alkylation of 3-nitro-1H-1,2,4-triazole can yield a mixture of isomers, primarily the N1 and N2 isomers, and to a lesser extent, the N4 isomer.[1][2] Controlling the reaction conditions to favor the desired N1 isomer is a critical challenge.

  • Separation of Isomers: The resulting isomers often have similar physical properties, making their separation on a large scale difficult and potentially leading to significant yield loss.

  • Safety and Thermal Stability: 3-nitro-1H-1,2,4-triazole and its derivatives are energetic materials.[3][4] Their thermal stability is a significant concern, especially during purification steps that may involve heating.

  • Handling of Reagents: The starting materials and intermediates can be hazardous and require careful handling and appropriate safety protocols.

Q3: How can I improve the regioselectivity of the N-alkylation reaction to favor the desired N1 isomer?

A3: While achieving complete regioselectivity is difficult, the ratio of N1 to N2 isomers can be influenced by several factors:

  • Choice of Base: The type of base used can affect the nucleophilicity of the different nitrogen atoms in the triazole ring.

  • Solvent System: The polarity of the solvent can influence the reaction pathway and the ratio of the resulting isomers.

  • Reaction Temperature: Temperature control is crucial as it can impact the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer distribution.

  • Nature of the Alkylating Agent: While you are using a methyl ester of a haloacetic acid, subtle changes to the leaving group (e.g., from chloride to bromide or iodide) could potentially influence the isomer ratio.

Q4: What are the typical byproducts in this synthesis?

A4: Besides the isomeric products (Methyl (3-nitro-1H-1,2,4-triazol-2-yl)acetate and Methyl (3-nitro-1H-1,2,4-triazol-4-yl)acetate), other potential byproducts can include dialkylated products, where a second methyl acetate group is attached to another nitrogen atom of the triazole ring, and hydrolysis products of the methyl ester if water is present in the reaction mixture.

Q5: What are the safety precautions I should take when working with 3-nitro-1H-1,2,4-triazole and its derivatives?

A5: Given the energetic nature of these compounds, the following safety precautions are essential:

  • Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or other thermal analysis techniques to understand the decomposition temperature and energy release of the starting materials, intermediates, and final product.[3]

  • Avoid High Temperatures: During workup and purification, avoid excessive heating. Use vacuum distillation at the lowest possible temperature if distillation is necessary.

  • Grounding and Bonding: Prevent static discharge, which could be an ignition source.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.

  • Small-Scale Trials: Before proceeding to a large-scale reaction, it is crucial to perform small-scale trials to identify any potential hazards.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low yield of the desired N1 isomer Reaction conditions favor the formation of the N2 isomer.- Experiment with different bases (e.g., K2CO3, NaH, organic bases).- Vary the solvent (e.g., DMF, acetonitrile, acetone).- Optimize the reaction temperature. Lower temperatures may favor the kinetic N1 product.
Difficult separation of N1 and N2 isomers The isomers have very similar polarities and boiling points.- Utilize high-performance liquid chromatography (HPLC) for analytical separation to develop a preparative method.- Explore fractional crystallization with different solvent systems.- Consider derivatization of the isomer mixture to facilitate separation, followed by deprotection.
Product decomposition during purification The compound is thermally unstable at the purification temperature.- Use purification techniques that do not require high temperatures, such as column chromatography or recrystallization at low temperatures.- If distillation is necessary, use a high-vacuum system to lower the boiling point.[3]
Incomplete reaction Insufficient reaction time, temperature, or inadequate mixing.- Monitor the reaction progress using TLC or HPLC.- Ensure efficient stirring, especially in heterogeneous mixtures.- Gradually increase the reaction temperature, keeping the thermal stability of the compounds in mind.
Formation of multiple byproducts Presence of moisture, over-alkylation, or side reactions of the starting materials.- Use anhydrous solvents and reagents.- Control the stoichiometry of the alkylating agent carefully.- Purify the starting 3-nitro-1H-1,2,4-triazole before use.

Quantitative Data

Table 1: Regioselectivity in the Alkylation of 3-nitro-1,2,4-triazole with Bifunctional Agents

Alkylating AgentIsomer Ratio (N(1),N'(1) : N(1),N'(2) : N(2),N'(2))Reference
β,β'-dichlorodiethyl ether82.0-85.7 : 7.7-9.9 : 6.6-8.1[1]
β,β'-(dinitroxy)diethyl ether76.9-79.8 : 10.1-11.4 : 10.1-11.7[1]

Note: This data is for a related bifunctional alkylating agent but illustrates the typical isomer distribution.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common alkylation methods for 1,2,4-triazoles and should be optimized for specific laboratory conditions and scale.

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Methyl chloroacetate (or methyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-nitro-1H-1,2,4-triazole and anhydrous DMF.

  • Base Addition: Stir the mixture under a nitrogen atmosphere and add anhydrous potassium carbonate portion-wise.

  • Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, which is a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

    • Alternatively, recrystallization from a suitable solvent system may be attempted.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Reaction Setup (3-nitro-1H-1,2,4-triazole, DMF) B 2. Base Addition (K2CO3) A->B C 3. Alkylating Agent Addition (Methyl Chloroacetate) B->C D 4. Reaction (Heating & Monitoring) C->D E 5. Quenching & Extraction (Water, Ethyl Acetate) D->E F 6. Washing & Drying (Brine, MgSO4) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Isomer Separation (Column Chromatography) G->H I 9. Product Isolation (N1 and N2 isomers) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Q1 Is the issue primarily low yield of the N1 isomer? Start->Q1 A1_Yes Optimize Reaction Conditions: - Vary base - Change solvent - Adjust temperature Q1->A1_Yes Yes Q2 Is the main problem difficult isomer separation? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Improve Purification: - Optimize chromatography - Attempt fractional crystallization - Consider derivatization Q2->A2_Yes Yes Q3 Is product decomposition observed? Q2->Q3 No A2_Yes->End A3_Yes Use Milder Purification: - Low-temperature techniques - High vacuum for distillation Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Thermal Decomposition of Nitrotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the thermal stress analysis of nitrotriazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary initial decomposition pathways for nitrotriazole derivatives under thermal stress?

The initial thermal decomposition of nitrotriazole derivatives is complex and highly dependent on the molecule's specific structure, particularly the position of the nitro group. Key proposed mechanisms include:

  • C-NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond is a common and often dominant initial step, especially in C-nitro-1,2,4-triazoles.[1] This pathway releases NO₂ gas.

  • Nitro-Nitrite Isomerization: The nitro group can rearrange into a nitrite group, which is a competing reaction mechanism.[1][2]

  • Hydrogen Transfer (H-transfer): Intramolecular or intermolecular hydrogen transfer can trigger decomposition. For the 1,2,4-triazole skeleton, H-transfer is a primary path, whereas for 1,2,3-triazole, ring-opening is more favorable.[1]

  • Ring Opening/Cleavage: The stability of the triazole ring itself is a factor. While generally stable, subsequent reactions after an initial bond scission can lead to the opening of the heterocyclic ring.[3][4] The triazole ring has shown more pronounced stability against cleavage compared to the imidazole ring.[3]

Q2: How do different functional groups affect the thermal stability of nitrotriazole derivatives?

Functional groups significantly influence the thermal stability and decomposition behavior of nitrotriazoles.[5][6]

  • Nitro Group (-NO₂): The presence of a nitro group generally lowers the thermal stability compared to the parent triazole. It introduces specific decomposition channels like C-NO₂ dissociation.

  • Amino Group (-NH₂): The effect of amino groups can vary, but they are a key component in designing nitrogen-rich energetic materials.[5][6]

  • N-oxide Groups: The introduction of N-oxide groups can enhance density and overall energetic performance.[5]

  • Regioisomerism: The arrangement of functional groups on the triazole ring impacts molecular stability through factors like intramolecular interactions and steric effects, leading to different thermal stabilities for isomers.[1]

Q3: What are the common gaseous products evolved during the decomposition of nitrotriazoles?

Analysis using techniques like Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) and Mass Spectrometry (MS) has identified several common gaseous products.[5][7] Depending on the specific derivative and decomposition conditions (e.g., inert vs. oxidizing atmosphere), these can include:

  • Nitrogen-containing species: N₂, NO₂, N₂O, NH₃, HCN, HNCO.[5][7]

  • Carbon-containing species: CO₂, CO.[7]

  • Other: H₂O, and for chlorinated derivatives, HCl.[7]

Troubleshooting Guide for Thermal Analysis Experiments

Q1: My DSC curve shows a broad, poorly defined exothermic peak. What could be the cause?

A broad exotherm can indicate several issues:

  • Slow Decomposition Kinetics: The material may decompose slowly over a wide temperature range.

  • High Heating Rate: Increasing the heating rate can cause decomposition to occur at a higher temperature and over a broader range.[8] It is advisable to test at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) to understand the kinetics.[8]

  • Large Sample Mass: A larger sample mass can create thermal gradients within the sample, leading to a broader peak. Use a small sample size (typically 1-10 mg) for better resolution.[9]

  • Sample Impurities: Impurities can catalyze or inhibit decomposition, altering the peak shape.

Q2: I observed an endothermic peak immediately followed by an exothermic peak in my DSC analysis. What does this signify?

This pattern typically indicates that the material melts just before it decomposes. The endotherm represents the melting process, and the subsequent exotherm represents the decomposition. This overlap can complicate kinetic analysis, and techniques like pressure DSC may be required to separate the events by suppressing evaporation.

Q3: My TGA results show an initial mass loss at a low temperature (e.g., < 150°C). Is this decomposition?

Mass loss at temperatures significantly below the expected decomposition onset is usually not due to the primary decomposition of the compound. Common causes include:

  • Loss of Moisture: The sample may contain absorbed water.

  • Residual Solvent: Solvents from synthesis or crystallization may still be present in the sample.

  • Sublimation: Some energetic materials can sublimate before decomposing, leading to mass loss without a chemical reaction.[10]

Q4: The activation energy (Ea) calculated from my non-isothermal DSC/TGA data seems unrealistic. Why?

Calculating accurate kinetic parameters can be challenging. Discrepancies can arise from:

  • Methodological Choice: Different calculation models (e.g., ASTM E696, Ozawa, Starink) can yield different results.[8][10] It is often recommended to use model-free methods.[10]

  • Overlapping Reactions: If multiple reaction steps overlap (e.g., melting and decomposition, or multiple decomposition stages), a single kinetic model will not be accurate.[1][10]

  • Experimental Conditions: Factors like heating rate, sample mass, and purge gas can all influence the results.[8][11] Ensure these are consistent and reported.

Quantitative Data Summary

The thermal stability of nitrotriazole derivatives is often quantified by decomposition temperatures and kinetic parameters derived from thermal analysis.

CompoundMethodPeak Decomposition Temp (°C)Activation Energy (Ea) (kJ mol⁻¹)Ref.
NTO (3-nitro-1,2,4-triazole-5-one)Isothermal Gas Manometry (473–493 K, Stage 1)N/A260.1 ± 11.5[10]
NTO (3-nitro-1,2,4-triazole-5-one)Isothermal Gas Manometry (473–493 K, Stage 2)N/A166.0 ± 24.5[10]
NTO (3-nitro-1,2,4-triazole-5-one)Isothermal Gas Manometry (383–423 K, Initial)N/A99.8 ± 3.2[10]
DBT (Compound not specified)Pressure DSC (Melt, Autocatalytic)N/A136.5 ± 0.8
DBT (Compound not specified)Pressure DSC (Melt, First-Order)N/A173.9 ± 0.9

Note: NTO is 3-nitro-1,2,4-triazole-5-one. DBT is 3,3'-dinitro-5,5'-bi-1,2,4-triazole. Kinetic parameters can vary significantly based on the experimental method and calculation model used.

Experimental Protocols

Protocol 1: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a nitrotriazole derivative by measuring mass change as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried nitrotriazole sample into a clean TGA crucible (e.g., alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically high-purity nitrogen for inert atmosphere analysis) to a constant flow rate (e.g., 20-50 mL/min).

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for several minutes.

  • Thermal Program:

    • Heat the sample from the starting temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min). To perform kinetic analysis, repeat the experiment at several different heating rates (e.g., 5, 10, 15, 20°C/min).[8]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C) to generate the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

    • Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature from the TGA/DTG curves.

Protocol 2: Analysis of Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the associated enthalpy changes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the nitrotriazole sample into a DSC pan (e.g., aluminum, copper, or high-pressure stainless steel).

    • Hermetically seal the pan to prevent loss of volatile products before decomposition. Use vented or pinhole lids if studying processes involving evaporation.

  • Experimental Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas (typically nitrogen) to a constant flow rate.

  • Thermal Program:

    • Heat the sample at a constant heating rate (e.g., 10°C/min) over the desired temperature range.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Visualizations

Decomposition_Pathways cluster_main Initial Decomposition Steps cluster_products Primary Products & Pathways cluster_final Further Decomposition Nitrotriazole Nitrotriazole Derivative P1 Triazole Radical + NO₂ (Gas) Nitrotriazole->P1 C-NO₂ Cleavage (Common Pathway) P2 Nitrite Intermediate Nitrotriazole->P2 Nitro-Nitrite Isomerization P3 Ring-Opened Species Nitrotriazole->P3 H-Transfer or Ring Opening Final Final Gaseous Products (N₂, H₂O, CO₂, etc.) P1->Final P2->Final P3->Final

Caption: Primary decomposition pathways for nitrotriazole derivatives.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Interpretation A Sample Preparation (Drying, Weighing 1-5 mg) B TGA Analysis (Mass Loss vs. Temp) A->B C DSC Analysis (Heat Flow vs. Temp) A->C D Evolved Gas Analysis (TG-FTIR / TG-MS) B->D Optional Coupling E Identify T_onset, T_peak B->E F Calculate Enthalpy (ΔH) C->F H Identify Gaseous Products D->H G Determine Kinetic Parameters (Ea, A) E->G

Caption: Standard workflow for thermal analysis experiments.

Troubleshooting_Logic Start Unexpected Result in DSC / TGA Curve Q1 Is there mass loss below 150°C (TGA)? Start->Q1 A1_Yes Likely Moisture or Residual Solvent Loss Q1->A1_Yes Yes A1_No Proceed to Next Check Q1->A1_No No Q2 Is there an endotherm before the exotherm (DSC)? A1_No->Q2 A2_Yes Indicates Overlapping Melting & Decomposition Q2->A2_Yes Yes A2_No Proceed to Next Check Q2->A2_No No Q3 Is the exothermic peak very broad (DSC)? A2_No->Q3 A3_Yes Consider reducing heating rate, decreasing sample mass, or checking for impurities Q3->A3_Yes Yes A3_No Consult literature for specific compound behavior Q3->A3_No No

Caption: Troubleshooting logic for common thermal analysis issues.

References

preventing unwanted side reactions during the functionalization of the acetate group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted side reactions during the functionalization of acetate and other ester groups.

Section 1: Hydrolysis (Saponification)

One of the most common side reactions is the hydrolysis of the ester linkage, particularly under basic conditions, to yield a carboxylate salt and an alcohol.[1][2] This process, also known as saponification, is often irreversible and can significantly reduce the yield of the desired product.[3][4]

FAQs & Troubleshooting

Question: I am running a reaction under basic conditions and my acetate ester is hydrolyzing. How can I prevent this?

Answer: Base-catalyzed hydrolysis is a frequent issue.[5] To mitigate this, consider the following strategies:

  • Use Non-Nucleophilic Bases: Switch to sterically hindered, non-nucleophilic bases. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to attack the electrophilic carbonyl carbon of the ester.

  • Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. The presence of water, even in trace amounts, will promote hydrolysis.[1]

  • Protecting Groups: If the acetate group is not the intended reaction site, consider using a protecting group strategy. Silyl ethers or other base-stable protecting groups can be employed to mask other sensitive functional groups that might require basic conditions for their own manipulation.[6]

Question: Is acid-catalyzed hydrolysis also a concern?

Answer: Yes, acid-catalyzed hydrolysis can also occur, though it is typically a reversible equilibrium reaction.[2][5] To minimize it, you should avoid using an excess of water; the reaction is driven forward by a large excess of water.[1] If aqueous acidic conditions are unavoidable, you may need to consider alternative synthetic routes or protecting groups.

Section 2: Transesterification

Transesterification is the exchange of the alkoxy group of an ester with the alcohol group of another molecule.[7] This can be a significant side reaction if your reaction mixture contains other alcohols or alkoxide bases, under either acidic or basic conditions.[8]

FAQs & Troubleshooting

Question: My reaction is being conducted in an alcohol-based solvent, and I'm observing transesterification. What can I do?

Answer: This is a classic problem. The solvent itself is acting as a reagent.

  • Change the Solvent: The most straightforward solution is to switch to a non-alcoholic, aprotic solvent such as THF, dioxane, DMF, or toluene.

  • Match the Solvent to the Ester: If an alcohol solvent is necessary, use one that matches the alcohol portion of your ester. For example, if you are working with ethyl acetate, use ethanol as the solvent. This way, any transesterification that occurs will be a degenerate reaction, simply regenerating the starting material.

  • Use an Excess of the Substrate Alcohol: In cases where you are intentionally reacting the acetate with another alcohol, using a large excess of the reagent alcohol can drive the equilibrium towards the desired product.[7]

Question: I am using an alkoxide base (e.g., NaOMe, NaOEt) and seeing transesterification. How can I avoid this?

Answer: Alkoxide bases are potent nucleophiles that can directly participate in transesterification.[8]

  • Match the Base to the Ester: Use an alkoxide base where the alkyl group matches that of your ester (e.g., use sodium ethoxide with ethyl esters).

  • Use a Non-Nucleophilic Base: A better solution is often to use a strong, non-nucleophilic base like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS).[9] These bases are effective at deprotonation but are too sterically hindered to readily attack the ester carbonyl.

Table 1: Effect of Base on Side Reactions
BaseTypeCommon Side ReactionsPrevention Strategy
NaOH, KOHNucleophilicHydrolysis (Saponification)Use anhydrous conditions, low temperature, or a non-nucleophilic base.
NaOMe, NaOEtNucleophilicTransesterificationMatch the alkoxide to the ester's alcohol group or use a non-nucleophilic base.
LDA, LHMDSNon-NucleophilicEpimerization (see Sec. 3)Use low temperatures (-78 °C), add substrate to base, use aprotic solvents.
DIPEA, LutidineNon-NucleophilicMinimalGenerally safe for preventing hydrolysis and transesterification.

Section 3: Epimerization at the α-Carbon

For acetate esters with a chiral center at the α-carbon, epimerization (the change in configuration at that single center) is a risk, particularly under basic conditions. This occurs through the formation of a planar, achiral enolate intermediate after the abstraction of the acidic α-proton.[10][11]

FAQs & Troubleshooting

Question: My chiral acetate is racemizing during my base-mediated reaction. How can I preserve its stereochemical integrity?

Answer: Preserving stereochemistry is critical. The key is to control the formation and subsequent reaction of the enolate intermediate.[10]

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of proton exchange and maintain the enolate's kinetic configuration.

  • Choice of Base: Use a strong, non-nucleophilic base like LDA or LHMDS to ensure rapid and complete deprotonation, forming the kinetic enolate.[9]

  • Order of Addition: Add the ester solution slowly to the cooled base solution ("inverse addition"). This ensures that the ester is always in the presence of excess base, minimizing the presence of both the enolate and the unreacted protonated ester, which could lead to proton exchange.

  • Aprotic Solvent: Use a polar aprotic solvent like THF to stabilize the enolate.

Question: Are certain acetate derivatives more prone to epimerization?

Answer: Yes. The acidity of the α-proton plays a major role.[12] Substituents on the α-carbon that can stabilize the negative charge of the enolate intermediate (e.g., phenyl, carbonyl, or other electron-withdrawing groups) will increase the acidity of the α-proton and make epimerization more likely.[11] For these substrates, the precautions listed above are especially critical.

Section 4: Steric Hindrance and Selectivity

Steric hindrance can either be a challenge to overcome or a tool to be exploited. It can prevent a desired reaction from occurring or it can be used to achieve selectivity by blocking unwanted reaction pathways.[13][14]

FAQs & Troubleshooting

Question: My functionalization reaction is not proceeding, and I suspect steric hindrance is the issue. What can I do?

Answer: Steric bulk near the reaction center can impede the approach of reagents.[15]

  • Use Smaller Reagents: If possible, switch to a smaller, less sterically demanding nucleophile or base.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be mindful that this may also increase the rate of side reactions.

  • Use a More Reactive Electrophile/Catalyst: Sometimes the issue can be addressed by using a more reactive coupling partner or a more active catalyst that can operate under milder conditions. For instance, in Pd-catalyzed α-arylation, highly active precatalysts can improve yields for sterically demanding substrates.[16]

Question: How can I achieve selective mono-functionalization of an acetate and avoid di-substitution?

Answer: Achieving selective mono-arylation or mono-alkylation can be challenging.[9]

  • Bulky Ligands: In metal-catalyzed reactions, using bulky ligands on the metal center can sterically block the second substitution from occurring.[16]

  • Control Stoichiometry: Carefully controlling the stoichiometry of your reagents (e.g., using only one equivalent of the electrophile) can favor mono-substitution.

  • Low Temperature: Running the reaction at low temperatures can also improve selectivity for the mono-adduct.[16]

Experimental Protocols & Visualizations

Protocol: Selective Mono-arylation of tert-Butyl Acetate

This protocol is adapted from methodologies developed for the selective α-arylation of esters using palladium catalysis.[9][16]

Materials:

  • Palladium precatalyst (e.g., one bearing a bulky biarylmonophosphine ligand)

  • Aryl chloride

  • tert-Butyl acetate

  • 1 M LHMDS in toluene

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (1 mol %).

  • Add the aryl chloride (1.0 equivalent).

  • Add tert-butyl acetate (1.5 equivalents).

  • Cool the mixture to room temperature.

  • Add the 1 M solution of LHMDS in toluene (1.2 equivalents) dropwise over 5 minutes.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in under 30 minutes.[9]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product via column chromatography.

Visualizations

Troubleshooting_Workflow start Unwanted Side Reaction Observed d1 Side Product Type? start->d1 Identify Side Product decision decision process process solution solution p_hydrolysis Reaction Conditions? d1->p_hydrolysis Carboxylic Acid (from Hydrolysis) p_trans Source of Nucleophile? d1->p_trans Different Ester (from Transesterification) p_epimer Is α-proton acidic? d1->p_epimer Stereoisomer (from Epimerization) s_hydro_base Use non-nucleophilic base Lower temperature Ensure anhydrous conditions p_hydrolysis->s_hydro_base Basic s_hydro_acid Avoid excess water Use non-aqueous acid source p_hydrolysis->s_hydro_acid Acidic s_trans_solvent Switch to aprotic solvent Match solvent to ester alcohol p_trans->s_trans_solvent Alcohol Solvent s_trans_base Use non-nucleophilic base (e.g., NaH, LDA) Match base to ester alcohol p_trans->s_trans_base Alkoxide Base s_epimer Use non-nucleophilic base (LDA) Run at low temp (-78 °C) Use inverse addition Use aprotic solvent (THF) p_epimer->s_epimer Yes

Caption: Troubleshooting flowchart for common side reactions.

Protecting_Group_Strategy sub Substrate with Acetate and other Functional Group (FG) q1 Is Acetate the Reaction Site? sub->q1 q2 Are Reaction Conditions Harmful to Acetate? q1->q2 No protect_fg Protect the other Functional Group (FG) q1->protect_fg Yes protect_acetate Protect the Acetate Group (e.g., as orthoester) q2->protect_acetate Yes run_rxn2 Perform Functionalization on FG q2->run_rxn2 No run_rxn1 Perform Functionalization on Acetate protect_fg->run_rxn1 deprotect_fg Deprotect FG run_rxn1->deprotect_fg final Final Product deprotect_fg->final protect_acetate->run_rxn2 deprotect_acetate Deprotect Acetate run_rxn2->deprotect_acetate deprotect_acetate->final

Caption: Decision logic for using protecting groups.

References

Validation & Comparative

Comparative Analysis of the Energetic Performance of Nitrotriazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the energetic properties, synthesis, and safety characteristics of nitrotriazolone (NTO), methyl nitrotriazole (MNT), and ethyl nitrotriazole (ENT).

Executive Summary

Nitrotriazole-based energetic materials are of significant interest due to their potential to offer high performance with reduced sensitivity compared to traditional explosives. This guide focuses on a comparative assessment of nitrotriazolone (NTO), a well-characterized insensitive high explosive, and its lesser-known ester derivatives, MNT and ENT. While comprehensive data for MNT and ENT is less prevalent in open literature, this guide synthesizes available information and provides context through the established properties of NTO. The key performance parameters, including detonation velocity, detonation pressure, density, and sensitivity to mechanical stimuli, are presented alongside detailed experimental methodologies for their determination.

Data Presentation: Energetic Performance Parameters

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
3-Nitro-1,2,4-triazol-5-oneNTO1.93[1][2][3][4]8,200 - 8,500[5][6][7]~30-35 (Calculated)>32 (Insensitive)>353 (Insensitive)[8]

Note: The detonation pressure for NTO is often reported as a calculated value equivalent to that of RDX[1][2][3][4]. The impact and friction sensitivity values indicate that NTO is significantly less sensitive than RDX and HMX[2][3][4][8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline the standard protocols for the synthesis of NTO and the characterization of energetic materials.

Synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO)

The synthesis of NTO is typically a two-step process[6][9][10][11][12]:

  • Formation of 1,2,4-triazol-5-one (TO): Semicarbazide hydrochloride is condensed with formic acid. The mixture is heated to dissolve the semicarbazide hydrochloride, and then refluxed. After the reaction, the excess formic acid and any solvent (like ethanol) are removed by distillation to yield formylsemicarbazide, which is then cyclized to 1,2,4-triazol-5-one (TO) by heating, often in formic acid[9][10].

  • Nitration of TO to NTO: The intermediate TO is then nitrated using a nitrating agent, typically concentrated nitric acid or a mixture of nitric and sulfuric acids[8]. The reaction is exothermic and requires careful temperature control. The NTO product precipitates out of the solution and is then filtered, washed, and can be purified by recrystallization from hot water[11][12].

Characterization of Energetic Performance

1. Detonation Velocity Measurement: This parameter is a key indicator of an explosive's performance. Several methods are employed for its determination:

  • Dautriche Method: This classic method involves using a detonating cord of a known detonation velocity to initiate the explosive charge. The collision point of the two detonation waves is marked on a lead plate, and the detonation velocity of the test sample is calculated based on the geometry of the setup.

  • Electronic Probes: Ionization probes or shorting pins are placed at precise intervals along the explosive column. As the detonation wave passes, it creates a conductive plasma that completes a circuit, generating an electrical signal. The time intervals between signals from consecutive probes are measured to calculate the detonation velocity.

  • Optical Methods: High-speed cameras are used to record the light emitted from the detonation front as it propagates along the explosive charge. The velocity is determined by analyzing the streak record of the camera.

2. Detonation Pressure Measurement: Detonation pressure is a measure of the pressure of the detonation products at the Chapman-Jouguet plane.

  • Plate Dent Test: A standardized steel plate is placed in contact with the explosive charge. Upon detonation, the explosive creates a dent in the plate. The depth and volume of the dent are correlated to the detonation pressure.

  • Aquarium Test: The explosive charge is detonated underwater. The shock wave velocity in the water is measured, and from this, the detonation pressure can be calculated using the hydrodynamic properties of water.

3. Density Measurement: The density of an energetic material is a critical parameter as it significantly influences the detonation velocity and pressure. It is typically determined using gas pycnometry, which provides a highly accurate measurement of the solid volume of the material.

4. Impact Sensitivity Testing: This test determines the response of an energetic material to impact.

  • BAM Fallhammer Method: A specified weight is dropped from varying heights onto a sample of the explosive material placed on an anvil. The height at which there is a 50% probability of initiation (h₅₀) is determined statistically (e.g., using the Bruceton method). A higher h₅₀ value indicates lower sensitivity.

5. Friction Sensitivity Testing: This test assesses the sensitivity of an explosive to frictional stimuli.

  • BAM Friction Apparatus: A sample of the material is placed on a porcelain plate, and a porcelain pin is pressed onto it with a specific load. The plate is then moved back and forth. The lowest load at which an explosion or decomposition occurs in a set number of trials is determined. A higher load value indicates lower sensitivity.

6. Thermal Stability Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of energetic materials.

  • A small sample of the material is heated at a constant rate in a controlled atmosphere. The DSC measures the heat flow into or out of the sample, revealing exothermic decomposition events and melting points. The TGA measures the change in mass of the sample as a function of temperature, indicating the onset of decomposition.

Mandatory Visualization

The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the analysis of nitrotriazole esters.

Synthesis_Pathway cluster_step1 Step 1: Formation of Triazolone Ring cluster_step2 Step 2: Nitration Semicarbazide Hydrochloride Semicarbazide Hydrochloride 1,2,4-triazol-5-one (TO) 1,2,4-triazol-5-one (TO) Semicarbazide Hydrochloride->1,2,4-triazol-5-one (TO) Condensation & Cyclization Formic Acid Formic Acid Formic Acid->1,2,4-triazol-5-one (TO) NTO 3-Nitro-1,2,4-triazol-5-one (NTO) 1,2,4-triazol-5-one (TO)->NTO Nitration Nitrating Agent\n(e.g., HNO3) Nitrating Agent (e.g., HNO3) Nitrating Agent\n(e.g., HNO3)->NTO

General synthesis pathway for Nitrotriazolone (NTO).

Experimental_Workflow Synthesis Synthesis of Nitrotriazole Ester Purification Purification & Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, IR, etc.) Purification->Characterization Performance_Testing Energetic Performance Testing Characterization->Performance_Testing Sensitivity_Testing Sensitivity Testing Characterization->Sensitivity_Testing Data_Analysis Data Analysis & Comparison Performance_Testing->Data_Analysis Sensitivity_Testing->Data_Analysis

A typical experimental workflow for energetic materials.

Structure_Performance_Relationship Structure Molecular Structure (e.g., N-alkylation) Density Density Structure->Density Sensitivity Impact & Friction Sensitivity Structure->Sensitivity Detonation_Velocity Detonation Velocity Density->Detonation_Velocity Detonation_Pressure Detonation Pressure Density->Detonation_Pressure Performance Overall Energetic Performance Detonation_Velocity->Performance Detonation_Pressure->Performance Sensitivity->Performance

Logical relationship between structure and performance.

References

validation of the crystal structure of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate through computational methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the validation of crystal structures using computational methods, with a focus on Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. Due to the absence of publicly available experimental crystal structure data for this compound, this guide will utilize the experimentally determined crystal structure of the closely related parent compound, 3-nitro-1H-1,2,4-triazole, as a case study. This comparative analysis will demonstrate the workflow and methodology for validating a crystal structure by comparing experimental data with results from Density Functional Theory (DFT) calculations.

Introduction

The precise determination of a molecule's three-dimensional crystal structure is paramount in the fields of materials science and drug development. It governs key physicochemical properties, including solubility, stability, and bioavailability. While X-ray crystallography provides high-resolution experimental structures, computational methods offer a powerful means of validation and can provide insights into the energetic landscape of the crystalline state.

This guide outlines the process of validating a crystal structure through a comparative analysis of experimental X-ray diffraction data and theoretical calculations based on Density Functional Theory (DFT). DFT has emerged as a robust method for modeling the electronic structure of periodic systems, and with the inclusion of dispersion corrections, it can accurately predict the geometric and energetic properties of molecular crystals.

Data Presentation: A Comparative Analysis

The following table presents a comparison between the experimental crystallographic data for 3-nitro-1H-1,2,4-triazole and hypothetical results from a DFT-based geometry optimization. The computational results are illustrative and represent typical deviations observed when comparing experimental and calculated crystal structures.

ParameterExperimental (3-nitro-1H-1,2,4-triazole)Computational (DFT Optimization - Illustrative)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.78188.85
b (Å) 10.072610.15
c (Å) 9.970310.05
α (˚) 9090
β (˚) 107.081107.5
γ (˚) 9090
**Volume (ų) **843.03855.2
Key Bond Length (C-NO₂) (Å) 1.451.46
Key Dihedral Angle (˚) 56.5857.2

Experimental and Computational Protocols

A thorough validation requires a detailed understanding of both the experimental and computational methodologies employed.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental data for 3-nitro-1H-1,2,4-triazole was obtained from single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions, space group, and atomic coordinates. Key steps in the process include:

  • Crystal Growth: Slow evaporation of a saturated solution of the compound.

  • Data Collection: Mounting the crystal and collecting diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Using software packages like SHELXS and SHELXL to solve the phase problem and refine the atomic positions and displacement parameters.

Computational Protocol: Density Functional Theory (DFT)

The computational validation involves a full geometry optimization of the crystal structure using DFT. This process seeks to find the minimum energy arrangement of the atoms within the constraints of the crystal lattice.

  • Initial Structure: The experimentally determined crystal structure serves as the starting point for the optimization.

  • Computational Method:

    • DFT Functional: A functional that accurately describes the electronic exchange and correlation is chosen. The B3LYP hybrid functional is a common choice for organic molecules.

    • Basis Set: A set of mathematical functions to describe the atomic orbitals. The 6-311G(d,p) basis set is a widely used and reliable choice.

    • Dispersion Correction: Crucial for accurately modeling the weak van der Waals interactions that govern molecular packing. Grimme's D3 dispersion correction is a popular and effective method.

  • Software: Quantum chemistry packages such as Gaussian, VASP, or CRYSTAL are used to perform the calculations.

  • Geometry Optimization: The atomic positions and unit cell parameters are allowed to relax until the forces on the atoms and the stress on the unit cell are minimized.

Visualization of the Validation Workflow

The following diagrams illustrate the key workflows in the computational validation of a crystal structure.

experimental_workflow Experimental Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_output Output Synthesis Synthesis of Compound Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_File Crystallographic Information File (CIF) Structure_Refinement->CIF_File

Caption: Experimental X-ray crystallography workflow.

computational_workflow Computational Validation Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis & Comparison cluster_validation Validation Experimental_CIF Experimental CIF File DFT_Setup Define Computational Method (Functional, Basis Set, Dispersion Correction) Experimental_CIF->DFT_Setup Comparison Compare Geometric Parameters (Bond Lengths, Angles, Lattice Parameters) Experimental_CIF->Comparison Geometry_Optimization Geometry Optimization DFT_Setup->Geometry_Optimization Optimized_Structure Optimized Crystal Structure Geometry_Optimization->Optimized_Structure Optimized_Structure->Comparison Validation_Conclusion Assess Agreement & Validate Structure Comparison->Validation_Conclusion

Caption: Computational DFT validation workflow.

Conclusion

The computational validation of crystal structures using methods like dispersion-corrected DFT provides a critical layer of verification for experimentally determined structures. By comparing key geometric parameters, researchers can gain greater confidence in the accuracy of their crystallographic models. While the experimental crystal structure of this compound is not currently available, the methodology outlined in this guide using 3-nitro-1H-1,2,4-triazole as a proxy demonstrates a robust and reliable workflow. This approach not only validates experimental findings but also offers deeper insights into the intermolecular forces that dictate crystal packing, which is invaluable for the rational design of new materials and pharmaceutical compounds.

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate versus ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, synthesis, and potential biological activities of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced differences and potential applications of these two closely related heterocyclic compounds.

Physicochemical Properties

While specific experimental data for both methyl and ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate are not extensively available in the public domain, we can infer a comparison based on the known properties of the parent compound, 3-nitro-1H-1,2,4-triazole, and the general differences between methyl and ethyl esters.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundEthyl (3-nitro-1H-1,2,4-triazol-1-yl)acetateParent Compound (3-nitro-1H-1,2,4-triazole)
Molecular Formula C₅H₆N₄O₄C₆H₈N₄O₄C₂H₂N₄O₂[1][2]
Molecular Weight 186.13 g/mol 200.15 g/mol 114.06 g/mol [1][2]
Appearance Likely a white to light yellow crystalline powderLikely a white to light yellow crystalline powderWhite to light yellow crystalline powder[1]
Melting Point (°C) Expected to be slightly higher than the ethyl esterExpected to be slightly lower than the methyl ester210-219[1]
Boiling Point (°C) Expected to be lower than the ethyl esterExpected to be higher than the methyl ester---
Solubility Generally more soluble in polar solvents compared to the ethyl esterGenerally more soluble in nonpolar solvents compared to the methyl esterSoluble in water, alcohol, and other polar solvents[1]
Stability Generally stable under standard conditionsGenerally stable under standard conditionsStable under standard conditions[1]

The parent compound, 3-nitro-1H-1,2,4-triazole, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The nitro group enhances its reactivity, making it a valuable building block for more complex structures.[1]

Experimental Protocols

The synthesis of methyl and ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate would typically involve the N-alkylation of 3-nitro-1H-1,2,4-triazole with the corresponding haloacetate ester (methyl chloroacetate or ethyl chloroacetate) in the presence of a base.

General Synthesis Protocol:
  • Dissolution: Dissolve 3-nitro-1H-1,2,4-triazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the triazole ring, forming the corresponding anion.

  • Alkylation: Add the appropriate haloacetate ester (methyl chloroacetate for the methyl ester, ethyl chloroacetate for the ethyl ester) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Biological Activity

The difference in the ester group (methyl vs. ethyl) could influence the pharmacokinetic properties of the molecules. For instance, the ethyl ester, being slightly more lipophilic, might exhibit better membrane permeability, potentially leading to enhanced cellular uptake and biological activity. However, the methyl ester could be more susceptible to hydrolysis by esterases, which could be a factor in its metabolic profile.

Visualizations

Logical Workflow for Compound Synthesis and Characterization

General Workflow for Synthesis and Characterization A Starting Material (3-nitro-1H-1,2,4-triazole) C Reaction (N-Alkylation) A->C B Reagents (Methyl/Ethyl Haloacetate, Base) B->C D Crude Product C->D E Purification (Column Chromatography/Recrystallization) D->E F Pure Product (Methyl or Ethyl Ester) E->F G Structural Characterization (NMR, IR, Mass Spectrometry) F->G H Physicochemical Property Analysis (Melting Point, Solubility) F->H I Biological Activity Screening F->I Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound Methyl or Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate Compound->Receptor Inhibition

References

Comparative Analysis of the Impact Sensitivity of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and RDX

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in energetic materials, this document provides a comparative assessment of the impact sensitivity of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and the well-characterized secondary explosive, RDX. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally related 3-nitro-1,2,4-triazole derivatives to provide a contextual comparison.

Impact sensitivity is a critical safety parameter for energetic materials, quantifying their susceptibility to initiation by impact or shock. This property is paramount in the research, development, and handling of explosives. The following sections present available data on the impact sensitivity of RDX and analogous compounds to the target molecule, detail the experimental methodologies used for these assessments, and provide a logical framework for interpreting these comparisons.

Quantitative Data on Impact Sensitivity

The impact sensitivity of an energetic material is typically determined using standardized tests, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test. The results are often expressed as the drop height at which there is a 50% probability of initiation (H₅₀) for a given drop weight, or as the impact energy (in Joules).

It is important to note that direct experimental impact sensitivity data for this compound could not be located in the reviewed literature. Therefore, data for other energetic materials containing the 3-nitro-1,2,4-triazole moiety are presented to offer an approximate comparison.

CompoundDrop Weight (kg)Impact Sensitivity (H₅₀, cm)Impact Sensitivity (Energy, J)Reference Compound
RDX (Cyclotrimethylenetrinitramine)2.527.7 - 35.16.8 - 8.6-
3-nitro-1,2,4-triazol-5-one (NTO)-88--
Triazene-bridged nitrotriazoles--15 - 45-
2'-Methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]-5,5'-diamine--82.3-

Table 1: Comparison of Impact Sensitivity Data. The data for RDX is from tests using 120-grit sandpaper[1]. Data for 3-nitro-1,2,4-triazole derivatives are included as surrogates for this compound[2][3][4]. It is crucial to recognize that the impact sensitivity can be significantly influenced by the specific substituents on the triazole ring.

Experimental Protocols

The impact sensitivity data presented in this guide are primarily determined using the BAM fallhammer test. This method is a standardized procedure for assessing the sensitivity of solid and liquid substances to impact stimuli.

BAM Fallhammer Test Protocol:

  • Sample Preparation: A small, precisely measured amount of the energetic material is placed in a standardized steel cup and plunger assembly.

  • Apparatus Setup: The assembly is placed on an anvil within the fallhammer apparatus. A specified drop weight is raised to a predetermined height.

  • Impact Event: The weight is released and allowed to fall, striking the plunger and imparting a specific impact energy to the sample.

  • Observation: The outcome of the impact is observed for any signs of reaction, such as explosion, smoke, flame, or decomposition.

  • Staircase Method: The "up-and-down" or Bruceton staircase method is typically employed to determine the 50% probability of initiation (H₅₀). This involves a series of trials at varying drop heights, with the height of each subsequent test being increased after a "no-go" (no reaction) and decreased after a "go" (reaction).

  • Data Analysis: The results from the series of tests are statistically analyzed to calculate the H₅₀ value, which represents the height from which the drop weight has a 50% chance of causing the material to react. This height is then often converted to impact energy in Joules.

Logical Framework for Sensitivity Comparison

The following diagram illustrates the logical process for comparing the impact sensitivity of a novel compound like this compound with a standard explosive such as RDX.

G cluster_0 Compound Assessment cluster_1 Experimental Evaluation cluster_2 Comparative Analysis Target_Compound This compound Impact_Test BAM Fallhammer Test Target_Compound->Impact_Test Reference_Compound RDX Reference_Compound->Impact_Test Data_Acquisition Determine H50 / Impact Energy (J) Impact_Test->Data_Acquisition Data_Comparison Compare Sensitivity Data Data_Acquisition->Data_Comparison Conclusion Assess Relative Impact Sensitivity Data_Comparison->Conclusion

Caption: Logical workflow for the comparative assessment of impact sensitivity.

References

evaluating the antifungal efficacy of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate derivatives against standard strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in-vitro activity of newly synthesized nitro-triazole derivatives against standard fungal strains, benchmarked against established antifungal agents.

This guide provides a comprehensive evaluation of the antifungal potential of a series of novel 1,2,4-triazole derivatives containing a nitro moiety. The performance of these compounds is compared with the widely-used antifungal drugs, fluconazole and ketoconazole, supported by experimental data from in-vitro susceptibility testing. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the critical assessment of these potential new antifungal candidates.

Comparative Antifungal Activity

The antifungal efficacy of the synthesized nitro-triazole derivatives was determined by their Minimum Inhibitory Concentration (MIC) values against a panel of standard and clinical fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The data presented below summarizes the comparative in-vitro activity of the most potent nitro-triazole derivatives from a recent study against various fungal strains, alongside the activity of fluconazole and ketoconazole.

Data Presentation

The following tables provide a structured overview of the MIC values (in µg/mL) of the tested compounds against various fungal species.

Table 1: Antifungal Activity of Nitro-Triazole Derivatives and Fluconazole against Yeast Strains (MIC in µg/mL) [1][2]

Compound/DrugCandida albicans (ATCC 90028)Candida glabrata (ATCC 90030)Candida parapsilosis (ATCC 22019)Candida krusei (ATCC 6258)Cryptococcus neoformans (ATCC 90112)
Nitro-Triazole Derivative 5a 0.510.2521
Nitro-Triazole Derivative 5b 0.250.50.12510.5
Nitro-Triazole Derivative 5d 120.542
Nitro-Triazole Derivative 5g 0.510.2521
Fluconazole 0.25 - 28 - 321 - 416 - 644 - 16

Note: The data for the nitro-triazole derivatives is sourced from a study on fluconazole derivatives bearing a nitrotriazole moiety. The specific compounds are 2-(2,4-disubstituted phenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives.

Table 2: Antifungal Activity of Ketoconazole against Candida Species (MIC in µg/mL) [3][4]

DrugCandida albicansCandida tropicalisCandida parapsilosis
Ketoconazole 0.0156 - 80.2480.443

Table 3: Antifungal Activity of Nitro-Triazole Derivatives and Fluconazole against Filamentous Fungi (MIC in µg/mL) [1][2]

Compound/DrugAspergillus fumigatus (ATCC 204305)Aspergillus flavus (ATCC 204304)Aspergillus niger (ATCC 16404)
Nitro-Triazole Derivative 5a >64>64>64
Nitro-Triazole Derivative 5b >64>64>64
Nitro-Triazole Derivative 5d >64>64>64
Nitro-Triazole Derivative 5g >64>64>64
Fluconazole >64>64>64

From the presented data, it is evident that the tested nitro-triazole derivatives, particularly compound 5b, exhibit potent antifungal activity against a range of yeast species, with MIC values comparable or superior to fluconazole.[1][2] Notably, these derivatives demonstrated significant activity against Candida krusei, a species known for its intrinsic resistance to fluconazole.[1][2] However, similar to fluconazole, the synthesized nitro-triazole derivatives showed limited to no activity against the tested filamentous fungi (Aspergillus species).

Experimental Protocols

The evaluation of the antifungal efficacy of the nitro-triazole derivatives was conducted following the standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The in-vitro antifungal susceptibility testing was performed using the broth microdilution method as per the CLSI M27-A3 guideline for yeasts and M38-A2 for filamentous fungi. This method involves the following key steps:

  • Preparation of Antifungal Solutions: The synthesized compounds and standard antifungal drugs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the final desired concentrations.

  • Inoculum Preparation: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. For yeasts, a suspension was prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer. This suspension was then further diluted in RPMI-1640 medium to obtain a final inoculum size of 0.5-2.5 x 10^3 cells/mL in the test wells. For filamentous fungi, conidial suspensions were prepared and adjusted to a concentration of 0.4-5 x 10^4 conidia/mL.

  • Microdilution Plate Setup: 96-well microtiter plates were used. Each well contained 100 µL of the diluted antifungal agent and 100 µL of the fungal inoculum. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing only medium) were included on each plate.

  • Incubation: The plates were incubated at 35°C. For Candida species, the incubation period was 24-48 hours. For Cryptococcus neoformans and filamentous fungi, the incubation period was extended to 72 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (approximately 50% for azoles against yeasts and 100% for other drug-organism combinations) was observed visually compared to the growth control.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for determining the antifungal efficacy of the test compounds.

Antifungal_Efficacy_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_preparation Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis p1 Synthesized Nitro-Triazole Derivatives & Standard Drugs a1 Prepare Stock Solutions of Test Compounds p1->a1 p2 Standard Fungal Strains (Yeast & Molds) a2 Prepare Fungal Inoculum (Adjust to Standard Concentration) p2->a2 p3 Culture Media (SDA, RPMI-1640) & Reagents p3->a1 p3->a2 a3 Perform Serial Dilutions in 96-Well Plates a1->a3 a4 Inoculate Plates with Fungal Suspension a2->a4 a3->a4 a5 Incubate Plates (35°C, 24-72h) a4->a5 d1 Visually Read MICs (Lowest Concentration with Significant Growth Inhibition) a5->d1 d2 Record & Tabulate MIC Values d1->d2 d3 Compare Efficacy with Standard Antifungal Drugs d2->d3

References

A Comparative Analysis of Detonation Performance in Novel Nitrotriazole-Based Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and scientists on the detonation velocity and pressure of emerging nitrotriazole compounds benchmarked against traditional high explosives.

In the continuous pursuit of advanced energetic materials offering superior performance and enhanced safety profiles, nitrotriazole-based compounds have emerged as a promising frontier. Their unique molecular structures, rich in nitrogen and oxygen, contribute to high densities and favorable heats of formation, translating to formidable detonation characteristics. This guide provides a comparative analysis of the detonation velocity and pressure of several recently synthesized nitrotriazole compounds, juxtaposed with the performance of conventional explosives such as TNT, RDX, and HMX. All quantitative data is summarized for straightforward comparison, accompanied by detailed experimental methodologies and a workflow visualization to provide a comprehensive benchmarking framework.

Performance Data: A Comparative Overview

The following table summarizes the key detonation performance parameters of selected novel nitrotriazole compounds alongside established benchmark explosives. This allows for a direct comparison of their energetic potential.

Compound/MaterialAbbreviationDetonation Velocity (m/s)Detonation Pressure (GPa)Reference
New Nitrotriazole Compounds
3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol salt-8102–9087Not Specified[1]
5'-nitro-1,2'-bis(trinitromethyl)-1H,2'H-3,3'-bis(1,2,4-triazole)-Comparable to HMXComparable to HMX[1]
1,2,4-triazole N-oxide derivative (NATNO)NATNO9748Not Specified[1]
1,2,4-triazole N-oxide derivative (NATNO-1)NATNO-19841Not Specified[1]
1,2,4-triazole N-oxide derivative (NATNO-2)NATNO-29818Not Specified[1]
1,2,4-triazole N-oxide derivative (NATNO-3)NATNO-39906Not Specified[1]
1,2,4-triazole N-oxide derivative (NATNO-4)NATNO-49592Not Specified[1]
Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate-8011–904423.7–34.8[2][3]
Benchmark Explosives
TrinitrotolueneTNT690019[4]
Research Department ExplosiveRDX875034[5]
High Melting ExplosiveHMX910039[5]

Experimental Protocols: Measuring Detonation Properties

The determination of detonation velocity and pressure is critical for characterizing the performance of new energetic materials. The data presented in this guide is typically obtained through a combination of experimental measurements and theoretical calculations.

Experimental Determination of Detonation Velocity:

A common and accurate method for measuring detonation velocity is the rate stick test .[6] This involves the following steps:

  • An explosive charge is prepared in a cylindrical container, often made of a material like copper.[6]

  • A series of probes, such as pressure pin gauges or optical fibers, are placed at precise, known distances along the length of the cylinder.[6][7]

  • The explosive is initiated at one end.

  • As the detonation wave propagates along the cylinder, it triggers each probe sequentially.

  • The time intervals between the activation of consecutive probes are recorded using a high-speed data acquisition system, such as an oscilloscope.[7]

  • The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.[8]

Experimental and Computational Determination of Detonation Pressure:

Detonation pressure can be determined through various methods:

  • Plate Dent Test: This is a well-established method where the explosive is detonated in contact with a standard steel plate. The depth of the resulting dent in the plate is correlated to known pressure values for a range of explosives.[8]

  • Photonic Doppler Velocimetry (PDV): This advanced laser-based interferometry technique measures the velocity of a moving target, such as a thin flyer plate pushed by the detonation. By analyzing the velocity trace of the target, the detonation pressure can be inferred.[8]

  • Hugoniot Shock Matching Equations: This method involves measuring the particle velocity in a transparent material (like PMMA) placed in contact with the explosive. Using the known properties of the material and the measured detonation velocity of the explosive, the detonation pressure can be calculated.[8]

  • Kamlet-Jacobs (K-J) Empirical Equations: This is a widely used theoretical method to predict the detonation velocity and pressure of CHNO explosives.[9] The equations utilize the explosive's density, heat of formation, and the stoichiometry of the detonation products to provide reliable estimates of performance.[1][9][10]

Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking the detonation performance of new energetic materials.

G cluster_0 New Compound Development cluster_1 Experimental Validation cluster_2 Benchmarking and Dissemination A Synthesis of New Nitrotriazole Compound B Physicochemical Characterization (Density, Heat of Formation) A->B D Experimental Measurement of Detonation Velocity (e.g., Rate Stick Test) A->D E Experimental Measurement of Detonation Pressure (e.g., PDV, Plate Dent) A->E C Theoretical Performance Prediction (e.g., Kamlet-Jacobs Equations) B->C G Comparative Analysis of Detonation Velocity and Pressure C->G D->G E->G F Data Compilation for Benchmark Explosives (TNT, RDX, HMX) F->G H Publication of Comparison Guide G->H

References

Comparative Guide to the Structure-Activity Relationship of 1-Substituted 3-Nitrotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-substituted 3-nitrotriazoles, focusing on their structure-activity relationships (SAR) as antifungal and antitrypanosomal agents. The data presented is compiled from key research findings to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of this class of compounds.

Antifungal Activity of 1-Substituted 3-Nitro-1,2,4-triazoles

A significant area of investigation for 1-substituted 3-nitrotriazoles is their potential as antifungal agents. The mechanism of action for many of these compounds is believed to be the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] The following table summarizes the in vitro antifungal activity of a series of fluconazole analogues where a triazole ring is replaced by a 3-nitrotriazole moiety. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Compound ID1-Substituent (R)MIC (µg/mL) vs. C. albicans (ATCC 10231)MIC (µg/mL) vs. C. krusei (ATCC 6258)
5a 2-(2,4-difluorophenyl)-2-hydroxy-3-(3-nitro-1,2,4-triazol-1-yl)propyl0.51
5b 2-(2,4-dichlorophenyl)-2-hydroxy-3-(3-nitro-1,2,4-triazol-1-yl)propyl0.250.5
5c 2-(4-chlorophenyl)-2-hydroxy-3-(3-nitro-1,2,4-triazol-1-yl)propyl12
5d 2-(4-fluorophenyl)-2-hydroxy-3-(3-nitro-1,2,4-triazol-1-yl)propyl12
5g 2-(p-tolyl)-2-hydroxy-3-(3-nitro-1,2,4-triazol-1-yl)propyl24
Fluconazole -18

Data extracted from "Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents".[1][3][4]

Key SAR Observations for Antifungal Activity:

  • The presence of a 3-nitrotriazole moiety generally leads to potent antifungal activity, in some cases superior to the reference drug fluconazole.[1][3][4]

  • Substitution on the phenyl ring of the R group significantly influences activity. Dichloro-substituted analogue 5b exhibited the highest potency against the tested strains.[1]

  • The replacement of a triazole ring with a nitrotriazole can lead to increased antifungal activity.[1]

Antitrypanosomal Activity of 1-Substituted 3-Nitro-1,2,4-triazoles

1-Substituted 3-nitrotriazoles have also emerged as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism for these compounds involves the enzymatic reduction of the nitro group by a parasitic nitroreductase (NTR) to generate cytotoxic radical species that damage parasitic cells.[5][6] The following table presents the 50% inhibitory concentration (IC50) of various 1-substituted 3-nitro-1,2,4-triazoles against the intracellular amastigote form of T. cruzi.

Compound ID1-Substituent (R)IC50 (µM) vs. T. cruziSelectivity Index (SI)
Compound A N-(4-chlorobenzyl)0.13>769
Compound B N-(4-fluorobenzyl)0.18>556
Compound C N-(4-(trifluoromethyl)benzyl)0.04>1320
Compound D N-(3,4-dichlorobenzyl)0.09>1111
Compound E N-(4-phenoxybenzyl)0.23>435
Benznidazole -1.97>50

Data extracted from "Novel 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines as anti-chagasic agents" and "Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential antitrypanosomal agents".[5][6][7]

Key SAR Observations for Antitrypanosomal Activity:

  • The 3-nitro-1,2,4-triazole scaffold is crucial for the potent antitrypanosomal activity.[5][6][8]

  • A variety of substituents at the 1-position can lead to highly active compounds, often significantly more potent than the current clinical standard, benznidazole.[6]

  • Electron-withdrawing groups on the benzyl substituent at the 1-position, such as trifluoromethyl (Compound C), appear to enhance the activity.[6]

  • The high selectivity indices indicate that these compounds are significantly more toxic to the parasite than to mammalian cells.[5][6]

Experimental Protocols

General Synthesis of 1-Substituted 3-Nitro-1,2,4-triazoles

The synthesis of 1-substituted 3-nitro-1,2,4-triazoles is typically achieved through the reaction of a suitable electrophile containing the desired 'R' group with 3-nitro-1H-1,2,4-triazole in the presence of a base.

Materials:

  • 3-Nitro-1H-1,2,4-triazole

  • Appropriate alkylating or arylating agent (e.g., substituted benzyl halide, epoxide)

  • Base (e.g., sodium hydride, potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of 3-nitro-1H-1,2,4-triazole in an anhydrous solvent, a base is added portion-wise at room temperature under an inert atmosphere.

  • The mixture is stirred for a specified time to allow for the formation of the triazole anion.

  • The electrophile (alkylating/arylating agent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-substituted 3-nitro-1,2,4-triazole.[1][6]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds and control drug (e.g., fluconazole)

  • Fungal strains (e.g., Candida albicans, Candida krusei)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well plates.

  • A standardized inoculum of the fungal suspension is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[1]

In Vitro Antitrypanosomal Activity Assay (T. cruzi Amastigotes)

The in vitro activity against the intracellular amastigote form of T. cruzi is assessed using an automated microscopy-based assay.

Materials:

  • Synthesized compounds and control drug (e.g., benznidazole)

  • L6 rat skeletal myoblast cells

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Culture medium (e.g., RPMI 1640)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • 96-well plates

  • Microplate reader

Procedure:

  • L6 cells are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

  • After infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • The plates are incubated for a specified period (e.g., 72 hours) to allow for the development of intracellular amastigotes.

  • The medium is removed, and a solution of CPRG in buffer is added to the wells.

  • The plates are incubated to allow for the enzymatic reaction, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

  • The IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls.[5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1-Substituted 3-Nitrotriazoles cluster_bioassay Biological Evaluation Start Start Reactants 3-Nitro-1H-1,2,4-triazole + R-X Start->Reactants Reaction Base, Solvent Reactants->Reaction Purification Work-up & Chromatography Reaction->Purification Product 1-R-3-Nitro-1,2,4-triazole Purification->Product Antifungal Antifungal Assay (MIC determination) Product->Antifungal Antitrypanosomal Antitrypanosomal Assay (IC50 determination) Product->Antitrypanosomal

Caption: General experimental workflow for the synthesis and biological evaluation of 1-substituted 3-nitrotriazoles.

antifungal_mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Product Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Nitrotriazole 1-Substituted 3-Nitrotriazole Nitrotriazole->Lanosterol_14a_demethylase Inhibition

Caption: Proposed mechanism of antifungal action via inhibition of lanosterol 14α-demethylase.

antitrypanosomal_mechanism Nitrotriazole 1-Substituted 3-Nitrotriazole (Prodrug) Nitroreductase Parasitic Nitroreductase (NTR) Nitrotriazole->Nitroreductase Activation Radical_Species Cytotoxic Radical Species Nitroreductase->Radical_Species Generates Parasite_Death Parasite_Death Radical_Species->Parasite_Death Leads to

Caption: Proposed mechanism of antitrypanosomal action via nitroreductase activation.

References

A Comparative Guide to the Energetic Properties of Nitrotriazoles: Experimental Data vs. Theoretical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined and computationally calculated energetic properties of various nitrotriazole derivatives. The data presented is intended to offer insights into the accuracy of theoretical models and to serve as a valuable resource for the research and development of energetic materials.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and calculated energetic properties of selected nitrotriazole compounds. These properties, including the heat of formation (ΔHf), density (ρ), detonation velocity (D), and detonation pressure (P), are critical in assessing the performance and stability of energetic materials.

CompoundMethodHeat of Formation (kJ/mol)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
2-methyl-4-nitro-1,2,3-triazoleExperimental 228.7 ± 3.5[1]---
Calculated 233.5[1]---
Trinitromethyl nitrotriazole (TNMNT)Calculated --9.03135.23
Hydrazinium salt of TNMNTCalculated --8.95234.24
Potassium salt of TNMNT monohydrateCalculated --8.89936.22
5-nitro-3-trinitromethyl-1H-1,2,4-triazole (NTNMT) derivativesCalculated -->8.5[2]>30[2]
Triazole-based derivativesCalculated >180.0 kcal/mol->8.3[1]>30[1]

Experimental and Computational Methodologies

Experimental Protocols

1. Determination of Heat of Formation via Bomb Calorimetry

The experimental heat of formation is typically determined from the heat of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the nitrotriazole compound, typically around 1 gram, is placed in a sample holder within the bomb calorimeter.[3][4]

  • Bomb Assembly: The sample holder is placed inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.[3][4]

  • Pressurization: The bomb is sealed and flushed with a small amount of oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atmospheres.[3][4]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a bucket. A stirrer ensures uniform temperature distribution, and a precise thermometer records the temperature of the water.[3][4]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the water, and the temperature change is recorded.[3][4]

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat of formation is then derived from the heat of combustion using Hess's law.[5]

Safety Precautions: Due to the energetic nature of nitrotriazoles, handling and combustion are performed with extreme caution. The amount of sample is strictly limited, and the operator must adhere to safety protocols, such as standing back from the apparatus during ignition.

Computational Methods

1. Calculation of Heat of Formation using Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting the energetic properties of molecules without the need for synthesis and experimental testing.

Methodology:

  • Geometry Optimization: The molecular structure of the nitrotriazole derivative is optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) methods, with the B3LYP or B3PW91 functional and a 6-31G(d,p) or 6-31G** basis set being frequently employed.[2][6][7]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain zero-point vibrational energies and thermal corrections.

  • Isodesmic Reactions: To improve the accuracy of the calculated heat of formation, isodesmic reactions are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized small molecules with known experimental heats of formation in the reaction, errors in the calculations can be systematically canceled out.[2]

  • Heat of Formation Calculation: The gas-phase heat of formation is calculated from the total energies of the reactants and products in the isodesmic reaction. The solid-state heat of formation can then be estimated by subtracting the calculated heat of sublimation.[2]

2. Calculation of Detonation Properties using Kamlet-Jacobs Equations

The Kamlet-Jacobs equations are a set of empirical formulas used to predict the detonation velocity and pressure of C-H-N-O explosives based on their elemental composition, calculated density, and heat of formation.

Equations:

  • Detonation Velocity (D): D = 1.01 (N * M0.5 * Q0.5)0.5 * (1 + 1.30 * ρ)

  • Detonation Pressure (P): P = 1.558 * ρ2 * N * M0.5 * Q0.5

Where:

  • D = Detonation velocity in km/s

  • P = Detonation pressure in GPa

  • ρ = Loaded density of the explosive in g/cm³

  • N = Moles of detonation gases per gram of explosive

  • M = Average molecular weight of the detonation gases

  • Q = Heat of detonation in cal/g

The necessary inputs for these equations (density and heat of formation) are often obtained from DFT calculations.[2]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and calculated energetic properties of nitrotriazoles.

cross_validation_workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_comparison Cross-Validation synthesis Synthesis of Nitrotriazole Derivative purification Purification and Characterization synthesis->purification bomb_calorimetry Bomb Calorimetry purification->bomb_calorimetry exp_hof Experimental Heat of Formation (ΔHf) bomb_calorimetry->exp_hof comparison Compare Experimental and Calculated Data exp_hof->comparison mol_structure Define Molecular Structure dft_calc DFT Calculation (e.g., B3LYP/6-31G**) mol_structure->dft_calc isodesmic Isodesmic Reaction Design dft_calc->isodesmic Improves Accuracy calc_hof Calculated Heat of Formation (ΔHf) dft_calc->calc_hof calc_density Calculated Density (ρ) dft_calc->calc_density isodesmic->calc_hof kj_eq Kamlet-Jacobs Equations calc_hof->kj_eq calc_hof->comparison calc_density->kj_eq calc_detonation Calculated Detonation Properties (D, P) kj_eq->calc_detonation calc_detonation->comparison model_validation Validate Computational Model Accuracy comparison->model_validation predictive_insights Gain Predictive Insights for New Derivatives comparison->predictive_insights

Caption: Workflow for comparing experimental and calculated energetic properties of nitrotriazoles.

References

Safety Operating Guide

Proper Disposal of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate must adhere to stringent safety protocols for its disposal. This compound belongs to the class of nitrotriazole derivatives, which are recognized as energetic materials.[1][2] Improper disposal can lead to significant safety hazards, including the risk of explosion and environmental contamination. This guide provides essential procedural information for the safe handling and disposal of this substance in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with the utmost care. The following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[3][4]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Ignition Sources: Keep the compound away from all sources of ignition, including open flames, sparks, and hot surfaces.[1][4] Measures should be in place to prevent the buildup of electrostatic charge.[4]

  • Avoid Shock and Friction: Handle the material carefully to avoid shock and friction, which could lead to detonation.[4]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards:

  • Minor Spills: For small, dry spills, carefully sweep up the material using non-sparking tools and place it in a clean, dry, properly labeled, and sealed container for disposal.[3][5] Avoid generating dust during cleanup.[3][5]

  • Major Spills: In the case of a larger spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department and emergency responders.[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][6]

  • Waste Identification and Segregation:

    • Pure, unreacted this compound should be collected as a separate waste stream.

    • Contaminated materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed container clearly labeled as "Hazardous Waste: Energetic Material."[7] Do not mix with other waste streams unless explicitly instructed to do so by EHS professionals.

  • Waste Containerization:

    • Use only approved, compatible containers for waste collection, such as polyethylene or polypropylene containers.[3]

    • Ensure containers are clearly and accurately labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Energetic," "Explosive Hazard").

    • Keep waste containers securely sealed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8]

    • Provide them with a complete and accurate description of the waste, including its composition and quantity.

  • Professional Disposal:

    • The ultimate disposal of energetic materials like this compound should be carried out by a licensed chemical destruction facility.[6] Methods may include controlled incineration with flue gas scrubbing.[6] Alternative technologies such as wet air oxidation or hydrothermal oxidation may also be considered for energetic material waste.[9]

IV. Quantitative Data Summary

ParameterGuidelineReference
Handling Quantity Limit Many institutions require written protocols and committee approval for handling quantities of 100mg or more of energetic materials.Based on general policies for explosive and high-energy materials in a laboratory setting.[1]
Storage Store in a designated, locked, and labeled munitions safe if not for immediate use.Recommended for materials with potential for misappropriation or with high energetic potential.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Disposal Process start Start: Unused or Waste This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe handle_hood Handle in a Chemical Fume Hood wear_ppe->handle_hood segregate_waste Segregate Waste into a Designated Container handle_hood->segregate_waste label_container Label Container with Chemical Name and Hazard Warnings segregate_waste->label_container store_safe Store Sealed Container in a Cool, Dry, Ventilated Area label_container->store_safe contact_ehs Contact Institutional EHS for Pickup store_safe->contact_ehs ehs_pickup EHS Collects Waste contact_ehs->ehs_pickup prof_disposal Transport to a Licensed Hazardous Waste Facility ehs_pickup->prof_disposal end End: Proper Disposal via Controlled Incineration or Other Approved Method prof_disposal->end

Caption: Disposal Workflow for Energetic Materials.

References

Personal protective equipment for handling Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. The following procedures are based on best practices for handling related nitro and triazole compounds and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on qualitative safety data for similar compounds.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[1]Protects against splashes and vapors that can cause severe eye irritation.
Skin Protection Wear a fire/flame resistant and impervious lab coat.[1][2] Full-length pants and closed-toe shoes are mandatory.[3] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[3]Provides a barrier against accidental skin contact.
Hand Protection Handle with chemical-impermeable gloves.[1] Butyl rubber gloves are generally recommended for handling nitro compounds.[1][3] Nitrile gloves may be used as an outer layer over butyl rubber gloves for added protection.[3] Always inspect gloves prior to use.[1][2]Prevents skin absorption, a primary route of exposure for nitro compounds.[1]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[1][3] If engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge.[1][3]Protects against inhalation of potentially harmful vapors or dust.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory environment.

AspectProcedure
Handling Avoid all personal contact, including inhalation.[4][5] Use in a well-ventilated area, preferably a chemical fume hood.[2][4] Avoid generating dust.[4][5] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][7] Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Spill and Emergency Procedures

Immediate and appropriate response to spills and emergencies is critical.

SituationProcedure
Minor Spill Clean up all spills immediately.[4] Avoid breathing dust and contact with skin and eyes.[4] Wear appropriate PPE. Use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum up the material and place it in a sealed container for disposal.[4]
Major Spill Evacuate the area and alert emergency responders.[4] Control personal contact by wearing appropriate protective clothing.[4] Prevent spillage from entering drains or water courses.[4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6][7] Get medical attention.[6][7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing.[7] Get medical attention if irritation persists.[6]
Inhalation Remove to fresh air.[6][7] If not breathing, give artificial respiration. Get medical attention.[6][7]
Ingestion Clean mouth with water and drink plenty of water.[6] Get medical attention.[7]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.[6][8][9] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Emergency Spill Emergency Spill Weighing and Transfer->Emergency Spill Workup and Purification Workup and Purification Reaction Setup->Workup and Purification Reaction Setup->Emergency Spill Decontamination Decontamination Workup and Purification->Decontamination Workup and Purification->Emergency Spill Waste Disposal Waste Disposal Decontamination->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE Emergency Spill->Decontamination

Caption: Logical workflow for safe handling of the target compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.